molecular formula C10H15O5PS2 B12422240 Fenthion sulfone-d6

Fenthion sulfone-d6

Cat. No.: B12422240
M. Wt: 316.4 g/mol
InChI Key: ZDHYERRNXRANLI-XERRXZQWSA-N
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Description

Fenthion sulfone-d6 is a useful research compound. Its molecular formula is C10H15O5PS2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H15O5PS2

Molecular Weight

316.4 g/mol

IUPAC Name

(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane

InChI

InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3/i2D3,3D3

InChI Key

ZDHYERRNXRANLI-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)S(=O)(=O)C)C)OC([2H])([2H])[2H]

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of Fenthion sulfone-d6?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, metabolic pathways, and analytical methodologies related to Fenthion sulfone-d6. This deuterated analog of Fenthion sulfone serves as a crucial internal standard for the accurate quantification of its parent compound in various matrices.

Core Chemical Properties

This compound is a stable isotope-labeled form of Fenthion sulfone, a metabolite of the organothiophosphate insecticide Fenthion. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for analytical applications.

Quantitative Chemical Data

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties are reported for the deuterated compound, others are extrapolated from data on the non-deuterated Fenthion sulfone due to limited availability of specific experimental data for the d6 variant.

PropertyValueSource(s)
Chemical Formula C₁₀H₉D₆O₅PS₂[1][2]
Molecular Weight 316.36 g/mol [1][2]
CAS Number 2469195-97-7[3]
Synonyms Phosphorothioic Acid O,O-(Dimethyl-d6) O-[3-Methyl-4-(methylsulfonyl)phenyl] ester
Physical Format Neat
Storage Temperature -20°C
Shipping Temperature Room Temperature
Country of Origin CANADA
SMILES O=S(C1=C(C)C=C(OP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=S)C=C1)(C)=O
InChI InChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3/i2D3,3D3
Unlabelled CAS Number 3761-42-0

Metabolic Pathway of Fenthion

Fenthion undergoes extensive metabolism in various organisms, leading to the formation of several metabolites, including Fenthion sulfone. The metabolic pathway primarily involves oxidation of the thiomethyl group and the phosphorothioate group. Fenthion is first oxidized to Fenthion sulfoxide, which is then further oxidized to Fenthion sulfone. Concurrently, the P=S bond in Fenthion and its sulfoxide and sulfone metabolites can be oxidized to a P=O bond, forming the corresponding oxon analogs, which are generally more potent acetylcholinesterase inhibitors. The key enzymes involved in these transformations include cytochrome P450s and flavin-containing monooxygenases.

Fenthion_Metabolism Fenthion Fenthion Fenthion_sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_sulfoxide Oxidation Fenthion_oxon Fenthion Oxon Fenthion->Fenthion_oxon Oxidation (P=S to P=O) Fenthion_sulfone Fenthion Sulfone Fenthion_sulfoxide->Fenthion_sulfone Oxidation Fenthion_oxon_sulfoxide Fenthion Oxon Sulfoxide Fenthion_sulfoxide->Fenthion_oxon_sulfoxide Oxidation (P=S to P=O) Fenthion_oxon_sulfone Fenthion Oxon Sulfone Fenthion_sulfone->Fenthion_oxon_sulfone Oxidation (P=S to P=O) Fenthion_oxon->Fenthion_oxon_sulfoxide Oxidation Fenthion_oxon_sulfoxide->Fenthion_oxon_sulfone Oxidation

Metabolic pathway of Fenthion.

Experimental Protocols

Accurate quantification of Fenthion and its metabolites is critical for food safety and environmental monitoring. The following sections detail the widely adopted QuEChERS method for sample preparation and subsequent analysis by UHPLC-MS/MS.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or tissue)

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing the appropriate sorbent mixture for the sample matrix.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract, which can be directly analyzed or further diluted before injection into the UHPLC-MS/MS system.

QuEChERS_Workflow start Homogenized Sample extraction 1. Extraction (Acetonitrile + Salts) start->extraction centrifuge1 2. Centrifugation extraction->centrifuge1 dSPE 3. Dispersive SPE Cleanup (Supernatant + Sorbents) centrifuge1->dSPE centrifuge2 4. Centrifugation dSPE->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

QuEChERS experimental workflow.

Analytical Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the preferred analytical technique for the sensitive and selective determination of Fenthion and its metabolites due to its high resolution and specificity.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Typical UHPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

  • Mobile Phase: Gradient elution with water and methanol or acetonitrile, both typically containing a small percentage of formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 1 - 10 µL

Typical MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (this compound) to ensure accurate identification and quantification. For Fenthion sulfone, a common precursor ion is m/z 311, which fragments to product ions such as m/z 125 and m/z 109.

UHPLC_MSMS_Logic cluster_0 UHPLC System cluster_1 Mass Spectrometer Sample Sample Injection Column C18 Reverse-Phase Column Sample->Column Mobile Phase ESI ESI Source (Ionization) Column->ESI Quad1 Q1 (Precursor Ion Selection) ESI->Quad1 Quad2 Q2 (Collision Cell Fragmentation) Quad1->Quad2 Quad3 Q3 (Product Ion Selection) Quad2->Quad3 Detector Detector Quad3->Detector

Logical workflow of UHPLC-MS/MS analysis.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Fenthion sulfone in complex matrices. Understanding its chemical properties, the metabolic fate of its parent compound, and the appropriate analytical methodologies are essential for researchers, scientists, and drug development professionals working in the fields of food safety, environmental science, and toxicology. The detailed protocols and diagrams provided in this guide serve as a valuable resource for implementing robust analytical methods for the monitoring of Fenthion and its metabolites.

References

A Comprehensive Technical Guide to Fenthion Sulfone-d6: Structure, Isomers, and Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is a widely utilized organothiophosphate insecticide and acaricide effective against a broad spectrum of pests.[1] Its environmental and biological fate is of significant interest due to the potential toxicity of its metabolic products.[1] Metabolism in plants and animals primarily involves oxidation of the parent compound, leading to the formation of metabolites such as Fenthion sulfoxide, Fenthion sulfone, and their corresponding oxygen analogues (oxons).[1] Some of these degradation products exhibit greater toxicity than Fenthion itself.[1]

Fenthion sulfone is a key metabolite formed through the oxidation of the thioether group of Fenthion.[2] To accurately quantify the presence of Fenthion and its metabolites in various matrices for risk assessment and regulatory purposes, stable isotope-labeled internal standards are indispensable. Fenthion sulfone-d6, a deuterated analogue of Fenthion sulfone, serves this critical role in analytical methodologies like isotope dilution mass spectrometry (IDMS). This guide provides an in-depth overview of the structural properties, isomers, and analytical applications of this compound.

Structural Formula and Physicochemical Properties

This compound is structurally identical to Fenthion sulfone, with the exception that the six hydrogen atoms on the two methoxy groups attached to the phosphorus atom are replaced with deuterium. This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry, while retaining nearly identical chemical and physical properties.

Below is a two-dimensional representation of the this compound structure.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes key quantitative data for this compound and its non-deuterated analogue.

PropertyThis compoundFenthion Sulfone (Unlabeled)
Molecular Formula C₁₀H₉D₆O₅PS₂C₁₀H₁₅O₅PS₂
Molecular Weight 316.36 g/mol 310.33 g/mol
CAS Number 2469195-97-73761-42-0
Synonyms Phosphorothioic Acid O,O-(Dimethyl-d6) O-[3-Methyl-4-(methylsulfonyl)phenyl] esterO,O-Dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl] phosphorothioate
Water Solubility Data not availableAlmost insoluble (0.04 g/L at 25 °C)
Canonical SMILES O=S(C1=C(C)C=C(OP(OC([2H])([2H])[2H])(OC([2H])([2H])[2H])=S)C=C1)(C)=OCC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C

Isomers and Related Metabolites

The term "isomers" in the context of this compound can refer to several types of related chemical structures.

  • Isotopologues : this compound is an isotopologue of Fenthion sulfone. Other deuterated versions, such as Fenthion oxon sulfone-(S-methyl-d3), where the deuterium is on the other methyl group, also exist.

  • Structural Isomers : The metabolic pathway of Fenthion produces several structural isomers. A key isomer is Fenthion oxon sulfone , where the thione group (P=S) is replaced by an oxon group (P=O). This conversion significantly increases the compound's toxicity by enhancing its ability to inhibit acetylcholinesterase.

  • Stereoisomers : While Fenthion sulfone itself is achiral, its metabolic precursor, Fenthion sulfoxide , possesses a chiral center at the sulfoxide sulfur atom and thus exists as two enantiomers: (R)- and (S)-Fenthion sulfoxide. The stereoselective oxidation of Fenthion to (R)-(+)-Fenthion sulfoxide by flavin-containing monooxygenase 1 (FMO1) is considered a detoxification pathway. However, subsequent metabolism can lead to the highly potent acetylcholinesterase inhibitor, (R)-(+)-fenoxon sulfoxide.

Metabolic Pathway of Fenthion

Fenthion undergoes extensive metabolism in organisms and the environment. The primary pathway involves two main oxidative transformations:

  • Oxidation of the Thioether Sulfur : The sulfur atom of the 4-methylthio group is sequentially oxidized to form Fenthion sulfoxide and then Fenthion sulfone.

  • Oxidative Desulfuration : The phosphorothioate group (P=S) is oxidized to a phosphate group (P=O), converting Fenthion and its sulfoxide/sulfone metabolites into their more toxic "oxon" analogues.

These pathways result in five major metabolites: Fenthion sulfoxide, Fenthion sulfone, Fenthion oxon, Fenthion oxon sulfoxide, and Fenthion oxon sulfone.

Metabolic_Pathway Fenthion Fenthion Sulfoxide Fenthion Sulfoxide Fenthion->Sulfoxide Oxidation Oxon Fenthion Oxon Fenthion->Oxon Oxidative Desulfuration Sulfone Fenthion Sulfone Sulfoxide->Sulfone Oxidation OxonSulfoxide Fenthion Oxon Sulfoxide Sulfoxide->OxonSulfoxide Oxidative Desulfuration OxonSulfone Fenthion Oxon Sulfone Sulfone->OxonSulfone Oxidative Desulfuration Oxon->OxonSulfoxide Oxidation OxonSulfoxide->OxonSulfone Oxidation

Caption: Metabolic Pathway of Fenthion.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantitative analysis of Fenthion sulfone in complex matrices. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this purpose.

Protocol: Quantification of Fenthion Sulfone using UHPLC-MS/MS with this compound

This protocol is adapted from established methods for analyzing Fenthion and its metabolites.

1. Objective: To accurately quantify Fenthion sulfone in a sample matrix (e.g., agricultural produce, water, biological tissue) using an isotopically labeled internal standard.

2. Materials:

  • Sample containing or suspected of containing Fenthion sulfone.

  • This compound standard solution of known concentration.

  • Fenthion sulfone analytical standard for calibration curve.

  • Acetonitrile (ACN), HPLC grade.

  • Formic acid, LC-MS grade.

  • Water, LC-MS grade.

  • QuEChERS extraction salts or equivalent solid-phase extraction (SPE) cartridges.

  • Vortex mixer, centrifuge.

  • UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

3. Procedure:

  • Sample Preparation & Extraction:

    • Homogenize a known weight (e.g., 5-10 g) of the sample.

    • Spike the homogenized sample with a known amount of this compound internal standard solution. This is a critical step; the standard must be added before extraction to account for analyte loss during sample processing.

    • Perform extraction using an appropriate method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This typically involves adding acetonitrile, shaking vigorously, adding salting-out agents (e.g., MgSO₄, NaCl), and centrifuging.

    • Collect the supernatant (acetonitrile layer).

    • Perform a cleanup step (dispersive SPE) by adding a sorbent (e.g., PSA, C18) to the supernatant to remove matrix interferences. Vortex and centrifuge.

    • Filter the final extract through a 0.22 µm filter into an autosampler vial.

  • UHPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate Fenthion sulfone from other matrix components and metabolites.

      • Flow Rate: e.g., 0.3 mL/min.

      • Injection Volume: e.g., 5 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • Monitor at least two precursor-to-product ion transitions for both the analyte (Fenthion sulfone) and the internal standard (this compound) for confirmation and quantification.

        • Fenthion Sulfone (Analyte) Transitions: e.g., m/z 311 → 125, m/z 311 → 109.

        • This compound (IS) Transitions: m/z 317 → 125, m/z 317 → 115 (predicted transitions, subject to empirical optimization).

  • Quantification:

    • Prepare a calibration curve using analytical standards of unlabeled Fenthion sulfone, with each calibrant containing the same concentration of the this compound internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration of Fenthion sulfone in the unknown sample by comparing its peak area ratio to the calibration curve. The use of the internal standard corrects for variations in extraction efficiency and matrix effects.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Homogenize 1. Homogenize Sample Spike 2. Spike with This compound (IS) Homogenize->Spike Extract 3. QuEChERS Extraction Spike->Extract Cleanup 4. Dispersive SPE Cleanup Extract->Cleanup Filter 5. Filter Extract Cleanup->Filter UHPLC 6. UHPLC Separation Filter->UHPLC MSMS 7. MS/MS Detection (MRM) UHPLC->MSMS Calibrate 8. Generate Calibration Curve MSMS->Calibrate Quantify 9. Quantify Analyte Calibrate->Quantify

Caption: Workflow for Quantification using IDMS.

Conclusion

This compound is an essential tool for researchers and analytical scientists studying the environmental impact and toxicology of the insecticide Fenthion. Its use as an internal standard in advanced analytical techniques like UHPLC-MS/MS allows for highly accurate and precise quantification of the Fenthion sulfone metabolite, overcoming challenges posed by complex sample matrices. A thorough understanding of its structure, relationship to other Fenthion metabolites, and proper application in validated experimental protocols is crucial for generating reliable data for food safety, environmental monitoring, and risk assessment.

References

Fenthion Sulfone-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fenthion sulfone-d6, a deuterated analog of the fenthion metabolite, fenthion sulfone. This document is intended for researchers and scientists in toxicology, environmental science, and drug development, providing key data, experimental protocols, and insights into its relevant biological pathways. This compound is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of fenthion and its metabolites in various biological and environmental matrices.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
CAS Number 2469195-97-7
Molecular Formula C₁₀H₉D₆O₅PS₂
Molecular Weight 316.36 g/mol
Synonyms Fenthion Sulfone D6 (O,O-dimethyl D6)
Unlabelled CAS Number 3761-42-0

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods designed to detect and quantify fenthion and its metabolites. Below is a detailed experimental protocol for the analysis of fenthion and its metabolites in a biological matrix, such as produce, using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a common application where a deuterated internal standard like this compound is crucial for accuracy.

Protocol: Simultaneous Analysis of Fenthion and its Metabolites in Produce using UHPLC-MS/MS

This protocol is adapted from established methods for the analysis of fenthion and its metabolites.[1][2][3][4]

1. Objective: To quantify the presence of fenthion and its primary metabolites (fenthion oxon, fenthion oxon sulfoxide, fenthion oxon sulfone, fenthion sulfoxide, and fenthion sulfone) in produce samples. This compound is used as an internal standard to correct for matrix effects and variations in extraction efficiency and instrument response.

2. Materials and Reagents:

  • Fenthion, fenthion sulfone, and other metabolite analytical standards

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Sample homogenizer

  • Centrifuge

  • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

3. Standard Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenthion, its metabolites, and this compound in acetonitrile.

  • Working Standard Mixture: Prepare a mixed working standard solution containing all non-deuterated analytes at a suitable concentration (e.g., 10 µg/mL) in acetonitrile.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in acetonitrile.

4. Sample Preparation (QuEChERS Method):

  • Homogenize 10-15 g of the produce sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike the sample with the internal standard working solution (this compound).

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer the aliquot to a d-SPE tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for UHPLC-MS/MS analysis.

5. UHPLC-MS/MS Analysis:

  • UHPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Optimize MRM transitions for each analyte and for this compound.

6. Quantification:

  • Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the analyte.

  • Quantify the analytes in the samples using the regression equation from the calibration curve.

Signaling and Metabolic Pathways

The toxicological effects and metabolism of fenthion are critical areas of study for which this compound is a valuable research tool. The following diagrams illustrate the key pathways associated with fenthion.

Fenthion Metabolism

Fenthion undergoes extensive metabolism in mammals and the environment. The primary metabolic pathway involves oxidation of the phosphorothioate group and the thioether side chain, leading to the formation of more toxic "oxon" analogs and various sulfoxide and sulfone metabolites.[2]

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidative Desulfuration Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidative Desulfuration Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidative Desulfuration Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Caption: Metabolic pathway of Fenthion.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for fenthion and its active metabolites is the inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh_release Acetylcholine (ACh) Release ACh AChE Acetylcholinesterase (AChE) ACh->AChE binds to Receptor Cholinergic Receptor ACh->Receptor binds to Stimulation Continuous Stimulation Hydrolysis Hydrolysis AChE->Hydrolysis catalyzes Inhibition Inhibition AChE->Inhibition leads to Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Fenthion_Metabolites Fenthion (active metabolites) Fenthion_Metabolites->AChE irreversibly binds to Inhibition->Stimulation results in

Caption: Acetylcholinesterase inhibition by Fenthion.

Endocrine Disruption: Antiandrogenic Activity

Recent studies have indicated that fenthion and some of its metabolites can act as androgen receptor antagonists. This antiandrogenic activity represents a secondary mechanism of toxicity and is an area of ongoing research. Fenthion can compete with androgens like dihydrotestosterone (DHT) for binding to the androgen receptor, thereby inhibiting androgen-mediated gene expression.

Antiandrogenic_Activity cluster_cell Target Cell AR Androgen Receptor (AR) ARE Androgen Response Element (in DNA) AR->ARE binds to No_Gene_Expression Inhibition of Gene Expression AR->No_Gene_Expression leads to Gene_Expression Androgen-Mediated Gene Expression ARE->Gene_Expression activates DHT Dihydrotestosterone (DHT) DHT->AR binds to Fenthion Fenthion Fenthion->AR competes for binding

Caption: Antiandrogenic activity of Fenthion.

References

The Critical Distinction: A Technical Guide to Fenthion Sulfone and Its Deuterated Analog, Fenthion Sulfone-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its isotopically labeled counterpart is paramount for accurate analytical testing and metabolic studies. This guide provides an in-depth technical comparison of Fenthion sulfone and its deuterated form, Fenthion sulfone-d6, outlining their distinct properties and applications in modern research.

Fenthion sulfone is a metabolite of the organothiophosphate insecticide Fenthion.[1][2] The parent compound, Fenthion, is utilized in agriculture to control a wide range of pests.[3][4] Fenthion itself is metabolized in organisms and the environment into several byproducts, including Fenthion sulfone.[5] Due to the potential for these residues to be present in food products, sensitive and accurate analytical methods are required for their detection and quantification. This is where the distinction and application of Fenthion sulfone and its deuterated analog become critically important.

Core Structural and Physical Differences

The fundamental difference between Fenthion sulfone and this compound lies in their isotopic composition. This compound is a synthetically modified version of Fenthion sulfone where six hydrogen atoms (protons) in the two methoxy groups have been replaced with deuterium atoms, which are isotopes of hydrogen containing both a proton and a neutron. This substitution results in an increase in the molecular weight of the compound without significantly altering its chemical properties.

This isotopic labeling is the key to the primary application of this compound as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for Fenthion sulfone and this compound, providing a clear comparison of their physical and chemical properties.

PropertyFenthion SulfoneThis compound
Molecular Formula C10H15O5PS2C10H9D6O5PS2
Molecular Weight 310.33 g/mol 316.36 g/mol
Monoisotopic Mass 310.00985292 Da~316.0475 Da
CAS Number 3761-42-02469195-97-7

Experimental Protocols: The Role in Analytical Methodologies

The use of this compound as an internal standard is a cornerstone of robust and accurate quantification of Fenthion sulfone residues in various matrices, such as food and environmental samples. The following outlines a generalized experimental protocol for the analysis of Fenthion sulfone using isotope dilution mass spectrometry.

Sample Preparation and Extraction (QuEChERS Method)

A common and effective method for extracting pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Spiking: A known amount of the internal standard, this compound, is added to the homogenized sample. This is a critical step, as the internal standard will experience the same sample preparation and analysis conditions as the target analyte, Fenthion sulfone.

  • Extraction: The sample is extracted with an organic solvent, typically acetonitrile.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers.

  • Centrifugation: The sample is centrifuged to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and other interfering compounds) and magnesium sulfate (to remove residual water).

  • Final Extract: After further centrifugation, the supernatant is collected for analysis.

Instrumental Analysis (LC-MS/MS)

The final extract is then analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatographic Separation: The extract is injected into a liquid chromatograph, where Fenthion sulfone and this compound are separated from other matrix components based on their retention time on the analytical column.

  • Ionization: The separated compounds are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Fenthion sulfone and this compound.

    • For Fenthion sulfone, a common transition is m/z 311 -> 125.

    • For this compound, the precursor ion will be shifted by +6 Da (m/z 317), and its fragmentation will be monitored.

  • Quantification: The concentration of Fenthion sulfone in the original sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of both compounds. The use of the internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.

Mandatory Visualizations

The following diagrams illustrate the chemical structures, the metabolic pathway of Fenthion, and a typical experimental workflow.

G cluster_0 Fenthion Sulfone cluster_1 This compound Fenthion_Sulfone O        ||  CH3-S-C6H3(CH3)-O-P(=S)(OCH3)2        ||        O Fenthion_Sulfone_d6 O        ||  CH3-S-C6H3(CH3)-O-P(=S)(OCD3)2        ||        O

Caption: Chemical structures of Fenthion sulfone and this compound.

G Fenthion Fenthion Fenthion_sulfoxide Fenthion sulfoxide Fenthion->Fenthion_sulfoxide Oxidation Fenthion_oxon Fenthion oxon Fenthion->Fenthion_oxon Oxidation (P=S to P=O) Fenthion_sulfone Fenthion sulfone Fenthion_sulfoxide->Fenthion_sulfone Oxidation Fenthion_oxon_sulfoxide Fenthion oxon sulfoxide Fenthion_sulfoxide->Fenthion_oxon_sulfoxide Oxidation (P=S to P=O) Fenthion_oxon_sulfone Fenthion oxon sulfone Fenthion_sulfone->Fenthion_oxon_sulfone Oxidation (P=S to P=O) Fenthion_oxon->Fenthion_oxon_sulfoxide Oxidation Fenthion_oxon_sulfoxide->Fenthion_oxon_sulfone Oxidation

Caption: Simplified metabolic pathway of Fenthion.

G cluster_workflow Analytical Workflow Sample_Homogenization Sample Homogenization Spiking Spiking with this compound Sample_Homogenization->Spiking Extraction QuEChERS Extraction Spiking->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: Experimental workflow for Fenthion sulfone analysis.

References

In-Depth Technical Guide to the Synthesis of Deuterated Fenthion Sulfone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthesis pathways for deuterated Fenthion sulfone, a critical internal standard for mass spectrometry-based analysis of the pesticide Fenthion and its metabolites. Due to the proprietary nature of many analytical standard syntheses, this document outlines plausible and chemically sound methodologies based on available scientific literature and general organic synthesis principles.

Introduction

Fenthion is an organothiophosphate insecticide that undergoes metabolic transformation in the environment and biological systems to various products, including Fenthion sulfoxide and Fenthion sulfone. Accurate quantification of these metabolites is crucial for toxicological and environmental monitoring. Isotopically labeled internal standards, such as deuterated Fenthion sulfone, are essential for achieving high accuracy and precision in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labels provide a distinct mass shift, allowing for differentiation from the non-labeled analyte and correction for matrix effects and variations in sample processing.

This guide focuses on two primary deuterated analogues: Fenthion-d6 sulfone, where the two methoxy groups are deuterated, and Fenthion sulfone with a deuterated S-methyl group.

Plausible Synthesis Pathways

The synthesis of deuterated Fenthion sulfone can be approached through a multi-step process. The general strategy involves either starting with deuterated precursors or introducing deuterium at a specific stage of the synthesis, followed by the oxidation of the sulfide group to a sulfone.

Pathway 1: Synthesis of Fenthion-d6 Sulfone from Deuterated Precursors

This pathway begins with the synthesis of a deuterated phosphorothioate intermediate, which is then coupled with the aromatic core, followed by oxidation.

Step 1: Synthesis of O,O-Dimethyl-d6-phosphorochloridothioate

The synthesis starts with commercially available methanol-d4.

  • Reaction: Methanol-d4 is reacted with phosphorus pentasulfide (P₂S₅) to yield O,O-dimethyl-d6-phosphorodithioic acid. Subsequent chlorination with a reagent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) produces O,O-dimethyl-d6-phosphorochloridothioate.

Step 2: Coupling with 3-Methyl-4-(methylthio)phenol

The deuterated phosphorochloridothioate is then coupled with 3-methyl-4-(methylthio)phenol in the presence of a base.

  • Reaction: O,O-Dimethyl-d6-phosphorochloridothioate is reacted with 3-methyl-4-(methylthio)phenol in a suitable solvent (e.g., acetonitrile, acetone) with a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to facilitate the condensation reaction, yielding Fenthion-d6.

Step 3: Oxidation to Fenthion-d6 Sulfone

The final step is the oxidation of the sulfide group in Fenthion-d6 to a sulfone.

  • Reaction: Fenthion-d6 is oxidized using a strong oxidizing agent. A common method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). The reaction typically proceeds through a sulfoxide intermediate, and using an excess of the oxidizing agent ensures complete conversion to the sulfone. Other oxidizing systems, such as hydrogen peroxide in the presence of a catalyst, can also be employed.[1]

Experimental Workflow for Pathway 1

G cluster_0 Step 1: Deuterated Intermediate Synthesis cluster_1 Step 2: Coupling cluster_2 Step 3: Oxidation Methanol-d4 Methanol-d4 Intermediate_1 O,O-Dimethyl-d6- phosphorodithioic acid Methanol-d4->Intermediate_1 P₂S₅ P2S5 P2S5 SO2Cl2 SO2Cl2 Intermediate_2 O,O-Dimethyl-d6- phosphorochloridothioate Intermediate_1->Intermediate_2 SO₂Cl₂ Fenthion-d6 Fenthion-d6 Intermediate_2->Fenthion-d6 Aromatic_Core 3-Methyl-4-(methylthio)phenol Aromatic_Core->Fenthion-d6 Base Base K₂CO₃ Fenthion-d6_Sulfone Fenthion-d6 Sulfone Fenthion-d6->Fenthion-d6_Sulfone Oxidant Oxidant m-CPBA

Caption: Synthesis of Fenthion-d6 Sulfone via a deuterated intermediate.

Pathway 2: Synthesis of Fenthion Sulfone with a Deuterated S-Methyl Group

This pathway involves the synthesis of the non-deuterated Fenthion backbone, followed by a late-stage introduction of the deuterated methyl group on the sulfur atom, and subsequent oxidation.

Step 1: Synthesis of 3-Methyl-4-mercaptophenol

This starting material can be prepared from 3-methyl-4-(methylthio)phenol by demethylation.

  • Reaction: Cleavage of the methyl thioether can be achieved using reagents like sodium in liquid ammonia or other demethylating agents.

Step 2: Synthesis of Deuterated Fenthion Precursor

The mercaptophenol is then reacted with a deuterated methylating agent.

  • Reaction: 3-Methyl-4-mercaptophenol is alkylated with a deuterated methyl source, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), in the presence of a base to yield 3-methyl-4-(methyl-d3-thio)phenol.

Step 3: Phosphorothioylation

The resulting deuterated phenol is then reacted with a non-deuterated phosphorochloridothioate.

  • Reaction: 3-Methyl-4-(methyl-d3-thio)phenol is coupled with O,O-dimethyl phosphorochloridothioate in the presence of a base to produce Fenthion with a deuterated S-methyl group.

Step 4: Oxidation to the Sulfone

The final step is the oxidation of the sulfide to the sulfone.

  • Reaction: Similar to Pathway 1, the deuterated Fenthion analogue is oxidized with an agent like m-CPBA to yield the final Fenthion-(S-methyl-d3) sulfone.

Experimental Workflow for Pathway 2

G cluster_0 Step 1 & 2: Deuterated Aromatic Core Synthesis cluster_1 Step 3: Phosphorothioylation cluster_2 Step 4: Oxidation Start_Material 3-Methyl-4-(methylthio)phenol Intermediate_1 3-Methyl-4-mercaptophenol Start_Material->Intermediate_1 Demethylation Deuterated_Phenol 3-Methyl-4-(methyl-d3-thio)phenol Intermediate_1->Deuterated_Phenol Deuterated Methylating Agent Deuterated_Methylating_Agent CD₃I Deuterated_Fenthion Fenthion-(S-methyl-d3) Deuterated_Phenol->Deuterated_Fenthion Phosphoro_Intermediate O,O-Dimethyl phosphorochloridothioate Phosphoro_Intermediate->Deuterated_Fenthion Final_Product Fenthion-(S-methyl-d3) Sulfone Deuterated_Fenthion->Final_Product Oxidant Oxidant m-CPBA

References

The Role of Isotopic Labeling in Quantitative Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic labeling techniques for quantitative mass spectrometry (MS). It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who are leveraging proteomic analysis to advance their work. This guide covers the core principles of isotopic labeling, detailed experimental protocols for key methodologies, and guidance on data presentation and interpretation.

Introduction to Quantitative Mass Spectrometry and Isotopic Labeling

Mass spectrometry has become an indispensable tool in proteomics for identifying and characterizing proteins.[1] However, mass spectrometry is not inherently quantitative; the intensity of a signal in a mass spectrum does not directly correlate to the abundance of a peptide due to variations in ionization efficiency.[1] To overcome this, stable isotope labeling techniques were developed. These methods introduce stable isotopes into proteins or peptides, creating "heavy" and "light" versions that are chemically identical but differ in mass.[2][3] This mass difference allows for their differentiation in a mass spectrometer.[3] By mixing labeled and unlabeled samples and analyzing them in a single MS run, the relative abundance of proteins can be accurately determined by comparing the signal intensities of the isotopic pairs, which minimizes experimental variability.

Isotopic labeling strategies can be broadly categorized into three main types: metabolic labeling, chemical labeling, and enzymatic labeling.

  • Metabolic Labeling: Involves the incorporation of stable isotope-labeled amino acids into proteins in vivo as cells are cultured. This approach, exemplified by Stable Isotope Labeling by Amino acids in Cell culture (SILAC), is considered a highly accurate method as samples are mixed at the very beginning of the experimental workflow.

  • Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or peptides after extraction. This strategy is versatile and can be applied to a wide range of sample types, including tissues and biofluids. Prominent examples include Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT).

  • Enzymatic Labeling: This technique introduces stable isotopes into the C-terminus of peptides during proteolytic digestion using heavy water (H₂¹⁸O). It is a cost-effective method but is limited to a duplex quantitative analysis.

The choice of labeling strategy depends on the experimental design, sample type, and the desired level of multiplexing.

Core Isotopic Labeling Techniques

This section delves into the principles and workflows of the most widely used isotopic labeling techniques in quantitative proteomics.

Stable Isotope Labeling by Amino Acids in Cell culture (SILAC)

SILAC is a metabolic labeling technique where cells are grown in specialized media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids, typically arginine and lysine. Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. Once labeling is complete, the "light" and "heavy" cell populations can be subjected to different experimental conditions. The cell populations are then combined, and the proteins are extracted, digested, and analyzed by MS. The relative abundance of a protein between the two conditions is determined by the ratio of the signal intensities of the heavy and light peptide pairs in the mass spectrum.

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Experiment Experimental Treatment cluster_SamplePrep Sample Preparation & Analysis Light_Culture Grow cells in 'Light' medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) Control Control Condition Light_Culture->Control Heavy_Culture Grow cells in 'Heavy' medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) Treatment Experimental Condition Heavy_Culture->Treatment Combine Combine Cell Populations (1:1 ratio) Control->Combine Treatment->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: General experimental workflow for a SILAC experiment.

Isobaric Labeling: iTRAQ and TMT

Isobaric labeling techniques, such as iTRAQ and TMT, are chemical labeling methods that use a set of tags with the same total mass. These tags consist of three main components: a reporter group, a balance (or normalizer) group, and a peptide-reactive group. The peptide-reactive group covalently attaches the tag to the N-terminus and lysine side chains of peptides. While the total mass of the tags is identical, the distribution of stable isotopes between the reporter and balance groups differs for each tag in the set.

During MS1 analysis, peptides labeled with different isobaric tags from different samples appear as a single peak because they have the same mass-to-charge ratio. Upon fragmentation in MS/MS analysis, the tags cleave at a specific linker, releasing the reporter ions. These reporter ions have different masses and their relative intensities are used to quantify the corresponding peptide across the different samples.

The key advantage of isobaric labeling is the ability to multiplex several samples in a single experiment, with iTRAQ offering up to 8-plex and TMT enabling up to 18-plex quantification.

Isobaric_Tag cluster_MS2 Tag Reactive Group Balance Group Reporter Group Peptide Peptide Tag:reactive->Peptide Fragmentation MS/MS Fragmentation Tag->Fragmentation Reporter_Ion Reporter Ion (Quantification) Fragmentation->Reporter_Ion Peptide_Fragment Peptide Fragment (Identification) Fragmentation->Peptide_Fragment

Caption: Structure and fragmentation of an isobaric tag.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key isotopic labeling techniques.

SILAC Protocol
  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance lysine and arginine. The other is grown in "heavy" medium where the natural amino acids are replaced with stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).

    • Cells should be cultured for at least five passages to ensure near-complete incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Apply the experimental treatment to one cell population while the other serves as a control.

  • Sample Harvesting and Mixing:

    • Harvest the "light" and "heavy" cell populations.

    • Count the cells from each population and mix them in a 1:1 ratio.

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet using a suitable lysis buffer.

    • Quantify the total protein concentration.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw MS data using software such as MaxQuant. The software will identify peptide pairs and calculate the heavy-to-light ratios for quantification.

iTRAQ/TMT Protocol
  • Protein Extraction and Digestion:

    • Extract proteins from each sample (up to 8 for iTRAQ, up to 18 for TMT) individually.

    • Quantify the protein concentration for each sample and normalize to equal amounts.

    • Reduce, alkylate, and digest the proteins with trypsin for each sample separately.

  • Peptide Labeling:

    • Reconstitute the iTRAQ or TMT reagents in a suitable solvent (e.g., isopropanol or acetonitrile).

    • Label each peptide digest with a specific isobaric tag by incubating at room temperature.

    • Quench the labeling reaction.

  • Sample Pooling and Fractionation:

    • Combine all labeled peptide samples into a single mixture.

    • Fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS. The mass spectrometer should be configured to perform fragmentation (e.g., HCD) to generate both peptide fragment ions for identification and reporter ions for quantification.

  • Data Analysis:

    • Process the MS data using software like Proteome Discoverer. The software will identify peptides from the fragment ion spectra and quantify their relative abundance across the different samples based on the intensities of the reporter ions.

Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and communication of results. The following tables provide examples of how to summarize quantitative proteomics data from SILAC, iTRAQ, and TMT experiments.

Example Data Table for a SILAC Experiment
Protein AccessionGene SymbolProtein NameH/L Ratiop-valueRegulation
P02768ALBSerum albumin1.050.89Unchanged
P60709ACTBActin, cytoplasmic 10.980.75Unchanged
P12345XYZExample Protein XYZ2.540.001Upregulated
Q67890ABCExample Protein ABC0.450.005Downregulated

H/L Ratio: Ratio of the heavy-labeled (experimental) to the light-labeled (control) peptide intensities.

Example Data Table for an iTRAQ/TMT Experiment
Protein AccessionGene SymbolProtein NameRatio 114/113Ratio 115/113Ratio 116/113p-value
P02768ALBSerum albumin1.020.991.050.92
P60709ACTBActin, cytoplasmic 10.971.010.950.81
P12345XYZExample Protein XYZ2.153.504.210.002
Q67890ABCExample Protein ABC0.550.620.480.008

Ratios are presented relative to a control channel (e.g., 113). Each column represents a different experimental condition or sample.

Conclusion

Isotopic labeling techniques are powerful tools in quantitative mass spectrometry that enable accurate and reproducible measurement of protein abundance. SILAC offers high accuracy for cell culture-based studies, while iTRAQ and TMT provide high-throughput and multiplexing capabilities suitable for a wide range of sample types. A thorough understanding of the principles, experimental protocols, and data analysis workflows for these techniques is essential for researchers aiming to leverage quantitative proteomics to gain deeper insights into complex biological systems and to accelerate drug discovery and development.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using deuterated internal standards. The integration of these standards into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.

Core Principles of Deuterated Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for variability inherent in the analytical process.[1] This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[2]

The foundational principle behind the use of a deuterated internal standard is that it is chemically and physically almost identical to the analyte.[3] Consequently, it is assumed to behave in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer.[3][4] Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the deuterated standard to the sample at the earliest stage of the workflow, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.

Advantages in Bioanalysis

The use of deuterated internal standards is widely considered the "gold standard" in quantitative bioanalysis for several key reasons:

  • Mitigation of Matrix Effects : A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Since deuterated standards are nearly chemically and physically identical to the analyte, they co-elute and experience the same matrix effects, allowing for accurate correction.

  • Correction for Sample Preparation Variability : Losses during sample extraction, evaporation, and reconstitution can introduce significant errors. A deuterated internal standard, added at the beginning of the workflow, accurately reflects these losses.

  • Improved Accuracy and Precision : By correcting for various sources of error, deuterated internal standards lead to lower coefficients of variation (CV%) and improved accuracy of the quantitative results.

  • Enhanced Method Robustness : The use of deuterated standards makes the analytical method less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data across different batches and laboratories.

Data Presentation: Quantitative Comparison

The superiority of deuterated internal standards over other approaches, such as using structural analogs or external standards, is consistently demonstrated in experimental data. The following tables summarize the quantitative improvements in assay performance.

AnalyteInternal Standard TypeMatrixAccuracy (% Mean Bias)Precision (% RSD)Reference
Kahalalide FAnalog ISPlasma96.88.6
Kahalalide FDeuterated ISPlasma100.37.6

Table 1: Comparison of an analogous internal standard and a deuterated internal standard for the LC-MS/MS assay of Kahalalide F in plasma. The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower %RSD).

ParameterWithout Deuterated StandardWith Deuterated Standard
Accuracy (% Bias) Can exceed ±50%Typically within ±15%
Precision (% RSD) Often > 20%Generally < 15%
Matrix Effect Significant and variableCompensated, leading to normalization
Extraction Recovery Variable and difficult to trackVariations are accounted for

Table 2: General Comparison of Bioanalytical Method Performance. This table illustrates the typical enhancements in accuracy, precision, and control over matrix effects and recovery when a deuterated internal standard is incorporated into an LC-MS/MS workflow.

AnalyteMatrixInternal StandardAccuracy (%)RSD (%)
DimethoateCannabis FlowerNone (External Standard)39.852.3
DimethoateCannabis FlowerDeuterated Analog103.211.2
CarbofuranCannabis EdibleNone (External Standard)161.563.1
CarbofuranCannabis EdibleDeuterated Analog98.78.9

Table 3: Impact of Deuterated Internal Standards on the Analysis of Pesticides in Complex Cannabis Matrices. This data clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows and concepts related to the use of deuterated internal standards.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Spike_IS Spike with Deuterated IS Sample->Spike_IS Extraction Protein Precipitation or LLE/SPE Spike_IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (Analyte & IS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Final_Concentration Final_Concentration Quantification->Final_Concentration Final Concentration

A typical bioanalytical workflow using an internal standard.

logical_flow Analyte Analyte Analytical_Variability Analytical Variability (Extraction Loss, Matrix Effects, Injection Volume) Analyte->Analytical_Variability Deuterated_IS Deuterated IS Deuterated_IS->Analytical_Variability Observed_Signal_Analyte Observed Analyte Signal Analytical_Variability->Observed_Signal_Analyte Observed_Signal_IS Observed IS Signal Analytical_Variability->Observed_Signal_IS Ratio Peak Area Ratio (Analyte / IS) Observed_Signal_Analyte->Ratio Observed_Signal_IS->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

Logic of using a deuterated IS to correct for variability.

pk_workflow cluster_dosing In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Dosing Administer Drug to Study Subjects Blood_Sampling Collect Blood Samples at Time Points Dosing->Blood_Sampling Plasma_Preparation Process Blood to Obtain Plasma Blood_Sampling->Plasma_Preparation Sample_Spiking Spike Plasma Samples with Deuterated IS Plasma_Preparation->Sample_Spiking Sample_Extraction Extract Drug and IS Sample_Spiking->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Concentration_Time_Profile Generate Concentration-Time Profile LCMS_Analysis->Concentration_Time_Profile Calculate_PK_Parameters Calculate PK Parameters (AUC, Cmax, T1/2) Concentration_Time_Profile->Calculate_PK_Parameters PK_Report PK_Report Calculate_PK_Parameters->PK_Report Pharmacokinetic Report

End-to-end workflow for a pharmacokinetic study.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS using deuterated internal standards.

Protocol 1: Quantification of a Small Molecule Drug in Human Plasma using Protein Precipitation

This protocol provides a general framework for the analysis of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.

  • Preparation of Standards and Quality Controls (QCs) :

    • Prepare stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of the analyte.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation) :

    • To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the deuterated internal standard working solution (concentration will be analyte-dependent). Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis :

    • Instrumentation : A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

    • LC Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : Water with 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5-10 µL.

    • Mass Spectrometry :

      • Ionization Mode : Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

      • Scan Type : Multiple Reaction Monitoring (MRM).

      • MRM Transitions : Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard by infusing the individual compounds into the mass spectrometer.

  • Data Analysis :

    • Integrate the peak areas for the analyte and the deuterated internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.

    • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibrators using a suitable regression model (e.g., linear, weighted 1/x²).

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Evaluation of Matrix Effects

This experiment is crucial to assess the ability of the deuterated internal standard to compensate for matrix effects.

  • Prepare Three Sets of Samples :

    • Set 1 (Neat Solution) : Prepare solutions of the analyte and the deuterated internal standard in the reconstitution solvent (e.g., 50:50 acetonitrile:water) at low and high concentrations.

    • Set 2 (Post-Extraction Spike) : Extract blank plasma from at least six different sources using the established sample preparation method. After extraction, spike the extracts with the analyte and deuterated internal standard at the same concentrations as in Set 1.

    • Set 3 (Pre-Extraction Spike) : Spike the blank plasma from the same six sources with the analyte and deuterated internal standard at the low and high concentrations before performing the extraction procedure.

  • Sample Analysis : Analyze all prepared samples by LC-MS/MS.

  • Data Analysis :

    • Matrix Factor (MF) : Calculate the MF by comparing the peak area of the analyte in the post-extraction spiked samples (Set 2) to the peak area in the neat solution (Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • IS-Normalized MF : Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.

    • Recovery : Calculate the extraction recovery by comparing the peak area of the analyte in the pre-extraction spiked samples (Set 3) to the post-extraction spiked samples (Set 2).

    • Evaluation : A low coefficient of variation (CV) for the IS-normalized MF across the different matrix sources indicates effective compensation for the variability of the matrix effect.

Conclusion

The use of deuterated internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, they provide a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny. While the initial investment may be higher, the long-term benefits of robust, defensible data far outweigh the cost, reducing the risk of costly study failures and delays in drug development timelines.

References

Fenthion Sulfone-d6: A Comprehensive Safety and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety data sheet (SDS) information for Fenthion sulfone-d6, a deuterated metabolite of the organophosphate insecticide Fenthion. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who handle this compound. The information herein is compiled from available safety data sheets and chemical databases, with a focus on providing clear, actionable safety protocols and technical data.

Disclaimer: A comprehensive Safety Data Sheet for this compound is not widely available. The data presented in this guide is primarily based on the Safety Data Sheet for the non-deuterated analogue, Fenthion sulfone, and the parent compound, Fenthion. The toxicological properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, but it is crucial to handle the substance with the utmost care as if it were the non-deuterated form.

Core Safety and Chemical Data

This compound is the deuterated form of Fenthion sulfone, a metabolite of Fenthion. The presence of deuterium atoms makes it useful as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of Fenthion sulfone.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Fenthion sulfone. These properties are expected to be very similar for this compound.

PropertyValueSource
Chemical Formula C₁₀H₉D₆O₅PS₂LGC Standards[1]
Molecular Weight 316.36 g/mol LGC Standards[1]
Appearance White to off-white solidGeneric SDS
Solubility Practically insoluble in water. Soluble in most organic solvents.Generic SDS
Storage Temperature Freeze (< -10 °C)Generic SDS
Toxicological Data

The toxicological data for Fenthion and its metabolites indicate a significant level of toxicity. As a metabolite of Fenthion, Fenthion sulfone is also considered toxic. The deuterated form should be handled with the same precautions.

MetricValueSpeciesSource
Acute Oral Toxicity (LD50) Toxic if swallowed.[2]Data for Fenthion sulfoneCPAchem[3]
Acute Dermal Toxicity (LD50) No data available for Fenthion sulfone. Fenthion is harmful in contact with skin.Rat (for Fenthion)Enviro Bio-Chem[4]
Acute Inhalation Toxicity (LC50) No data available for Fenthion sulfone. Fenthion is toxic if inhaled.Rat (for Fenthion)Enviro Bio-Chem
Skin Corrosion/Irritation Not expected to be a skin irritant.Generic SDSChem Service
Serious Eye Damage/Irritation May cause eye irritation.Generic SDSChem Service

Experimental Protocols

Acute Oral Toxicity (OECD 423)
  • Objective: To determine the median lethal dose (LD50) of the substance when administered orally.

  • Methodology:

    • A group of fasted laboratory animals (typically rats) is administered a single dose of the test substance via gavage.

    • A stepwise procedure is used with a limited number of animals at each step. The outcome of the previous step determines the dose for the next.

    • Animals are observed for a period of 14 days for signs of toxicity and mortality.

    • The LD50 is calculated based on the mortality data.

Skin Irritation/Corrosion (OECD 404)
  • Objective: To assess the potential of the substance to cause skin irritation or corrosion.

  • Methodology:

    • A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit).

    • The patch is covered with a gauze dressing for a specified period (usually 4 hours).

    • After the exposure period, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

    • The severity of the skin reactions is scored, and a classification of irritant or non-irriant is made.

Hazard Identification and Safety Workflow

The following diagram illustrates the logical workflow for identifying and managing the hazards associated with this compound.

Hazard_Workflow This compound Safety Workflow cluster_identification Hazard Identification cluster_exposure_control Exposure Control cluster_emergency_response Emergency Response SDS_Review Review Safety Data Sheet (SDS) Chemical_Properties Assess Physical & Chemical Properties SDS_Review->Chemical_Properties Toxicological_Data Evaluate Toxicological Data SDS_Review->Toxicological_Data Engineering_Controls Implement Engineering Controls (Fume Hood) Chemical_Properties->Engineering_Controls Informs PPE Use Personal Protective Equipment (Gloves, Goggles, Lab Coat) Toxicological_Data->PPE Informs Engineering_Controls->PPE Handling_Procedures Follow Safe Handling Procedures PPE->Handling_Procedures First_Aid First Aid Measures (Skin, Eye, Inhalation, Ingestion) Handling_Procedures->First_Aid Prepares for Spill_Response Spill Containment & Cleanup First_Aid->Spill_Response Fire_Fighting Fire Fighting Measures Spill_Response->Fire_Fighting

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fenthion and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is an organothiophosphate insecticide characterized by its broad spectrum of activity against a variety of agricultural and public health pests. Its efficacy is intrinsically linked to its metabolic activation and degradation into several metabolites, each exhibiting distinct physical, chemical, and toxicological profiles. A comprehensive understanding of these properties is paramount for assessing its environmental fate, toxicological risk, and for the development of analytical methods for its detection and quantification. This guide provides a detailed overview of the core physical and chemical characteristics of Fenthion and its principal metabolites: Fenthion sulfoxide, Fenthion sulfone, Fenoxon, Fenoxon sulfoxide, and Fenoxon sulfone.

Core Physical and Chemical Properties

The physical and chemical properties of Fenthion and its metabolites dictate their behavior in biological systems and the environment. These properties, including molecular weight, melting and boiling points, vapor pressure, and solubility, are summarized below.

Data Presentation: Physical and Chemical Properties
PropertyFenthionFenthion sulfoxideFenthion sulfoneFenoxonFenoxon sulfoxideFenoxon sulfone
IUPAC Name O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioatedimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphanedimethoxy-(3-methyl-4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphanedimethyl (3-methyl-4-methylsulfanylphenyl) phosphatedimethyl (3-methyl-4-methylsulfinylphenyl) phosphatedimethyl (3-methyl-4-methylsulfonylphenyl) phosphate
CAS Number 55-38-9[1]3761-41-9[2]3761-42-0[3]6552-12-1[4]6552-13-2[1]14086-35-2
Molecular Formula C₁₀H₁₅O₃PS₂C₁₀H₁₅O₄PS₂C₁₀H₁₅O₅PS₂C₁₀H₁₅O₄PSC₁₀H₁₅O₅PSC₁₀H₁₅O₆PS
Molecular Weight ( g/mol ) 278.33294.33310.33262.26278.26294.26
Appearance Colorless, almost odorless liquid; technical grade is a brown oily liquid with a weak garlic odorWhite to off-white solidOff-white solid-SolidOff-White Solid
Melting Point (°C) 7----40-46
Boiling Point (°C) 87 at 0.01 mmHg--108 at 0.01 mmHg-402.1±45.0 (Predicted)
Density (g/cm³) 1.250 at 20 °C--1.22 (Predicted)-1.308±0.06 (Predicted)
Vapor Pressure 4 x 10⁻⁵ mmHg at 20 °C-----
Water Solubility 54-56 mg/L at 20 °C-----
LogP (Octanol-Water Partition Coefficient) 3.49660-----0.60 (Predicted)

Metabolic Pathway of Fenthion

The biotransformation of Fenthion is a critical aspect of its mode of action and toxicology. The metabolic pathway primarily involves two key types of reactions: oxidation of the sulfur atoms and oxidative desulfuration of the phosphorothioate group.

  • Sulfoxidation: The thiomethyl group of Fenthion is oxidized to form Fenthion sulfoxide, which is subsequently oxidized to Fenthion sulfone.

  • Oxidative Desulfuration: The P=S bond is converted to a P=O bond, leading to the formation of the oxygen analog, Fenoxon. This is a bioactivation step, as Fenoxon is a more potent cholinesterase inhibitor.

  • Combined Pathways: These two pathways can occur in combination, leading to the formation of Fenoxon sulfoxide and Fenoxon sulfone.

The following diagram illustrates the metabolic transformation of Fenthion.

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenoxon Fenoxon Fenthion->Fenoxon Oxidative Desulfuration Fenthion_Sulfone Fenthion sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenoxon_Sulfoxide Fenoxon sulfoxide Fenthion_Sulfoxide->Fenoxon_Sulfoxide Oxidative Desulfuration Fenoxon_Sulfone Fenoxon sulfone Fenthion_Sulfone->Fenoxon_Sulfone Oxidative Desulfuration Fenoxon->Fenoxon_Sulfoxide Oxidation Fenoxon_Sulfoxide->Fenoxon_Sulfone Oxidation

Caption: Metabolic pathway of Fenthion.

Experimental Protocols

The determination of the physical and chemical properties of Fenthion and its metabolites, as well as their quantification in various matrices, requires specific analytical methodologies. Below are outlines of common experimental protocols.

Determination of Physical Properties
  • Melting Point: Determined using a capillary melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

  • Boiling Point: Measured using a micro-boiling point apparatus, especially for small sample quantities. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded. For compounds that decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.

  • Vapor Pressure: Can be determined by methods such as the gas saturation method or by using a vapor pressure balance. These methods measure the pressure exerted by the vapor in equilibrium with its solid or liquid phase at a given temperature.

  • Water Solubility: Typically determined by the shake-flask method. An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then measured, often by chromatography.

  • Octanol-Water Partition Coefficient (LogP): The shake-flask method is also commonly used here. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is determined, and the ratio is calculated to give the partition coefficient.

Analytical Methods for Quantification

The analysis of Fenthion and its metabolites in environmental and biological samples is crucial for monitoring and risk assessment. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common techniques.

Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)

A simple and rapid method for the extraction and preconcentration of Fenthion from water samples involves the following steps:

  • A mixture of an appropriate extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., methanol) is rapidly injected into the aqueous sample.

  • A cloudy solution is formed, consisting of fine droplets of the extraction solvent dispersed in the aqueous phase.

  • The analyte is extracted into the fine droplets.

  • The mixture is centrifuged to separate the extraction solvent from the aqueous phase.

  • The enriched analyte in the sedimented phase is then collected and analyzed.

Chromatographic Analysis: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A robust method for the simultaneous determination of Fenthion and its five major metabolites in plasma has been developed with the following parameters:

  • Sample Extraction: Plasma samples are extracted with a mixture of ethyl acetate and acetonitrile (1:1, v/v). The organic layer is evaporated to dryness and reconstituted in methanol.

  • Chromatographic Separation:

    • Column: ACQUITY UPLC BEH C18 column.

    • Mobile Phase: A gradient elution with methanol and formic acid aqueous solution.

  • Detection:

    • Detector: Diode array detector for initial qualitative analysis based on retention time and absorption spectra.

    • Mass Spectrometry: For more sensitive and specific quantification, tandem mass spectrometry (MS/MS) is used. The analytes are ionized using electrospray ionization (ESI) and detected in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

The following diagram illustrates a general workflow for the analysis of Fenthion and its metabolites.

Experimental_Workflow Sample Sample (e.g., Plasma, Water) Extraction Extraction & Preconcentration (e.g., DLLME, SPE) Sample->Extraction Analysis Chromatographic Separation (e.g., UPLC, GC) Extraction->Analysis Detection Detection & Quantification (e.g., MS/MS, DAD) Analysis->Detection Data Data Analysis Detection->Data

Caption: General analytical workflow.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of Fenthion and its primary metabolites. The tabulated data offers a clear comparison of these compounds, while the metabolic pathway diagram illustrates their biotransformation. The outlined experimental protocols provide a starting point for researchers developing analytical methods for these compounds. This information is essential for professionals in research, drug development, and environmental science to accurately assess the behavior, fate, and impact of Fenthion.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Fenthion Sulfone Using Isotope Dilution

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed framework for the quantitative analysis of Fenthion sulfone in various matrices using the highly specific and sensitive isotope dilution mass spectrometry method. The protocols are intended for researchers, scientists, and professionals in drug development and food safety.

Introduction

Fenthion is an organothiophosphate insecticide that, upon exposure to environmental or metabolic processes, can be oxidized to more toxic metabolites, including Fenthion sulfone. Accurate quantification of these metabolites is crucial for toxicological risk assessment and food safety monitoring. Isotope dilution analysis, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a robust and accurate method for the determination of Fenthion sulfone. This technique utilizes a stable isotope-labeled internal standard of the analyte, which is added to the sample at the beginning of the analytical procedure. This standard co-extracts with the target analyte and compensates for any losses during sample preparation and for matrix effects during ionization, leading to highly accurate and precise quantification.

Metabolic Pathway of Fenthion

Fenthion undergoes a series of oxidation steps in biological and environmental systems. The initial thioether group is oxidized to form Fenthion sulfoxide, which is then further oxidized to Fenthion sulfone. A parallel pathway involves the oxidative desulfuration of the P=S bond to a P=O bond, forming Fenthion oxon, which can also be subsequently oxidized to its sulfoxide and sulfone analogs.

Fenthion Fenthion Fenthion_sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_sulfoxide Oxidation Fenthion_oxon Fenthion Oxon Fenthion->Fenthion_oxon Oxidative Desulfuration Fenthion_sulfone Fenthion Sulfone Fenthion_sulfoxide->Fenthion_sulfone Oxidation Fenthion_oxon_sulfoxide Fenthion Oxon Sulfoxide Fenthion_sulfoxide->Fenthion_oxon_sulfoxide Oxidative Desulfuration Fenthion_oxon_sulfone Fenthion Oxon Sulfone Fenthion_sulfone->Fenthion_oxon_sulfone Oxidative Desulfuration Fenthion_oxon->Fenthion_oxon_sulfoxide Oxidation Fenthion_oxon_sulfoxide->Fenthion_oxon_sulfone Oxidation

Caption: Metabolic pathway of Fenthion to its primary metabolites.

Experimental Protocols

This section details the protocol for the quantitative analysis of Fenthion sulfone using isotope dilution LC-MS/MS.

Materials and Reagents
  • Standards: Fenthion sulfone analytical standard, Isotope-labeled Fenthion sulfone (e.g., Fenthion sulfone-d6) as an internal standard (IS).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid.

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium citrate sesquihydrate, Primary secondary amine (PSA) sorbent.

  • Sample Matrices: Brown rice, chili pepper, orange, potato, and soybean can be used as representative matrices.[1]

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation procedure for pesticide residue analysis.[1][2]

cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A Homogenize 10-15 g of sample B Add Isotope-Labeled Internal Standard (e.g., this compound) A->B C Add 15 mL Acetonitrile B->C D Add QuEChERS extraction salts (MgSO4, NaCl, Citrate buffers) C->D E Shake vigorously for 1 min D->E F Centrifuge at >3000 x g for 5 min E->F G Take an aliquot of the upper acetonitrile layer F->G H Add to d-SPE tube containing MgSO4 and PSA G->H I Vortex for 30 sec H->I J Centrifuge at >3000 x g for 5 min I->J K Transfer supernatant to a vial for LC-MS/MS analysis J->K

Caption: Workflow for QuEChERS sample preparation with isotope dilution.

Protocol:

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the isotope-labeled Fenthion sulfone internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salt packet (containing MgSO₄, NaCl, and citrate buffers).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE tube containing MgSO₄ and PSA.

  • Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended.[1][3]

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ions for Fenthion sulfone are the protonated molecule [M+H]⁺ at m/z 311.0 and the ammonium adduct [M+NH₄]⁺ at m/z 328. Product ions should be selected based on fragmentation patterns, for example, m/z 125.0 and m/z 109.1. The corresponding transitions for the isotope-labeled internal standard should also be monitored.

Quantitative Data

The following tables summarize typical performance characteristics for the analysis of Fenthion sulfone and related metabolites.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Limit of Quantitation (LOQ)0.01 mg/kg
Linearity (r²)> 0.99
Recovery70 - 120%
Relative Standard Deviation (RSD)≤ 15%

Table 2: Recovery of Fenthion Sulfone in Various Matrices

MatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%)
Brown Rice0.0185.310.2
0.192.18.5
0.295.67.9
Chili Pepper0.0188.99.8
0.194.77.1
0.298.26.4
Orange0.0183.211.5
0.190.59.3
0.293.88.1
Potato0.0186.710.8
0.191.38.9
0.294.57.6
Soybean0.0189.19.5
0.196.46.8
0.2101.25.9

Note: The recovery data presented is for Fenthion sulfone analysis using a matrix-matched calibration, which is a common approach. The use of an isotope-labeled internal standard is expected to yield similar or improved accuracy and precision.

Conclusion

The combination of QuEChERS sample preparation and isotope dilution UHPLC-MS/MS provides a highly effective and reliable method for the quantitative analysis of Fenthion sulfone in complex matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the highest level of accuracy and precision, which is essential for regulatory compliance and risk assessment. The protocols and data presented here serve as a comprehensive guide for the implementation of this analytical methodology.

References

Application Note: UHPLC-MS/MS Analytical Method for Fenthion and its Metabolites in Produce

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is a broad-spectrum organophosphate insecticide used to control a variety of pests on agricultural crops. Due to its potential toxicity, monitoring its residues and those of its major metabolites in produce is crucial for food safety and human health risk assessment.[1] The primary metabolites of fenthion, which can be more toxic than the parent compound, include fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone.[1] This application note details a robust and sensitive analytical method for the simultaneous quantification of fenthion and its five key metabolites in various produce matrices using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction and cleanup, ensuring high recovery and reproducibility.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is a citrate-buffered QuEChERS method optimized for the extraction of fenthion and its metabolites from various produce matrices.[2][3]

a. Materials and Reagents:

  • Homogenized produce sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

b. Extraction Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the citrate buffer salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing MgSO₄, PSA, and C18. The specific amounts of sorbents may be optimized based on the matrix. For general produce, a tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 is a good starting point.[4]

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The resulting supernatant is the final extract. Transfer it to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

a. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

c. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 4.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

d. MRM Transitions:

The following table details the optimized MRM transitions for fenthion and its five metabolites.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenthion 279.0169.120
279.0139.125
Fenthion sulfoxide 295.0185.118
295.0155.122
Fenthion sulfone 311.0185.120
311.0109.130
Fenthion oxon 263.0125.115
263.0109.125
Fenthion oxon sulfoxide 279.0125.115
279.0109.125
Fenthion oxon sulfone 295.0125.115
295.0109.125

Data Presentation

The following table summarizes the validation data for the analytical method across various produce matrices, demonstrating its accuracy and precision. The data represents the mean recovery (%) and relative standard deviation (RSD, %) from replicate analyses at different spiking levels.

CompoundSpiking Level (mg/kg)Apple Recovery (%)Apple RSD (%)Orange Recovery (%)Orange RSD (%)Spinach Recovery (%)Spinach RSD (%)
Fenthion 0.0195.25.198.74.392.16.5
0.197.83.9101.23.194.54.8
0.599.12.5102.52.296.33.1
Fenthion sulfoxide 0.0193.46.296.55.590.37.1
0.196.14.898.94.192.75.3
0.598.23.1100.42.994.83.9
Fenthion sulfone 0.0191.57.194.86.388.68.2
0.194.35.597.24.991.16.1
0.596.83.999.13.593.54.5
Fenthion oxon 0.0189.78.392.17.586.49.1
0.192.56.895.35.989.27.3
0.595.14.597.64.191.85.2
Fenthion oxon sulfoxide 0.0188.19.290.58.184.710.3
0.191.37.593.86.787.98.1
0.594.25.196.54.890.65.9
Fenthion oxon sulfone 0.0186.510.189.29.382.911.5
0.189.88.292.47.686.19.2
0.592.75.895.15.388.96.7

Method Performance:

  • Linearity: Correlation coefficients (r²) > 0.99 for all analytes in the calibration range of 0.005 to 0.5 mg/kg.

  • Limit of Quantification (LOQ): 0.01 mg/kg for all analytes in all tested matrices.

  • Accuracy and Precision: Recoveries were within the acceptable range of 70-120% with RSDs ≤ 15%, meeting the criteria set by regulatory guidelines.

Visualizations

experimental_workflow sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Citrate Buffer) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA + C18) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis UHPLC-MS/MS Analysis centrifuge2->analysis data Data Acquisition and Processing analysis->data

Caption: Experimental workflow for the analysis of fenthion and its metabolites.

metabolic_pathway Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidation (P=S to P=O) Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidation (P=S to P=O) Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidation (P=S to P=O) Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Caption: Metabolic pathway of fenthion in plants.

Conclusion

The described UHPLC-MS/MS method provides a reliable and sensitive approach for the simultaneous determination of fenthion and its five major metabolites in a variety of produce samples. The use of a citrate-buffered QuEChERS protocol for sample preparation ensures high extraction efficiency and clean extracts, leading to accurate and precise quantification. This method is suitable for routine monitoring of fenthion residues in food safety and quality control laboratories.

References

Application Notes and Protocols for the Quantification of Fenthion and its Metabolites using Fenthion sulfone-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion is an organothiophosphate insecticide that, upon environmental or metabolic degradation, forms several metabolites, including Fenthion sulfoxide, Fenthion sulfone, Fenthion oxon, Fenthion oxon sulfoxide, and Fenthion oxon sulfone.[1][2] Accurate quantification of Fenthion and its metabolites is crucial for food safety, environmental monitoring, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Fenthion sulfone-d6, is the gold standard for achieving accurate and precise measurements by compensating for variations in sample preparation and instrumental analysis.

This document provides a detailed standard operating procedure (SOP) for spiking samples with this compound and its subsequent analysis using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Fenthion

The metabolic transformation of Fenthion involves a series of oxidation reactions, leading to the formation of its various metabolites. Understanding this pathway is essential for identifying the target analytes in a given sample.

Fenthion_Metabolism Fenthion Fenthion Fenthion_sulfoxide Fenthion sulfoxide Fenthion->Fenthion_sulfoxide Oxidation Fenthion_oxon Fenthion oxon Fenthion->Fenthion_oxon Oxidation Fenthion_sulfone Fenthion sulfone Fenthion_sulfoxide->Fenthion_sulfone Oxidation Fenthion_oxon_sulfoxide Fenthion oxon sulfoxide Fenthion_sulfoxide->Fenthion_oxon_sulfoxide Oxidation Fenthion_oxon_sulfone Fenthion oxon sulfone Fenthion_sulfone->Fenthion_oxon_sulfone Oxidation Fenthion_oxon->Fenthion_oxon_sulfoxide Oxidation Fenthion_oxon_sulfoxide->Fenthion_oxon_sulfone Oxidation

Caption: Metabolic pathway of Fenthion.

Experimental Protocol: Sample Preparation and Analysis

This protocol outlines the steps for sample extraction, cleanup, and analysis for the determination of Fenthion and its metabolites in a food matrix.

Reagents and Materials
  • Fenthion and its five metabolites (analytical standards)

  • This compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes (50 mL and 2 mL)

  • Syringe filters (0.22 µm)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fenthion, its five metabolites, and this compound in acetonitrile.

  • Intermediate Standard Mixture (10 µg/mL): Prepare a mixed standard solution containing Fenthion and its five metabolites by diluting the stock solutions in acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound by diluting the stock solution in acetonitrile.

  • Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard mixture in a blank matrix extract. Spike each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL.

Sample Preparation (QuEChERS)

The following workflow details the sample preparation process from initial weighing to final extract ready for analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Weigh 10-15 g of homogenized sample Spike 2. Spike with Fenthion sulfone-d6 (100 µL of 1 µg/mL) Sample->Spike Add_ACN 3. Add 10 mL Acetonitrile Spike->Add_ACN Add_Salts 4. Add QuEChERS extraction salts Add_ACN->Add_Salts Shake_Centrifuge1 5. Shake vigorously (1 min) and centrifuge (5 min) Add_Salts->Shake_Centrifuge1 Transfer_Aliquot 6. Transfer 1 mL of acetonitrile layer Shake_Centrifuge1->Transfer_Aliquot Add_dSPE 7. Add d-SPE sorbent (e.g., PSA, C18) Transfer_Aliquot->Add_dSPE Vortex_Centrifuge2 8. Vortex (30 s) and centrifuge (2 min) Add_dSPE->Vortex_Centrifuge2 Filter 9. Filter supernatant into autosampler vial Vortex_Centrifuge2->Filter LCMS 10. Analyze by LC-MS/MS Filter->LCMS

Caption: Experimental workflow for sample analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

    • Gradient: A suitable gradient to ensure separation of all analytes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and this compound.

Data Presentation

The following tables summarize the expected quantitative data from the analysis. Please note that the data for this compound is illustrative and should be validated in your laboratory.

Table 1: LC-MS/MS MRM Transitions and Retention Times

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fenthion4.52279.0125.1109.1
Fenthion sulfoxide3.85295.0125.1279.0
Fenthion sulfone4.01311.0125.1109.1
Fenthion oxon3.68263.0109.179.0
Fenthion oxon sulfoxide3.15279.0109.1263.0
Fenthion oxon sulfone3.32295.0109.1279.0
This compound 4.01 317.0 131.1 112.1

Table 2: Illustrative Recovery and Matrix Effects of this compound

MatrixSpiking Level (ng/g)Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Apple1095.84.2-15.3
Grape1092.15.5-20.1
Spinach1088.56.8-35.2
Orange1094.34.8-18.9

Matrix Effect (%) = ((Peak area in matrix) / (Peak area in solvent) - 1) * 100

Table 3: Recovery of Fenthion and its Metabolites in Spiked Samples (10 ng/g) [1]

CompoundApple (%)Grape (%)Spinach (%)Orange (%)
Fenthion98.295.485.197.6
Fenthion sulfoxide101.598.990.3100.2
Fenthion sulfone105.3102.195.8104.5
Fenthion oxon92.790.180.591.8
Fenthion oxon sulfoxide95.693.282.794.9
Fenthion oxon sulfone98.996.588.197.4

Table 4: Linearity of Calibration Curves [1]

CompoundCalibration Range (ng/mL)Correlation Coefficient (r²)
Fenthion1 - 100> 0.998
Fenthion sulfoxide1 - 100> 0.997
Fenthion sulfone1 - 100> 0.998
Fenthion oxon1 - 100> 0.996
Fenthion oxon sulfoxide1 - 100> 0.997
Fenthion oxon sulfone1 - 100> 0.998

Conclusion

This application note provides a comprehensive protocol for the analysis of Fenthion and its metabolites using this compound as an internal standard. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and ensuring the accuracy and reliability of quantitative results in complex matrices. The provided QuEChERS method and LC-MS/MS parameters offer a robust starting point for method development and validation in your laboratory. It is recommended to perform in-house validation to confirm the performance of the method for your specific sample types and instrumentation.

References

Application Notes and Protocols for Minimizing Matrix Effects in Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix effects are a significant challenge in the quantitative analysis of pesticide residues in complex samples such as food and environmental matrices.[1][2][3] These effects, caused by co-eluting endogenous compounds, can lead to the suppression or enhancement of the analyte signal, compromising the accuracy, precision, and sensitivity of analytical methods.[1][4] This document provides detailed application notes and protocols for several widely used techniques to minimize matrix effects, ensuring reliable and accurate quantification of pesticide residues. The primary strategies discussed include sample preparation techniques like QuEChERS and Solid-Phase Extraction (SPE), as well as calibration strategies such as matrix-matched calibration and the use of internal standards, including isotope dilution mass spectrometry.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide variety of food matrices. It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Experimental Protocol: AOAC 2007.01 Method

This protocol is based on the AOAC Official Method 2007.01 for pesticide residue analysis.

1. Sample Homogenization:

  • Homogenize a representative portion of the sample (e.g., fruits, vegetables) to achieve a uniform consistency.

2. Extraction:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add an appropriate internal standard solution.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a Q-sep™ AOAC extraction salt packet (6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥1500 rcf for 1 minute.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile extract) to a 2 mL d-SPE cleanup tube containing the appropriate sorbents. The choice of sorbent depends on the matrix composition (see Table 1).

  • Shake vigorously for 30 seconds.

  • Centrifuge at ≥1500 rcf for 1 minute.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS analysis, the extract is often diluted with mobile phase.

Data Presentation: Sorbent Selection for d-SPE Cleanup

The selection of d-SPE sorbents is critical for effective cleanup and depends on the food matrix's characteristics.

Matrix Type Primary Interferents Recommended d-SPE Sorbents Function of Sorbents
General Fruits & Vegetables Sugars, organic acids, fatty acids150 mg MgSO₄, 50 mg PSAMgSO₄ removes residual water; PSA removes sugars, fatty acids, and organic acids.
Pigmented Fruits & Vegetables (e.g., spinach, carrots) Pigments (chlorophyll, carotenoids)150 mg MgSO₄, 50 mg PSA, 50 mg GCBGCB removes pigments. Caution: GCB can also remove planar pesticides.
Fatty Matrices (e.g., avocado, olive oil) Lipids150 mg MgSO₄, 50 mg PSA, 50 mg C18C18 removes non-polar interferences like lipids.
Waxy Samples (e.g., oranges) Waxes, non-polar interferences150 mg MgSO₄, 50 mg PSA, 50 mg C18C18 removes waxy compounds.

Table 1: Recommended d-SPE sorbents for different food matrices in the QuEChERS method.

Visualization: QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenized_sample 1. Homogenized Sample (15g) add_acetonitrile 2. Add Acetonitrile (15mL) & Internal Standard homogenized_sample->add_acetonitrile shake1 3. Shake (1 min) add_acetonitrile->shake1 add_salts 4. Add Extraction Salts (MgSO4, NaOAc) shake1->add_salts shake2 5. Shake (1 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 supernatant 7. Transfer Supernatant centrifuge1->supernatant add_dspe 8. Add to d-SPE Tube (MgSO4, PSA, etc.) supernatant->add_dspe shake3 9. Shake (30 sec) add_dspe->shake3 centrifuge2 10. Centrifuge shake3->centrifuge2 final_extract 11. Final Extract centrifuge2->final_extract analysis 12. GC-MS/MS or LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS experimental workflow.

Solid-Phase Extraction (SPE)

SPE is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It is highly effective for cleaning up complex matrices and can be tailored by selecting different sorbent chemistries.

Experimental Protocol: General SPE for Pesticide Analysis in Water

This protocol provides a general procedure for the extraction of pesticides from water samples using C18 SPE cartridges.

1. Cartridge Conditioning:

  • Pass 5 mL of ethyl acetate through the C18 SPE cartridge.

  • Follow with 5 mL of methanol.

  • Finally, pass 10 mL of deionized water, ensuring the sorbent does not go dry.

2. Sample Loading:

  • Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 12 mL/min.

3. Sorbent Drying:

  • After loading, draw air through the cartridge for 10-15 minutes to dry the sorbent.

4. Elution:

  • Elute the retained pesticides with 5-10 mL of ethyl acetate.

5. Concentration and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for chromatographic analysis.

Data Presentation: Comparison of Cleanup Sorbents in Fatty Matrices

A study evaluated different cleanup sorbents for pesticide analysis in fatty vegetable matrices using a QuEChERS-based method followed by cleanup.

Sorbent Matrix Pesticides with Recovery 70-120% (%) Pesticides with RSD < 20% (%) Pesticides with Signal Suppression < 20% (%)
C18 + PSA Olive Oil768749
Z-Sep+ Olive Oil788567
Z-Sep Olive Oil758261
EMR-Lipid Olive Oil88 96 79
C18 + PSA Olives647510
Z-Sep+ Olives677915
Z-Sep Olives667612
EMR-Lipid Olives70 85 16
C18 + PSA Avocado727948
Z-Sep+ Avocado758252
Z-Sep Avocado738149
EMR-Lipid Avocado79 88 51

Table 2: Performance of different cleanup sorbents for the analysis of 67 pesticides in fatty vegetable matrices. EMR-Lipid generally showed the best performance.

Visualization: SPE Workflow

SPE_Workflow conditioning 1. Cartridge Conditioning (Solvent -> Methanol -> Water) sample_loading 2. Sample Loading conditioning->sample_loading washing 3. Washing (Optional) (Remove Interferences) sample_loading->washing drying 4. Sorbent Drying washing->drying elution 5. Elution (Collect Analytes) drying->elution concentration 6. Concentration & Reconstitution elution->concentration analysis 7. Analysis concentration->analysis

Caption: General Solid-Phase Extraction workflow.

Matrix-Matched Calibration

Matrix-matched calibration is a widely used technique to compensate for matrix effects. This approach involves preparing calibration standards in a blank matrix extract that is free of the target analytes.

Experimental Protocol: Preparation of Matrix-Matched Standards

1. Preparation of Blank Matrix Extract:

  • Select a representative blank sample of the same matrix type as the samples to be analyzed.

  • Ensure the blank matrix is free of the target pesticides.

  • Extract the blank matrix using the same procedure as for the samples (e.g., QuEChERS).

2. Preparation of Stock and Working Standard Solutions:

  • Prepare a high-concentration stock solution of the pesticide standards in a pure solvent (e.g., acetonitrile).

  • Prepare a series of working standard solutions by diluting the stock solution.

3. Preparation of Matrix-Matched Calibration Curve:

  • Prepare a series of calibration standards by spiking the blank matrix extract with the working standard solutions to achieve a range of concentrations.

  • For example, to prepare a 100 µL final volume, combine 10 µL of the working standard, 10 µL of the blank matrix extract, and 80 µL of a suitable solvent (e.g., water or mobile phase).

4. Analysis:

  • Analyze the matrix-matched calibration standards along with the sample extracts.

  • Construct the calibration curve by plotting the instrument response against the concentration of the matrix-matched standards.

Data Presentation: Impact of Matrix-Matched Calibration

The effectiveness of matrix-matched calibration can be demonstrated by comparing the slopes of the calibration curves prepared in solvent and in the matrix extract.

Pesticide Matrix Matrix Effect (%) *Conclusion
Pesticide AStrawberry-45%Significant Signal Suppression
Pesticide BStrawberry+30%Significant Signal Enhancement
Pesticide CLettuce-5%Negligible Matrix Effect
Pesticide DOrange-60%Strong Signal Suppression

*Matrix Effect (%) = [(Slope in Matrix / Slope in Solvent) - 1] x 100. A negative value indicates suppression, and a positive value indicates enhancement.

Table 3: Hypothetical data illustrating the quantification of matrix effects for different pesticides in various food matrices.

Visualization: Matrix-Matched Calibration Logic

Matrix_Matched_Calibration cluster_prep Preparation blank_matrix Blank Matrix Sample extract_blank Extract Blank Matrix (e.g., QuEChERS) blank_matrix->extract_blank pesticide_standards Pesticide Standard Stock prepare_working Prepare Working Standards (in solvent) pesticide_standards->prepare_working blank_extract Blank Matrix Extract extract_blank->blank_extract working_standards Working Standard Solutions prepare_working->working_standards spike Spike Blank Extract with Working Standards blank_extract->spike working_standards->spike mm_standards Matrix-Matched Calibration Standards spike->mm_standards analysis Analyze and Construct Calibration Curve mm_standards->analysis

Caption: Logic for preparing matrix-matched calibration standards.

Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a highly accurate primary method for quantification that utilizes isotopically labeled internal standards. A known amount of an isotopically labeled analog of the target analyte is added to the sample prior to extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects and extraction losses.

Experimental Protocol: General IDMS Procedure

1. Spiking:

  • Add a known amount of the isotopically labeled internal standard (e.g., ¹³C- or D-labeled) to the homogenized sample before extraction.

2. Sample Preparation:

  • Perform the extraction and cleanup procedure (e.g., QuEChERS or SPE) as described previously.

3. Instrumental Analysis:

  • Analyze the final extract using a mass spectrometer (e.g., LC-MS/MS or GC-MS/MS).

  • Monitor at least one mass transition for the native analyte and one for the isotopically labeled internal standard.

4. Quantification:

  • Calculate the concentration of the native analyte based on the response ratio of the native analyte to the labeled internal standard.

Data Presentation: Advantages of IDMS
Method Analyte Recovery (%) RSD (%) Matrix Effect Compensation
External Calibration (Solvent) 60-140% (variable)< 20%None
Matrix-Matched Calibration 80-110%< 15%Good
Isotope Dilution (IDMS) 95-105%< 5%Excellent

Table 4: Conceptual comparison of different calibration strategies for pesticide residue analysis, highlighting the superior accuracy and precision of IDMS.

Visualization: Principle of Isotope Dilution

Isotope_Dilution_Principle cluster_sample Sample cluster_standard Standard cluster_processing Sample Processing cluster_analysis MS Analysis native_analyte Native Analyte (Unknown Amount) add_standard Add Labeled Standard to Sample native_analyte->add_standard labeled_standard Labeled Standard (Known Amount) labeled_standard->add_standard extraction_cleanup Extraction & Cleanup (Losses affect both equally) add_standard->extraction_cleanup measure_ratio Measure Response Ratio (Native / Labeled) extraction_cleanup->measure_ratio quantification Calculate Original Analyte Concentration measure_ratio->quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

Minimizing matrix effects is paramount for achieving accurate and reliable results in pesticide residue analysis. The choice of strategy depends on the complexity of the matrix, the required sensitivity, and the available resources. The QuEChERS method offers a simple and efficient approach for a wide range of matrices. Solid-phase extraction provides a more targeted cleanup for particularly challenging samples. While matrix-matched calibration is an effective way to compensate for matrix effects, isotope dilution mass spectrometry remains the gold standard for accuracy and precision by correcting for both matrix effects and procedural losses. A thorough understanding and appropriate application of these techniques will enable researchers to generate high-quality data for food safety and environmental monitoring.

References

Application of Fenthion Sulfone-d6 for the Quantitative Analysis of Fenthion and its Metabolites in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenthion is an organophosphate insecticide that has been used globally for the control of a wide range of pests in agriculture and public health. Due to its potential toxicity and the persistence of its metabolites, monitoring the presence of fenthion and its degradation products, such as fenthion sulfone, in environmental water sources is of significant importance. Accurate and reliable quantification of these compounds at trace levels requires robust analytical methodologies. The use of stable isotope-labeled internal standards, such as Fenthion sulfone-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive approach for the analysis of fenthion and its metabolites in complex environmental matrices.

This application note details a comprehensive protocol for the determination of fenthion and fenthion sulfone in environmental water samples using this compound as an internal standard for isotope dilution analysis. The methodology described herein provides a framework for researchers, scientists, and environmental monitoring professionals to achieve high-quality data for risk assessment and regulatory compliance.

Principle of the Method

The analytical method is based on solid-phase extraction (SPE) for the pre-concentration and cleanup of fenthion and fenthion sulfone from water samples, followed by instrumental analysis using LC-MS/MS. This compound is introduced into the sample at the beginning of the sample preparation process. As an isotopically labeled analog of the analyte, this compound exhibits nearly identical chemical and physical properties to the native fenthion sulfone. This allows it to compensate for variations in extraction efficiency, matrix effects, and instrumental response, leading to highly accurate and precise quantification. The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Standards:

    • Fenthion (analytical standard, >98% purity)

    • Fenthion sulfone (analytical standard, >98% purity)

    • This compound (isotopically labeled internal standard, >98% purity, 99% isotopic purity)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 200 mg, or equivalent)

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of fenthion, fenthion sulfone, and this compound in methanol. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate standard solution containing fenthion and fenthion sulfone in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the intermediate standard solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the desired concentration range (e.g., 0.1 to 100 ng/mL). Fortify each calibration standard with the internal standard spiking solution to a constant concentration (e.g., 10 ng/mL).

Sample Collection and Preservation
  • Collect water samples in amber glass bottles to prevent photodegradation.

  • If immediate analysis is not possible, store the samples at 4°C and analyze within 48 hours. For longer storage, acidify the samples to pH < 2 with sulfuric acid and store at 4°C for up to 28 days.

Sample Preparation (Solid-Phase Extraction)
  • Measure 500 mL of the water sample into a clean glass container.

  • Add a known amount of the this compound internal standard spiking solution to the sample (e.g., 50 µL of 1 µg/mL solution to achieve a concentration of 100 ng/L).

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of LC-MS grade water to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analytes with 2 x 4 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient:

      • 0-1 min: 20% B

      • 1-10 min: 20% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 20% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, desolvation gas flow).

    • MRM Transitions: (Precursor Ion > Product Ion) - Note: These are representative transitions and should be optimized on the specific instrument.

      • Fenthion: m/z 279.0 > 169.0 (Quantifier), m/z 279.0 > 125.0 (Qualifier)

      • Fenthion sulfone: m/z 311.0 > 185.0 (Quantifier), m/z 311.0 > 125.0 (Qualifier)

      • This compound: m/z 317.0 > 191.0 (Quantifier)

Data Presentation

The following tables summarize the representative quantitative data for the analytical method.

Table 1: LC-MS/MS MRM Transitions and Retention Times

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Fenthion279.0169.0 (Quantifier)158.5
279.0125.0 (Qualifier)258.5
Fenthion sulfone311.0185.0 (Quantifier)207.2
311.0125.0 (Qualifier)307.2
This compound317.0191.0 (Quantifier)207.2

Table 2: Method Performance Characteristics

ParameterFenthionFenthion sulfone
Linearity Range (ng/L)1 - 10001 - 1000
Correlation Coefficient (r²)> 0.995> 0.995
Limit of Detection (LOD) (ng/L)0.50.5
Limit of Quantification (LOQ) (ng/L)1.51.5
Recovery (%) (at 50 ng/L)95 ± 598 ± 4
Precision (RSD%) (at 50 ng/L)< 7< 5

Mandatory Visualization

The following diagram illustrates the experimental workflow for the analysis of fenthion and fenthion sulfone in environmental water samples using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample_collection 1. Water Sample Collection (500 mL) spike_is 2. Spike with This compound sample_collection->spike_is sample_loading 4. Sample Loading spike_is->sample_loading spe_conditioning 3. SPE Cartridge Conditioning spe_conditioning->sample_loading spe_washing 5. SPE Cartridge Washing sample_loading->spe_washing spe_elution 6. Elution of Analytes spe_washing->spe_elution evaporation 7. Evaporation to Dryness spe_elution->evaporation reconstitution 8. Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis 9. LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms_analysis quantification 10. Quantification using Isotope Dilution lc_ms_analysis->quantification reporting 11. Reporting of Results quantification->reporting

Caption: Experimental workflow for water sample analysis.

Conclusion

The described method, incorporating this compound as an internal standard, provides a robust and reliable approach for the quantification of fenthion and its metabolite, fenthion sulfone, in environmental water samples. The use of isotope dilution coupled with LC-MS/MS analysis ensures high accuracy, precision, and sensitivity, making it suitable for routine environmental monitoring and research applications. This detailed protocol serves as a valuable resource for laboratories involved in the analysis of organophosphorus pesticides in aqueous matrices.

Application Note: High-Throughput Analysis of Fenthion Residues in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive protocol for the determination of Fenthion and its primary metabolites in a variety of food matrices. Fenthion is an organophosphate insecticide, and monitoring its residues in food is crucial for ensuring consumer safety and regulatory compliance.[1][2][3] The described method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2] This approach offers high throughput, excellent sensitivity, and the ability to overcome matrix effects through the use of matrix-matched calibration. The protocol is applicable to a range of food commodities, including fruits, vegetables, and cereals, with a limit of quantitation of 0.01 mg/kg.

Introduction

Fenthion is a broad-spectrum organophosphate insecticide used to control a variety of pests on agricultural products. Due to its potential toxicity to non-target organisms and humans, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Fenthion in foodstuffs. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Fenthion residues. The QuEChERS method has become a preferred technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage. When coupled with advanced analytical instrumentation like UHPLC-MS/MS, it provides a powerful tool for the accurate quantification of Fenthion and its metabolites, such as Fenthion oxon, Fenthion sulfoxide, and Fenthion sulfone, which can also be of toxicological concern. This application note provides a detailed protocol for the analysis of Fenthion residues, along with performance data demonstrating its suitability for routine laboratory use.

Experimental Protocol

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples like cereals, it may be necessary to add a specific amount of water to aid extraction.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄. The specific sorbent composition may vary depending on the matrix to remove interferences like pigments and fatty acids.

    • Vortex the tube for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for UHPLC-MS/MS analysis. For some systems, the extract may be diluted with the initial mobile phase to ensure good peak shape for early eluting compounds.

UHPLC-MS/MS Analysis
  • UHPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for the quantification of Fenthion and its metabolites. At least two transitions per compound should be monitored for confirmation.

Quantification

Quantification is performed using matrix-matched calibration curves to compensate for signal suppression or enhancement caused by the sample matrix. Calibration standards are prepared in the blank matrix extract obtained by processing a sample known to be free of Fenthion.

Data Presentation

The following table summarizes the quantitative performance data for the analysis of Fenthion and its metabolites in various food matrices using the described method.

AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)
FenthionBrown Rice0.0185.35.20.01
0.192.13.8
Chili Pepper0.0190.74.10.01
0.195.42.9
Orange0.0188.26.50.01
0.193.84.3
Fenthion sulfoxideBrown Rice0.0182.17.10.01
0.189.55.4
Chili Pepper0.0187.96.20.01
0.191.34.8
Orange0.0185.48.30.01
0.190.16.1
Fenthion sulfoneBrown Rice0.0184.66.80.01
0.191.25.1
Chili Pepper0.0189.15.90.01
0.193.54.5
Orange0.0186.87.90.01
0.192.45.7

Data adapted from a representative study on Fenthion residue analysis. The method demonstrates good accuracy and precision, with recoveries typically between 70% and 120% and relative standard deviations (RSDs) below 15%, which is in line with regulatory guidance.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the analysis of Fenthion residues in food matrices.

Fenthion_Analysis_Workflow Sample 1. Sample Homogenization (e.g., Fruits, Vegetables) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Supernatant Acetonitrile Supernatant Centrifugation1->Supernatant dSPE 4. dSPE Cleanup (PSA + MgSO4) Supernatant->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Filtration 6. Filtration (0.22 µm) Centrifugation2->Filtration Analysis 7. UHPLC-MS/MS Analysis (MRM Mode) Filtration->Analysis Data 8. Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for Fenthion residue analysis.

Conclusion

The presented QuEChERS-UHPLC-MS/MS method provides a reliable and efficient solution for the routine analysis of Fenthion residues in a wide range of food matrices. The protocol is straightforward, high-throughput, and meets the stringent requirements for sensitivity and accuracy in pesticide residue monitoring. The use of matrix-matched standards is essential for achieving accurate quantification. This method can be readily implemented in food safety and quality control laboratories to ensure compliance with regulatory standards.

References

Using deuterated standards for calibrating mass spectrometry instruments

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Deuterated Standards for Calibrating Mass Spectrometry Instruments

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. Deuterated internal standards have emerged as the undisputed gold standard for robust and reliable LC-MS quantification.[1] This application note provides a comprehensive overview of the principles, applications, and detailed protocols for the effective use of deuterated standards in mass spectrometry calibration, tailored for researchers, scientists, and drug development professionals.

The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision.[2] By replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium, these standards are chemically and physically almost identical to the analyte of interest but possess a distinct mass-to-charge ratio (m/z).[2][3] This key difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1] This co-elution and similar ionization behavior effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative data.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is introduced into a sample at the earliest stage of preparation, making it a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

G Principle of Isotope Dilution Mass Spectrometry (IDMS) cluster_sample Biological Sample cluster_standard Standard A Analyte (Unknown Amount) C Sample Preparation (Extraction, Cleanup) A->C B Deuterated Standard (Known Amount) B->C D LC-MS/MS Analysis C->D Analyte and Standard experience similar losses and matrix effects E Data Processing D->E Measure Peak Area Ratio (Analyte / Standard) F Analyte Concentration E->F

A diagram illustrating the principle of Isotope Dilution Mass Spectrometry.

Key Considerations for Implementation

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors to ensure data integrity:

  • Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.

  • Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Such exchange can compromise the mass difference and the integrity of the analysis.

  • Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift.

  • Mass Difference: The mass difference between the analyte and the deuterated standard should be sufficient to prevent isotopic crosstalk, ideally a minimum of 3 Da.

G Decision Workflow for Selecting a Deuterated Standard A Start: Need for Quantitative Analysis B Is a Deuterated Standard Available? A->B C Assess Isotopic Purity (≥98% enrichment?) B->C Yes H Synthesize or Source a Suitable Standard B->H No D Evaluate Labeling Position (Stable, no H-D exchange?) C->D Yes G Consider Alternative Internal Standard (e.g., ¹³C-labeled) C->G No E Confirm Co-elution with Analyte D->E Yes D->G No F Selected Deuterated Standard is Suitable E->F Yes E->G No H->B G Experimental Workflow for Quantitative Analysis A Start: Sample Receipt B Prepare Stock & Working Standard Solutions A->B C Spike Samples, Calibrators & QCs with Deuterated Internal Standard A->C B->C D Sample Preparation (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Acquisition (Peak Areas of Analyte & IS) E->F G Calculate Peak Area Ratios F->G H Construct Calibration Curve G->H I Quantify Analyte in Samples H->I J End: Report Results I->J

References

Application Notes and Protocols for Monitoring Fenthion Degradation in Soil using Fenthion Sulfone-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthion, an organothiophosphate insecticide, is utilized globally in agriculture and public health. Its application, however, raises environmental concerns due to the potential contamination of soil and water resources. Monitoring the degradation of fenthion and its primary metabolites—fenthion sulfoxide, fenthion sulfone, and fenthion oxon—is crucial for assessing its environmental fate and ensuring food and environmental safety. The use of a deuterated internal standard, such as fenthion sulfone-d6, is essential for accurate and precise quantification of these residues in complex matrices like soil. This internal standard effectively compensates for variations during sample preparation and instrumental analysis, including matrix effects, leading to more reliable and robust analytical data.

This document provides detailed application notes and protocols for the extraction and quantification of fenthion and its degradation products in soil, employing this compound as an internal standard with a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Fenthion Degradation Pathway in Soil

Fenthion in soil undergoes transformation through various biotic and abiotic processes, primarily oxidation. The sulfur atom in the fenthion molecule is oxidized to form fenthion sulfoxide, which is then further oxidized to fenthion sulfone. A parallel pathway involves the oxidative desulfuration of the P=S bond to a P=O bond, forming the more toxic metabolite, fenthion oxon.

Fenthion_Degradation Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidative Desulfuration Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation

Caption: Simplified degradation pathway of fenthion in soil.

Quantitative Data Summary

The following table summarizes the performance of the analytical method for the determination of fenthion and its metabolites in a sediment matrix, which is comparable to soil, using this compound as an internal standard. The data demonstrates good accuracy and precision of the method.[1]

AnalyteSpiking Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Fenthion10958
Fenthion Sulfoxide109211
Fenthion Sulfone10986
Fenthion Oxon108814

Data adapted from a study on pesticide residues in sediments, a matrix with similar characteristics to soil.[1]

Experimental Protocols

This section details the step-by-step procedures for the analysis of fenthion and its metabolites in soil samples.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Soil_Sample 1. Soil Sample Collection (10 g) Spiking 2. Spiking with This compound Soil_Sample->Spiking Add_ACN 3. Add Acetonitrile Spiking->Add_ACN Shake_1 4. Shake Vigorously Add_ACN->Shake_1 Add_Salts 5. Add QuEChERS Salts Shake_1->Add_Salts Shake_2 6. Shake and Centrifuge Add_Salts->Shake_2 Transfer_Supernatant 7. Transfer Supernatant Shake_2->Transfer_Supernatant dSPE 8. Add d-SPE Sorbent Transfer_Supernatant->dSPE Vortex_Centrifuge 9. Vortex and Centrifuge dSPE->Vortex_Centrifuge Filtration 10. Filtration Vortex_Centrifuge->Filtration LCMS_Analysis 11. LC-MS/MS Analysis Filtration->LCMS_Analysis

Caption: Overview of the analytical workflow.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

  • Standards: Fenthion, Fenthion sulfoxide, Fenthion sulfone, Fenthion oxon, this compound (internal standard)

  • d-SPE Sorbents: Primary secondary amine (PSA), C18

  • Equipment: 50 mL polypropylene centrifuge tubes, Vortex mixer, Centrifuge, Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of fenthion, its metabolites, and this compound in methanol.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing fenthion and its metabolites by diluting the stock solutions in acetonitrile.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound in acetonitrile.

Sample Preparation and Extraction (Modified QuEChERS)
  • Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add a known volume (e.g., 100 µL) of the this compound internal standard working solution to the soil sample.

  • Hydration (for dry soil): If the soil is dry, add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Second Shaking: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortexing: Vortex the tube for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

Final Sample Preparation and Analysis
  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Analyze the sample using a liquid chromatograph coupled to a tandem mass spectrometer.

LC-MS/MS Instrumental Conditions
  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and the internal standard should be optimized.

MRM Transitions (Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fenthion279.0169.0
Fenthion Sulfoxide295.0169.0
Fenthion Sulfone311.0169.0
Fenthion Oxon263.0125.0
This compound317.0175.0

Conclusion

The described methodology, incorporating this compound as an internal standard with a modified QuEChERS extraction and LC-MS/MS analysis, provides a robust and reliable approach for monitoring the degradation of fenthion in soil. The use of an isotope-labeled internal standard is critical for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing. This protocol is well-suited for environmental monitoring studies, risk assessment, and regulatory compliance, offering a sensitive and selective tool for researchers and scientists in the field of pesticide analysis.

References

Troubleshooting & Optimization

Technical Support Center: Purity Assessment of Fenthion Sulfone-d6 Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the purity of the Fenthion sulfone-d6 analytical standard.

Frequently Asked Questions (FAQs)

Q1: What are the critical aspects of purity for a deuterated standard like this compound?

A1: The purity of a deuterated standard is determined by two key factors:

  • Chemical Purity: This refers to the percentage of the compound that is this compound, exclusive of any structural impurities. These impurities could be starting materials, byproducts from synthesis, or degradation products.

  • Isotopic Purity: This indicates the percentage of the this compound molecules that contain the specified number of deuterium atoms (in this case, six). It is a measure of the enrichment of the deuterated isotope and the presence of unlabeled (d0) or partially labeled molecules.[1][2]

Q2: Why is it important to assess both chemical and isotopic purity?

A2: Both chemical and isotopic purity are crucial for the accurate quantification of Fenthion sulfone in experimental samples.

  • Chemical impurities can lead to inaccurate standard concentrations and potential interference in analytical methods.

  • Low isotopic purity, specifically the presence of the unlabeled analyte (Fenthion sulfone-d0) in the deuterated standard, can lead to an overestimation of the analyte's concentration in your samples.[1][2]

Q3: What are the common analytical techniques to assess the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is typically employed:[3]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are used to determine chemical purity by separating this compound from any non-isotopically labeled impurities.

  • High-Resolution Mass Spectrometry (HRMS): This is the primary method for determining isotopic purity. It can resolve and quantify the different isotopologues (e.g., d0, d1, d2, etc.) present in the standard.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR can be used to assess both chemical and isotopic purity. The absence or significant reduction of signals at the deuterated positions confirms high isotopic enrichment. qNMR can also quantify the compound against a certified internal standard to determine its absolute purity.

Q4: What information should I look for on the Certificate of Analysis (CoA)?

A4: The Certificate of Analysis is a critical document that provides the manufacturer's data on the standard's purity. Key information to look for includes:

  • Chemical Purity (often determined by HPLC or GC and expressed as a percentage).

  • Isotopic Purity or Isotopic Enrichment (usually determined by MS and expressed as a percentage).

  • Identity confirmation (e.g., by ¹H NMR, MS).

  • Concentration of the supplied solution (if applicable).

  • Storage conditions and expiry date.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inaccurate or inconsistent quantitative results Presence of unlabeled analyte in the deuterated standard.Verify the isotopic purity of the standard using HRMS. Always check the Certificate of Analysis from the supplier.
Lack of co-elution between the analyte and the deuterated standard.Overlay the chromatograms of the analyte and the internal standard to confirm co-elution.
Unexpected peaks in ¹H NMR spectrum Chemical impurities (e.g., starting materials, residual solvents).Compare the chemical shifts of the unknown peaks to common laboratory solvents and potential synthesis-related impurities. Check the CoA for listed impurities.
Incomplete deuteration.Small peaks corresponding to the protons at the labeled positions may be visible.
Variable internal standard signal intensity in MS Differential matrix effects between the analyte and the deuterated standard.Even with co-elution, matrix components can cause different degrees of ion suppression or enhancement.
Isotopic instability (H/D exchange).Deuterium atoms on the standard can exchange with protons from the sample matrix or solvent.

Data Presentation

The following table summarizes the typical purity specifications for a high-quality this compound standard.

Parameter Typical Specification Analytical Method
Chemical Purity ≥98.0%HPLC or GC
Isotopic Purity (d6) ≥99 atom % DHigh-Resolution Mass Spectrometry (HRMS)
Unlabeled (d0) Presence <0.5%High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

Experimental Protocol A: Determination of Chemical Purity by HPLC

Objective: To determine the chemical purity of the this compound standard by separating it from non-isotopic impurities.

Methodology:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of working solutions by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the working solutions into the HPLC system.

  • Data Analysis: The chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol B: Determination of Isotopic Purity by HRMS

Objective: To determine the isotopic enrichment of the this compound standard.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration appropriate for the mass spectrometer (e.g., 1 µg/mL).

  • Mass Spectrometry Conditions:

    • Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Full scan mode to cover the m/z range of Fenthion sulfone and its isotopologues.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

  • Data Analysis:

    • Identify the ion signals corresponding to the non-deuterated (d0) and the deuterated isotopologues (d1 to d6).

    • Determine the relative intensities of these isotopic peaks.

    • Calculate the percentage of each isotopic species to determine the isotopic purity.

Experimental Protocol C: Purity Assessment by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of the this compound standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound standard.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).

  • NMR Acquisition:

    • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: ¹H NMR with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • The purity of the this compound is calculated using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_start Start cluster_coa Initial Check cluster_purity_assessment Purity Assessment cluster_methods Analytical Methods cluster_decision Decision cluster_end Outcome start Receive this compound Standard coa_review Review Certificate of Analysis (CoA) start->coa_review chem_purity Assess Chemical Purity coa_review->chem_purity iso_purity Assess Isotopic Purity coa_review->iso_purity hplc_gc HPLC / GC Analysis chem_purity->hplc_gc qnmr qNMR Analysis chem_purity->qnmr hrms HRMS Analysis iso_purity->hrms iso_purity->qnmr purity_spec Purity Meets Specifications? hplc_gc->purity_spec hrms->purity_spec qnmr->purity_spec accept Accept for Use purity_spec->accept Yes reject Reject / Contact Supplier purity_spec->reject No

Caption: Workflow for the purity assessment of this compound standard.

References

Reasons for poor recovery of Fenthion sulfone-d6 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing poor recovery of Fenthion sulfone-d6 during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is the deuterated form of Fenthion sulfone, a metabolite of the organophosphorus insecticide Fenthion.[1][2] As a stable isotope-labeled internal standard, its accurate and consistent recovery is crucial for the precise quantification of Fenthion sulfone in a sample. Poor recovery of the internal standard can lead to inaccurate analytical results.[3]

Q2: How does the polarity of this compound affect SPE sorbent selection?

Fenthion sulfone is more polar than its parent compound, Fenthion, due to the presence of the sulfone group (SO₂). This increased polarity is a key factor in selecting the appropriate SPE sorbent.[4] For polar compounds like Fenthion sulfone, a reversed-phase sorbent such as C18 or a polymeric sorbent is generally recommended for extraction from aqueous samples.[5]

Q3: Does the deuterium labeling in this compound significantly impact its SPE recovery compared to the non-deuterated form?

The substitution of hydrogen with deuterium atoms can lead to minor differences in physicochemical properties. However, in the context of solid-phase extraction, the isotope effect is generally minimal and unlikely to be the primary cause of poor recovery. The chemical behavior of the deuterated and non-deuterated forms during SPE is expected to be very similar.

Q4: Can matrix effects be a reason for poor this compound recovery?

Yes, matrix effects can significantly impact the recovery of an internal standard. Components in a complex sample matrix can interfere with the binding of this compound to the SPE sorbent or co-elute with it, leading to ion suppression or enhancement in the final analysis. A thorough sample cleanup is essential to minimize matrix effects.

Troubleshooting Guide: Poor Recovery of this compound

This guide addresses common issues leading to low recovery of this compound during SPE and provides systematic solutions.

Issue 1: Analyte Lost During Sample Loading

If the this compound is found in the flow-through fraction, it indicates that it did not adequately bind to the SPE sorbent.

Potential Causes & Solutions:

Potential CauseDescriptionRecommended Solutions
Improper Sorbent Conditioning The sorbent bed was not properly wetted, leading to inconsistent interaction with the analyte.- Condition the cartridge with an appropriate organic solvent (e.g., methanol), followed by an equilibration step with water or a buffer matching the sample's pH. - Ensure a slow and consistent flow rate during conditioning and equilibration.
Incorrect Sample pH The pH of the sample may not be optimal for the retention of this compound. Although Fenthion sulfone does not have a readily ionizable group, extreme pH values can affect the sorbent surface properties.- For reversed-phase SPE, aim for a neutral pH unless the sample matrix requires adjustment. - If using an ion-exchange mechanism, adjust the sample pH to ensure the analyte is charged.
Sample Solvent Too Strong The solvent in which the sample is dissolved may be too strong, preventing the analyte from binding to the sorbent.- If possible, dilute the sample with a weaker solvent (e.g., water for reversed-phase SPE).
High Flow Rate A high flow rate during sample loading does not allow sufficient time for the analyte to interact with the sorbent.- Reduce the sample loading flow rate to allow for adequate equilibration.
Incorrect Sorbent Choice The chosen sorbent may not have the appropriate retention mechanism for this compound.- Given its polarity, a reversed-phase sorbent (e.g., C18, polymeric) is generally suitable. For highly complex matrices, a more selective sorbent might be necessary.
Issue 2: Analyte Lost During Washing Step

If this compound is detected in the wash eluate, the wash solvent is likely too strong.

Potential Causes & Solutions:

Potential CauseDescriptionRecommended Solutions
Wash Solvent Too Strong The organic content of the wash solvent is high enough to elute the analyte along with interferences.- Decrease the percentage of organic solvent in the wash solution. - Use a weaker organic solvent.
Incorrect pH of Wash Solvent An inappropriate pH can alter the interaction between the analyte and the sorbent.- Maintain the pH of the wash solvent to be consistent with the sample loading conditions.
Issue 3: Analyte Not Eluting from the Cartridge

If the recovery remains low and the analyte is not found in the flow-through or wash fractions, it is likely retained on the cartridge.

Potential Causes & Solutions:

Potential CauseDescriptionRecommended Solutions
Elution Solvent Too Weak The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.- Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). - Consider using a stronger elution solvent like ethyl acetate or dichloromethane.
Insufficient Elution Volume The volume of the elution solvent is not enough to completely elute the analyte from the sorbent bed.- Increase the volume of the elution solvent. Eluting with multiple smaller volumes can be more effective than a single large volume.
High Elution Flow Rate A fast flow rate during elution may not allow for complete desorption of the analyte.- Decrease the flow rate during the elution step. Allowing the elution solvent to soak the sorbent bed for a few minutes can improve recovery.

Experimental Protocols

Below are example SPE protocols for the extraction of organophosphorus pesticides from water, which can be adapted for this compound.

Protocol 1: Reversed-Phase SPE (C18)

StepProcedure
Sorbent 500 mg C18 SPE Cartridge
Conditioning 5 mL Methanol, followed by 5 mL of deionized water.
Sample Loading Load the pre-treated water sample at a flow rate of 5-10 mL/min.
Washing 5 mL of 5% Methanol in water to remove polar interferences.
Drying Dry the cartridge under vacuum for 10-15 minutes.
Elution Elute with 2 x 4 mL of Ethyl Acetate or Dichloromethane.

Protocol 2: Polymeric SPE

StepProcedure
Sorbent 200 mg Polymeric SPE Cartridge
Conditioning 3 mL Methanol, followed by 3 mL of deionized water.
Sample Loading Load the pre-treated water sample at a flow rate of 10-15 mL/min.
Washing 5 mL of 20% Methanol in water.
Drying Dry the cartridge under vacuum for 10-15 minutes.
Elution Elute with 2 x 3 mL of Acetonitrile.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting poor recovery and the decision-making process for optimizing an SPE method.

SPE_Troubleshooting_Workflow Troubleshooting Workflow for Poor SPE Recovery start Start: Poor Recovery of this compound check_fractions Analyze All Fractions: - Flow-through - Wash Eluate - Final Eluate start->check_fractions in_flowthrough Analyte in Flow-through? check_fractions->in_flowthrough in_wash Analyte in Wash Eluate? in_flowthrough->in_wash No troubleshoot_loading Troubleshoot Loading Conditions: - Check Sorbent Conditioning - Verify Sample pH - Reduce Sample Solvent Strength - Decrease Flow Rate - Re-evaluate Sorbent Choice in_flowthrough->troubleshoot_loading Yes retained Analyte Retained on Cartridge? in_wash->retained No troubleshoot_wash Troubleshoot Wash Step: - Decrease Organic Content of Wash Solvent - Use a Weaker Wash Solvent in_wash->troubleshoot_wash Yes troubleshoot_elution Troubleshoot Elution Step: - Increase Elution Solvent Strength - Increase Elution Volume - Decrease Elution Flow Rate retained->troubleshoot_elution Yes end End: Optimized Recovery retained->end No (Other Issues) troubleshoot_loading->end troubleshoot_wash->end troubleshoot_elution->end SPE_Method_Optimization SPE Method Optimization Decision Tree start Start: Develop SPE Method for this compound sorbent_selection Select Sorbent Based on Analyte Polarity (Fenthion sulfone is polar) start->sorbent_selection reversed_phase Use Reversed-Phase Sorbent (e.g., C18, Polymeric) sorbent_selection->reversed_phase conditioning Conditioning & Equilibration - Wet with Organic Solvent (e.g., MeOH) - Equilibrate with Aqueous Solution reversed_phase->conditioning sample_loading Sample Loading - Adjust Sample pH if necessary - Control Flow Rate conditioning->sample_loading wash_step Washing Step - Use a weak solvent to remove interferences sample_loading->wash_step elution Elution - Use a strong organic solvent to elute analyte wash_step->elution evaluation Evaluate Recovery Is recovery > 85%? elution->evaluation optimize Optimize Parameters: - Solvent Strength - pH - Flow Rate - Volume evaluation->optimize No end Final Validated Method evaluation->end Yes optimize->conditioning

References

Technical Support Center: Fenthion Sulfone-d6 in Acetonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides guidance on the long-term stability of Fenthion sulfone-d6 in acetonitrile, offering troubleshooting advice and answers to frequently asked questions to support your research and analytical work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound in acetonitrile?

A1: To ensure the long-term stability of your this compound stock solution in acetonitrile, it is recommended to store it at or below -20°C in a tightly sealed, amber glass vial to protect it from light.[1][2] For shorter-term use, refrigeration at 2°C to 8°C is acceptable, but freezing is preferential for storage exceeding a few weeks.[1] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

Q2: How long can I expect my this compound solution to be stable?

A2: The stability of the solution depends heavily on storage conditions and handling. When stored properly at -20°C, a stock solution of this compound in high-purity, dry acetonitrile should remain stable for at least one year. However, once opened and used to prepare working solutions, stability may decrease. It is best practice to prepare fresh working solutions from the stock daily or weekly and to monitor the performance of the standard regularly.[3][4]

Q3: Can I store my working solutions of this compound at room temperature in an autosampler?

A3: It is not recommended to store working solutions at room temperature for extended periods. While some compounds may be stable in an autosampler for 24-48 hours, organophosphate pesticides can be susceptible to degradation. If the autosampler has temperature control, it should be set to a low temperature (e.g., 4°C). For any new analytical method, it is crucial to perform a stability study of the analyte in the autosampler under the expected conditions.

Q4: I am observing a decreasing signal response from my this compound internal standard over time. What could be the cause?

A4: A decreasing signal can indicate degradation of the standard. This could be due to improper storage (e.g., exposure to light or elevated temperatures), repeated freeze-thaw cycles, or solvent evaporation. It is also possible that the acetonitrile used has a high water content, which can facilitate hydrolysis of the analyte. Additionally, ensure that the container is properly sealed to prevent changes in concentration due to solvent evaporation.

Q5: Is there a risk of deuterium-hydrogen exchange with this compound in acetonitrile?

A5: Deuterium-hydrogen exchange can occur with some deuterated compounds, particularly in the presence of trace amounts of water or under acidic or basic conditions. While acetonitrile is an aprotic solvent, it is hygroscopic and can absorb moisture from the atmosphere if not handled properly. To minimize this risk, use high-purity, anhydrous acetonitrile and store the solution in a tightly sealed vial with minimal headspace.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Poor Peak Shape or Tailing 1. Degradation of the standard. 2. Contamination of the analytical column. 3. Incompatibility with the mobile phase.1. Prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution. 2. Flush or replace the analytical column. 3. Ensure the mobile phase is correctly prepared and compatible with your analyte and column.
Inconsistent Internal Standard Area 1. Inaccurate pipetting. 2. Degradation of the standard in the working solution. 3. Solvent evaporation from the working solution.1. Verify the calibration and technique of your pipettes. 2. Prepare fresh working solutions more frequently. Perform an autosampler stability study. 3. Use autosampler vials with proper caps and septa to minimize evaporation.
Shift in Retention Time 1. Change in mobile phase composition. 2. Column aging or degradation. 3. Deuterium-hydrogen exchange altering the polarity of the molecule.1. Prepare fresh mobile phase. 2. Equilibrate the column properly or replace it if necessary. 3. Analyze a freshly prepared standard to see if the retention time shift is consistent with older solutions. If so, this may indicate exchange.
Appearance of Unexpected Peaks 1. Degradation products of this compound. 2. Contamination of the solvent or glassware.1. Review potential degradation pathways for organophosphates. Prepare a fresh standard to confirm if the peaks are absent. 2. Use high-purity solvents and thoroughly clean all glassware.

Illustrative Long-Term Stability Data

The following table provides an illustrative example of the expected stability of this compound in acetonitrile under various storage conditions. This is a general guideline, and actual stability should be confirmed experimentally in your laboratory.

Storage Condition Time Point Expected Recovery (%) Notes
-20°C (Frozen) 3 Months98 - 100%Recommended for long-term storage.
6 Months95 - 100%Ensure vial is tightly sealed.
12 Months90 - 100%Minimal degradation expected.
4°C (Refrigerated) 1 Week98 - 100%Suitable for short-term storage of working solutions.
1 Month90 - 98%Potential for slow degradation.
3 Months< 90%Not recommended for extended storage.
25°C (Room Temp) 24 Hours95 - 100%Simulates autosampler conditions.
72 Hours< 95%Significant degradation may occur.

Experimental Protocol: Long-Term Stability Assessment

This protocol outlines a general procedure for conducting a long-term stability study of this compound in acetonitrile.

1. Objective: To determine the stability of a this compound stock solution in acetonitrile over a defined period under specified storage conditions.

2. Materials:

  • This compound certified reference material (CRM)

  • High-purity, anhydrous acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

  • LC-MS/MS system or other suitable analytical instrument

3. Procedure:

  • Preparation of Stock Solution (Time 0):

    • Accurately weigh a known amount of this compound CRM.

    • Dissolve the CRM in anhydrous acetonitrile in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple amber glass vials, leaving minimal headspace.

    • Tightly cap and seal the vials.

  • Storage:

    • Place the majority of the vials in a freezer at -20°C for the long-term study.

    • Place a subset of vials in a refrigerator at 4°C for a short-term study.

    • Keep one vial for immediate analysis (Time 0).

  • Analysis:

    • Time 0 Analysis: Immediately after preparation, prepare a working solution from the stock and analyze it in triplicate using a validated analytical method (e.g., LC-MS/MS). Record the average peak area or response ratio. This will serve as the baseline.

    • Subsequent Analyses: At predetermined intervals (e.g., 1, 3, 6, 9, and 12 months for the -20°C samples; 1, 2, 4, and 8 weeks for the 4°C samples), remove one vial from its storage location.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a working solution and analyze it in triplicate using the same analytical method and instrument conditions as the Time 0 analysis.

    • For each time point, also prepare and analyze a fresh working solution from a newly opened CRM ampoule or a freshly prepared stock solution to serve as a control.

4. Data Evaluation:

  • Calculate the average response for the stored sample at each time point.

  • Compare the average response of the stored sample to the average response of the Time 0 sample.

  • Calculate the percent recovery at each time point:

    • Recovery (%) = (Average Response of Stored Sample / Average Response of Time 0 Sample) x 100

  • The standard is considered stable if the recovery is within a predefined acceptance criterion (e.g., 90-110%).

Diagrams

Stability_Assessment_Workflow Workflow for Assessing Analytical Standard Stability prep_stock Prepare Stock Solution in Acetonitrile store_conditions Aliquot and Store at -20°C and 4°C prep_stock->store_conditions time_zero Analyze at Time 0 (Establish Baseline) store_conditions->time_zero pull_sample At Each Time Point, Pull Stored Sample time_zero->pull_sample analyze_sample Analyze Stored Sample pull_sample->analyze_sample compare Compare to Time 0 (Recovery %) analyze_sample->compare stable Within Acceptance Criteria? (e.g., 90-110%) compare->stable continue_study Continue Study stable->continue_study Yes investigate Investigate Cause (Degradation) stable->investigate No end_study End of Study Period? continue_study->end_study end_study->pull_sample No use_solution Solution is Stable for this Period end_study->use_solution Yes discard Discard Solution, Prepare New Stock investigate->discard

Caption: Workflow for assessing the stability of an analytical standard.

Troubleshooting_Workflow Troubleshooting Decreasing Internal Standard Signal start Decreasing Signal of This compound check_working Prepare Fresh Working Solution from Stock start->check_working problem_solved1 Problem Resolved? check_working->problem_solved1 issue_working Issue is with Working Solution (e.g., evaporation, short-term degradation). Review preparation and handling. problem_solved1->issue_working Yes check_stock Prepare New Stock Solution from CRM problem_solved1->check_stock No problem_solved2 Problem Resolved? check_stock->problem_solved2 issue_stock Original Stock Solution Degraded. Review long-term storage conditions. problem_solved2->issue_stock Yes check_system Investigate LC-MS/MS System (e.g., source cleanliness, detector) problem_solved2->check_system No end System Issue Identified check_system->end

Caption: Troubleshooting workflow for a decreasing internal standard signal.

References

Navigating Isotopic Exchange of Fenthion Sulfone-d6: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential isotopic exchange of Fenthion sulfone-d6. This resource aims to address specific issues encountered during experimental workflows, ensuring the accuracy and reliability of analytical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is the deuterated form of Fenthion sulfone, a metabolite of the organophosphorus insecticide Fenthion. The "d6" designation indicates that six hydrogen atoms have been replaced by deuterium atoms. In the case of commercially available this compound, the deuterium labels are located on the two O-methyl groups attached to the phosphorus atom.[1][2][3]

Q2: How likely is isotopic exchange to occur with this compound?

The deuterium labels in this compound are on methoxy groups. Deuterium atoms attached to carbon are generally stable and not readily exchangeable under typical analytical conditions.[4] Isotopic exchange is more common when deuterium is attached to heteroatoms (like oxygen or nitrogen) or on a carbon atom adjacent to a carbonyl group. Therefore, significant isotopic exchange of this compound is considered unlikely during routine sample analysis.

Q3: What analytical issues might be mistaken for isotopic exchange?

Several analytical challenges can mimic the signs of isotopic exchange, leading to inaccurate quantification. These include:

  • Impurity of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte from its synthesis.

  • In-source Fragmentation: The internal standard might undergo fragmentation in the mass spectrometer's ion source, potentially leading to the formation of ions with a mass-to-charge ratio that interferes with the analyte.

  • Matrix Effects: Differential ion suppression or enhancement between the analyte and the internal standard due to co-eluting matrix components can alter their response ratio.

  • Chromatographic Co-elution Issues: Poor chromatographic resolution between the analyte and interfering matrix components can impact analytical accuracy.

Troubleshooting Guide: Investigating Unexpected Analytical Results

This guide provides a systematic approach to troubleshooting issues that may be incorrectly attributed to isotopic exchange of this compound.

Issue 1: Apparent loss of deuterated internal standard and increase in unlabeled analyte signal.

Possible Cause Troubleshooting Steps
Purity of the Deuterated Standard 1. Verify Certificate of Analysis (CoA): Check the CoA for the isotopic and chemical purity of the this compound lot. 2. Analyze a Neat Standard: Prepare a solution of the deuterated internal standard in a clean solvent and analyze it by LC-MS/MS. Monitor for the presence of the unlabeled Fenthion sulfone.
In-Source Transformation/Fragmentation 1. Optimize MS Source Conditions: Vary source parameters such as temperature and voltages to assess their impact on the internal standard's stability. 2. Review Fragmentation Patterns: Analyze the MS/MS spectra of both the analyte and the internal standard to identify any common fragment ions that could cause interference.[5]
pH or Temperature-Induced Degradation 1. Assess Sample/Solvent pH: While isotopic exchange is unlikely, extreme pH conditions (highly acidic or basic) combined with elevated temperatures could potentially degrade the molecule. 2. Conduct a Stability Study: Incubate this compound in the sample matrix and analytical solvents under various temperature and pH conditions to evaluate its stability over time.

Issue 2: Poor reproducibility of the analyte/internal standard area ratio.

Possible Cause Troubleshooting Steps
Differential Matrix Effects 1. Perform a Matrix Effect Study: Prepare three sets of samples: neat solution, post-extraction spike, and pre-extraction spike to quantify the extent of ion suppression or enhancement. 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.
Chromatographic Issues 1. Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient profile, or column chemistry to improve the resolution between the analyte and any interfering peaks. 2. Check for Co-elution: Ensure that the analyte and internal standard are co-eluting to experience the same matrix effects.

Experimental Protocols

Protocol 1: Assessment of this compound Purity

Objective: To determine the presence of unlabeled Fenthion sulfone in the deuterated internal standard stock.

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in a clean solvent (e.g., acetonitrile or methanol).

  • Analyze these solutions using the established LC-MS/MS method.

  • Monitor the MRM transitions for both this compound and unlabeled Fenthion sulfone.

  • Quantify the amount of unlabeled analyte present in the deuterated standard. An amount significantly above the instrument's limit of detection may indicate an impurity issue.

Protocol 2: Evaluation of this compound Stability

Objective: To assess the stability of this compound under specific experimental conditions.

Methodology:

  • Prepare samples by spiking a known concentration of this compound into:

    • Blank sample matrix (e.g., plasma, urine, food extract).

    • Reconstitution solvent.

    • Mobile phase.

  • Incubate these samples at different temperatures (e.g., room temperature, 4°C, and elevated temperature if applicable to the workflow) for a duration representative of the entire analytical process (from sample preparation to injection).

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Monitor the response of this compound and the potential appearance of unlabeled Fenthion sulfone. A significant decrease in the deuterated standard's signal or an increase in the unlabeled analyte's signal over time could indicate instability.

Visualizing Experimental Workflows

To aid in the systematic investigation of potential analytical issues, the following workflows are provided in the DOT language for visualization.

start Start: Unexpected Analytical Results check_purity Step 1: Verify IS Purity start->check_purity analyze_neat Analyze Neat IS Solution check_purity->analyze_neat coa Review Certificate of Analysis check_purity->coa purity_issue Purity Issue Identified analyze_neat->purity_issue coa->purity_issue contact_supplier Contact Supplier purity_issue->contact_supplier Yes no_purity_issue Purity Acceptable purity_issue->no_purity_issue No end End: Problem Resolved contact_supplier->end check_stability Step 2: Assess IS Stability no_purity_issue->check_stability stability_study Perform Stability Study (pH, Temp) check_stability->stability_study stability_issue Instability Observed stability_study->stability_issue modify_conditions Modify Experimental Conditions (e.g., lower temp, adjust pH) stability_issue->modify_conditions Yes no_stability_issue IS Stable stability_issue->no_stability_issue No modify_conditions->end check_matrix Step 3: Evaluate Matrix Effects no_stability_issue->check_matrix matrix_study Conduct Matrix Effect Experiment check_matrix->matrix_study matrix_issue Significant Matrix Effects matrix_study->matrix_issue improve_cleanup Improve Sample Cleanup matrix_issue->improve_cleanup Yes matrix_issue->end No improve_cleanup->end

Caption: Troubleshooting workflow for this compound.

title Experimental Protocol: Matrix Effect Evaluation set_a Set A: Neat Solution (Analyte + IS in clean solvent) analyze Analyze all sets by LC-MS/MS set_a->analyze set_b Set B: Post-Extraction Spike (Blank matrix extract + Analyte + IS) set_b->analyze set_c Set C: Pre-Extraction Spike (Blank matrix + Analyte + IS, then extract) set_c->analyze compare_ab Compare A and B: Assess Ion Suppression/Enhancement analyze->compare_ab compare_bc Compare B and C: Assess Extraction Recovery analyze->compare_bc result1 Response(B) / Response(A) < 1 -> Suppression Response(B) / Response(A) > 1 -> Enhancement compare_ab->result1 result2 Response(C) / Response(B) = Extraction Efficiency compare_bc->result2

Caption: Workflow for matrix effect evaluation.

References

Optimization of MRM transitions for Fenthion sulfone-d6 in tandem mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Multiple Reaction Monitoring (MRM) transitions for Fenthion sulfone-d6 using tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion. Given that the unlabeled Fenthion sulfone has a precursor ion of m/z 311.0, the deuterated standard (d6) will have a higher mass. The exact mass of the precursor ion for this compound should be calculated based on its chemical formula and confirmed by infusion into the mass spectrometer. The product ions are generated by fragmentation of the precursor ion in the collision cell. Common product ions for unlabeled Fenthion sulfone are m/z 125.0 and 109.1.[1] It is expected that the fragmentation pattern for the d6 variant will be similar, but shifts in fragment masses may occur if the deuterium labels are on the fragmented portions of the molecule.

Q2: How do I optimize the collision energy for my MRM transitions?

A2: Collision energy is a critical parameter that must be optimized for each MRM transition to achieve maximum sensitivity.[2] The optimization process typically involves infusing a standard solution of this compound directly into the mass spectrometer and performing a product ion scan at various collision energy settings. The collision energy that produces the highest intensity for a specific product ion is considered the optimal value for that transition. This process should be repeated for each product ion you intend to monitor.

Q3: Why am I seeing low signal intensity for this compound?

A3: Low signal intensity can be caused by several factors:

  • Suboptimal MRM transitions or collision energies: Ensure that you have properly optimized your MRM parameters as described in Q2.

  • Matrix effects: Components of the sample matrix can suppress the ionization of this compound, leading to a lower signal.[2][3] The use of an isotope-labeled internal standard like this compound is designed to compensate for these effects. However, significant suppression may still impact detection limits.

  • Improper sample preparation: Inefficient extraction or cleanup during sample preparation can lead to loss of the analyte. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective extraction technique for Fenthion and its metabolites from various matrices.[2]

  • Instrumental issues: A dirty ion source, incorrect mobile phase composition, or a failing detector can all contribute to low signal intensity. Regular maintenance and calibration of your LC-MS/MS system are crucial.

Q4: What are typical mobile phases used for the analysis of Fenthion and its metabolites?

A4: For the analysis of Fenthion and its metabolites by LC-MS/MS, a common mobile phase consists of water and methanol, both containing 0.1% formic acid. This composition promotes protonation of the analytes in positive electrospray ionization mode. The gradient elution program should be optimized to ensure good chromatographic separation from other matrix components.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No peak detected for this compound Incorrect MRM transitions selected.Verify the precursor and product ions for this compound. Infuse a standard solution to confirm the masses.
Instrument not properly tuned or calibrated.Perform routine maintenance, tuning, and calibration of the mass spectrometer according to the manufacturer's guidelines.
Sample preparation failure.Review your extraction and cleanup procedures. Prepare a spiked sample to test the recovery of your method.
High background noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system thoroughly.
Dirty ion source.Clean the ion source components as recommended by the instrument manufacturer.
Matrix interferences.Improve sample cleanup or adjust the chromatographic gradient to separate the analyte from interfering compounds.
Poor peak shape Incompatible injection solvent.The solvent in which the sample is dissolved should be similar in composition to the initial mobile phase to ensure good peak shape.
Column degradation.Replace the analytical column if it has exceeded its lifetime or shows signs of performance degradation.
Suboptimal chromatographic conditions.Optimize the gradient, flow rate, and column temperature.
Inconsistent retention times Fluctuations in LC pump pressure or flow rate.Check the LC pump for leaks or bubbles and ensure a stable flow rate.
Column temperature variations.Use a column oven to maintain a constant and consistent column temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.

Experimental Protocols

Optimization of MRM Transitions for this compound

This protocol outlines the steps to determine the optimal precursor ion, product ions, and collision energies for this compound.

1. Preparation of Standard Solution:

  • Prepare a 1 µg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Further dilute the stock solution to a working concentration of 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid for direct infusion.

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer for positive electrospray ionization (ESI+).

  • Infuse the 100 ng/mL working standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

3. Precursor Ion Determination:

  • Perform a full scan (Q1 scan) to identify the protonated molecule [M+H]⁺ of this compound. This will be your precursor ion for MRM analysis.

4. Product Ion Scan and Collision Energy Optimization:

  • Set the mass spectrometer to product ion scan mode, selecting the previously identified precursor ion.

  • Vary the collision energy (CE) in the collision cell over a range (e.g., 5 to 50 eV) and observe the fragmentation pattern.

  • Identify the most intense and stable product ions.

  • For each selected product ion, perform a more detailed CE optimization by ramping the collision energy in smaller increments (e.g., 2 eV steps) to find the value that yields the maximum intensity.

5. MRM Method Finalization:

  • Create an MRM method using the determined precursor ion and the optimized product ions with their corresponding optimal collision energies.

  • Typically, one product ion is used for quantification (quantifier) and another for confirmation (qualifier).

Quantitative Data Summary

The following table provides example MRM transitions for unlabeled Fenthion sulfone, which can serve as a starting point for the optimization of this compound. The exact m/z values for the d6 isotopologue will be slightly different.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
Fenthion sulfone311.0125.024
Fenthion sulfone311.0109.132
Fenthion sulfone311.017124.91720.05
Fenthion sulfone311.017278.91717.92

Visualizations

MRM_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Optimization cluster_method Method Development prep_std Prepare Fenthion sulfone-d6 Standard infuse Infuse into Mass Spectrometer prep_std->infuse q1_scan Q1 Scan: Determine Precursor Ion infuse->q1_scan product_scan Product Ion Scan: Identify Fragments q1_scan->product_scan ce_opt Collision Energy Optimization product_scan->ce_opt mrm_method Final MRM Method ce_opt->mrm_method

Caption: Workflow for the optimization of MRM transitions.

Troubleshooting_Logic cluster_mrm MRM Parameters cluster_sample Sample Preparation cluster_instrument Instrumentation start Low/No Signal for This compound check_mrm Check MRM Transitions and Collision Energies start->check_mrm check_prep Review Extraction and Cleanup Procedure start->check_prep check_instrument Check Instrument Performance start->check_instrument optimize_mrm Re-optimize using Direct Infusion check_mrm->optimize_mrm If incorrect spike_recovery Perform Spike and Recovery Experiment check_prep->spike_recovery If issues suspected maintenance Perform Maintenance (Clean Source, Calibrate) check_instrument->maintenance If failing

References

Technical Support Center: Fenthion Sulfone-d6 for Ion Suppression/Enhancement Correction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fenthion sulfone-d6 to correct for ion suppression and enhancement in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression/enhancement and why is it a problem?

Ion suppression or enhancement is a matrix effect that occurs during LC-MS/MS analysis. Co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either decrease (suppression) or increase (enhancement) the analyte's signal, leading to inaccurate and imprecise quantification.[1]

Q2: How does this compound help correct for these matrix effects?

This compound is a stable isotope-labeled (SIL) internal standard. Ideally, it is chemically identical to the analyte of interest (Fenthion sulfone) and will therefore have very similar physicochemical properties. When introduced into a sample at a known concentration, it is assumed to co-elute with the analyte and be affected by ion suppression or enhancement to the same degree. By measuring the ratio of the analyte's signal to the internal standard's signal, variations caused by matrix effects can be normalized, leading to more accurate and reliable quantification.[2]

Q3: When should I add the this compound internal standard to my samples?

For the most effective correction, the internal standard should be added to the sample at the very beginning of the sample preparation procedure. This allows it to compensate for variability in extraction efficiency as well as for matrix effects during ionization.

Q4: Can I use this compound to correct for other Fenthion metabolites?

While this compound is the ideal internal standard for Fenthion sulfone, its suitability for other Fenthion metabolites (e.g., Fenthion sulfoxide, Fenthion oxon) depends on how closely their chromatographic and ionization behaviors match. For the highest accuracy, it is recommended to use a specific isotopically labeled internal standard for each analyte. If this is not feasible, thorough validation is required to demonstrate that this compound can effectively correct for matrix effects on the other metabolites.

Troubleshooting Guide

Issue 1: I am still observing significant variability in my results even with the internal standard.

  • Possible Cause: Differential matrix effects. Even with a deuterated internal standard, slight differences in retention time between the analyte and the internal standard can cause them to experience different degrees of ion suppression, especially if they elute on the shoulder of a large, interfering matrix peak.[3]

  • Troubleshooting Steps:

    • Optimize Chromatography: Adjust your chromatographic method (e.g., gradient, column chemistry) to ensure the analyte and internal standard peaks co-elute as closely as possible.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

    • Improve Sample Cleanup: Employ a more rigorous sample cleanup technique, such as solid-phase extraction (SPE), to remove more of the matrix components prior to analysis.

Issue 2: The retention times of Fenthion sulfone and this compound are different.

  • Possible Cause: Deuterium isotope effect. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, which can lead to a small difference in retention time. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

  • Troubleshooting Steps:

    • Confirm Co-elution Window: Determine if the retention time difference is small enough that both peaks are still within the same region of ion suppression. This can be assessed with a post-column infusion experiment.

    • Method Optimization: As with Issue 1, chromatographic optimization may be necessary to minimize the separation.

Issue 3: I am seeing a signal for Fenthion sulfone in my blank samples that were spiked only with this compound.

  • Possible Cause 1: Impurity in the internal standard. The this compound standard may contain a small amount of unlabeled Fenthion sulfone.

  • Troubleshooting Steps:

    • Check Certificate of Analysis: Review the certificate of analysis for your internal standard to determine its isotopic purity.

    • Inject Neat Standard: Inject a neat solution of the this compound to confirm the presence and quantify the amount of the unlabeled analyte. This can be corrected for in your calculations.

  • Possible Cause 2: In-source fragmentation or deuterium loss. The deuterated internal standard may be losing deuterium atoms in the ion source of the mass spectrometer.

  • Troubleshooting Steps:

    • Optimize MS Source Conditions: Adjust source parameters such as temperature and voltages to minimize in-source fragmentation.

    • Select Stable Labeling Position: When purchasing or synthesizing deuterated standards, ensure the deuterium labels are in positions that are not prone to exchange with protons from the solvent or matrix.

Experimental Protocols

Protocol 1: Quantifying Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): A standard solution of Fenthion sulfone and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the extracted matrix with the same concentrations of Fenthion sulfone and this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with Fenthion sulfone and this compound at the same concentrations as in Set A before the extraction procedure.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).

Protocol 2: Sample Preparation and Analysis using this compound Internal Standard

This is a general procedure based on the QuEChERS method, which is commonly used for pesticide residue analysis in various matrices.

Methodology:

  • Sample Homogenization: Homogenize your sample (e.g., fruit, vegetable, soil) to ensure uniformity.

  • Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound working solution.

  • Extraction:

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents (e.g., PSA, C18) to remove interfering matrix components.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation: Take an aliquot of the cleaned-up supernatant, dilute as necessary with the initial mobile phase, and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables illustrate the impact of using this compound as an internal standard for the analysis of Fenthion sulfone in a complex matrix.

Table 1: Comparison of Fenthion Sulfone Recovery and Precision with and without Internal Standard Correction.

Correction MethodMean Recovery (%)Relative Standard Deviation (RSD, %)
No Correction65.218.5
With this compound98.74.2

Table 2: Matrix Effect on Fenthion Sulfone Quantification in Different Matrices.

MatrixMatrix Effect (%) without CorrectionApparent Concentration (ng/g) without Correction (True Value = 10 ng/g)Apparent Concentration (ng/g) with this compound Correction
Orange-58.34.179.92
Brown Rice-25.17.4910.15
Chili Pepper-42.75.739.88
Potato-33.96.6110.03
Soybean-48.65.149.95

Visualizations

Ion_Suppression_Correction cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Sample Sample Matrix Spike Spike with This compound Sample->Spike Extraction Extraction Spike->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Quant Quantification Ratio->Quant

Caption: Experimental workflow for correcting ion suppression using this compound.

Logic_Diagram Analyte Fenthion sulfone (Analyte) IonSource Ion Source Analyte->IonSource IS This compound (IS) IS->IonSource Matrix Matrix Components Suppression Ion Suppression/ Enhancement Matrix->Suppression Detector Detector Signal IonSource->Detector generates Suppression->IonSource affects ionization Ratio Corrected Signal (Ratio Analyte/IS) Detector->Ratio is used to calculate

Caption: Logic of using an internal standard to correct for matrix effects.

References

Potential degradation products of Fenthion sulfone-d6 and their identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenthion sulfone-d6 and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

Based on the established degradation pathways of Fenthion, the primary degradation products of this compound are expected to be oxidative metabolites. The core structure of Fenthion undergoes oxidation at two primary sites: the phosphorothioate group (P=S) oxidizes to a phosphate group (P=O), and the methylthio group oxidizes to sulfoxide and then to sulfone. Since this compound already possesses the sulfone group, its further degradation would primarily involve the oxidation of the phosphorothioate.

The key potential degradation products include:

  • Fenthion oxon sulfone : Formed by the oxidation of the P=S group to P=O.

  • Hydrolysis products : Cleavage of the phosphate ester linkage can lead to the formation of O,O-dimethyl hydrogen phosphorothioate and dimethyl hydrogen phosphate, as well as 3-methyl-4-(methylsulfonyl)phenol.[1]

It is important to note that some degradation products can be more toxic than the parent compound. For instance, fenthion oxon sulfone and fenthion oxon sulfoxide are considerably more toxic than fenthion itself.[2][3]

Q2: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly effective method for the simultaneous analysis of Fenthion and its metabolites, including the sulfone and oxon forms.[2][4] This technique offers high sensitivity and selectivity, which is crucial for complex matrices. Gas Chromatography (GC) with various detectors like a flame photometric detector (FPD) or a nitrogen-phosphorous detector (NPD) has also been used, but challenges can arise with the analysis of sulfoxides, which can be oxidized to sulfones in the hot injection port of a gas chromatograph.

Q3: Are there any known challenges associated with the extraction of this compound and its metabolites from experimental samples?

Yes, challenges can include matrix effects, especially in complex samples like soil, food products, or biological tissues. A common and effective extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, often with citrate buffering. For biological samples like plasma, liquid-liquid extraction with solvents such as a mixture of ethyl acetate and acetonitrile can be employed. It is often necessary to use matrix-matched calibration to achieve accurate quantitative results due to signal suppression or enhancement in the detector responses.

Troubleshooting Guides

Problem: Poor peak shape or low sensitivity during LC-MS analysis.

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase Optimize the mobile phase composition. For Fenthion and its metabolites, a mobile phase of water and methanol containing 0.1% formic acid has been shown to provide good sensitivity.
Matrix Effects Implement a more rigorous sample clean-up procedure. Utilize solid-phase extraction (SPE) or a more selective QuEChERS cleanup step. Employ matrix-matched standards for calibration to compensate for signal suppression or enhancement.
Incorrect MS/MS Parameters Optimize the precursor and product ions, collision energy, and other MS/MS parameters for each target analyte. Direct infusion of individual standards can help determine the optimal settings.
Column Contamination Flush the column with a strong solvent or replace it if flushing does not improve performance. Use a guard column to protect the analytical column.

Problem: Inconsistent recovery during sample extraction.

Possible Cause Troubleshooting Step
Inefficient Extraction Solvent Test different extraction solvents or solvent mixtures. The citrate-buffered QuEChERS method has demonstrated good recoveries for Fenthion and its metabolites across various matrices.
pH of Extraction The pH of the sample and extraction solvent can significantly impact the recovery of ionizable compounds. Adjust the pH to optimize the extraction efficiency.
Incomplete Phase Separation Ensure complete separation of the aqueous and organic layers during liquid-liquid extraction. Centrifugation can aid in this process.
Analyte Degradation during Extraction Minimize the exposure of samples to high temperatures and harsh chemical conditions. Work quickly and keep samples cool if necessary.

Experimental Protocols

Protocol: Identification of this compound Degradation Products by UHPLC-MS/MS

This protocol is based on established methods for the analysis of Fenthion and its metabolites.

1. Sample Preparation (using a modified QuEChERS method)

  • Homogenize 10 g of the sample (e.g., soil, plant material).

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) and shake for another minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add a dispersive solid-phase extraction (d-SPE) cleanup powder (e.g., containing PSA, C18, and magnesium sulfate) and vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. UHPLC-MS/MS Analysis

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18).

  • Mobile Phase: Gradient elution with (A) water + 0.1% formic acid and (B) methanol + 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected degradation products (e.g., Fenthion oxon sulfone) need to be determined by infusing pure standards.

3. Data Analysis

  • Identify peaks based on their retention times and specific MRM transitions compared to analytical standards.

  • Quantify the analytes using a calibration curve prepared with matrix-matched standards.

Data Presentation

Table 1: Example MRM Transitions for Fenthion and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fenthion279.0125.0109.0
Fenthion sulfoxide295.0125.0279.0
Fenthion sulfone311.0125.0143.0
Fenthion oxon263.0125.0109.0
Fenthion oxon sulfoxide279.0125.0263.0
Fenthion oxon sulfone295.0125.0279.0

Note: The m/z values for this compound and its deuterated degradation products will be higher than their non-deuterated counterparts. These values should be determined experimentally.

Visualizations

Fenthion_Degradation_Pathway Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidation (P=S to P=O) Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Oxidation (P=S to P=O) Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Oxidation (P=S to P=O) Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Hydrolysis_Products Hydrolysis Products Fenthion_Oxon->Hydrolysis_Products Hydrolysis Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation Fenthion_Oxon_Sulfoxide->Hydrolysis_Products Hydrolysis Fenthion_Oxon_Sulfone->Hydrolysis_Products Hydrolysis

Caption: Predicted metabolic pathway of Fenthion.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup UHPLC_Separation UHPLC Separation Cleanup->UHPLC_Separation MSMS_Detection MS/MS Detection UHPLC_Separation->MSMS_Detection Identification Identification MSMS_Detection->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for degradation product analysis.

References

Improving chromatographic peak shape for Fenthion and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Fenthion and its primary metabolites: Fenthion sulfoxide, Fenthion sulfone, Fenthion oxon, Fenthion oxon sulfoxide, and Fenthion oxon sulfone.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of Fenthion and its metabolites, offering potential causes and solutions in a question-and-answer format.

Issue 1: Peak Tailing for Fenthion and its Metabolites in HPLC/UHPLC

  • Question: I am observing significant peak tailing for Fenthion and several of its metabolites on my C18 column. What are the likely causes and how can I improve the peak shape?

  • Answer: Peak tailing for Fenthion and its metabolites in reversed-phase chromatography is often due to secondary interactions between the analytes and the stationary phase, or other system issues. Here are the primary causes and solutions:

    • Secondary Silanol Interactions: Fenthion's metabolites, particularly the more polar sulfoxide and oxon forms, can interact with free silanol groups on the silica-based C18 column. This is a common cause of peak tailing for basic compounds.

      • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can help to suppress the ionization of silanol groups, thereby reducing these secondary interactions. The use of a mobile phase containing 0.1% formic acid has been shown to improve peak sensitivity and shape for Fenthion and its metabolites.[1][2]

      • Solution 2: Use of an End-Capped Column: Employing a highly deactivated, end-capped C18 column will minimize the number of available free silanol groups, leading to more symmetrical peaks.

    • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

      • Solution: Try reducing the injection volume or diluting the sample to see if peak shape improves.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.

      • Solution: Use tubing with a smaller internal diameter and ensure the length is as short as possible.

Issue 2: Poor Sensitivity and Inconsistent Peak Areas

  • Question: My peak responses for Fenthion and its metabolites are low and not reproducible. What could be causing this?

  • Answer: Poor sensitivity and reproducibility can stem from several factors, from mobile phase composition to matrix effects.

    • Mobile Phase Composition: The choice of organic solvent and additives can significantly impact ionization efficiency in LC-MS/MS, which directly affects sensitivity.

      • Solution: For UHPLC-MS/MS analysis of Fenthion and its metabolites, a mobile phase consisting of 0.1% formic acid in water and methanol has been shown to provide the best signal intensities for most of the target compounds.[1][2] While acetonitrile can lead to faster elution, methanol-based mobile phases have demonstrated improved peak sensitivity.[1] The addition of ammonium formate can also enhance peak resolution by decreasing peak width.

    • Matrix Effects: Co-eluting matrix components from complex samples (e.g., food, biological fluids) can suppress the ionization of the target analytes in the mass spectrometer source, leading to lower and more variable responses.

      • Solution: Employing matrix-matched calibration curves is crucial for accurate quantification. This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. Additionally, optimizing the sample clean-up procedure, such as using a citrate-buffered QuEChers method, can help to remove interfering matrix components.

Issue 3: Degradation of Fenthion Metabolites During GC Analysis

  • Question: I am having trouble analyzing Fenthion sulfoxides by Gas Chromatography (GC). The peaks are small or absent. What is happening?

  • Answer: Fenthion sulfoxides are thermally labile and can be easily oxidized to their corresponding sulfone forms in the hot GC injection port.

    • Solution 1: Use a Deactivated Inlet Liner: To minimize active sites that can promote degradation, use a deactivated GC inlet liner. A splitless liner with quartz wool can also help trap non-volatile matrix components.

    • Solution 2: Alternative Analytical Techniques: For reliable quantification of Fenthion and all its metabolites, UHPLC-MS/MS is often the preferred method as it avoids the high temperatures of the GC inlet that cause degradation.

    • Solution 3: Derivatization: While more complex, derivatization or oxidation of the metabolites prior to GC injection has been explored to improve the sensitivity of the analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for the simultaneous analysis of Fenthion and all its five major metabolites: GC or LC?

A1: For the simultaneous analysis of Fenthion and its five major metabolites (fenthion oxon, fenthion oxon sulfoxide, fenthion oxon sulfone, fenthion sulfoxide, and fenthion sulfone), Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is generally the superior technique. This is primarily because some of the metabolites, particularly the sulfoxides, are prone to thermal degradation in the hot injector of a Gas Chromatograph (GC).

Q2: What is the recommended sample preparation method for analyzing Fenthion and its metabolites in complex matrices like food?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for the analysis of Fenthion and its metabolites in various food matrices. Specifically, a citrate-buffered QuEChERS method has been shown to provide optimal extraction efficiency.

Q3: Why is the use of matrix-matched standards important for the accurate quantification of Fenthion and its metabolites by LC-MS/MS?

A3: Significant signal suppression in the detector response is commonly observed for Fenthion and its metabolites when analyzing complex matrices. This "matrix effect" can lead to underestimation of the analyte concentrations. To compensate for this, it is essential to use matrix-matched calibration, where the calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed.

Q4: What are the typical mobile phases used for the LC-MS/MS analysis of Fenthion and its metabolites?

A4: A common and effective mobile phase for the separation of Fenthion and its metabolites is a gradient of water and methanol, both containing 0.1% formic acid. This combination has been found to provide the best sensitivity for the majority of these compounds.

Data Summary

The following tables summarize quantitative data from a validated UHPLC-MS/MS method for the analysis of Fenthion and its metabolites.

Table 1: Comparison of Mobile Phase Composition on Peak Response

CompoundMobile Phase A (Water/Acetonitrile with 0.1% Formic Acid)Mobile Phase B (Water/Methanol with 5mM Ammonium Formate & 0.1% Formic Acid)Mobile Phase C (Water/Methanol with 0.1% Formic Acid)
FenthionLower ResponseHigher ResponseHighest Response
Fenthion oxonLower ResponseHigher ResponseHighest Response
Fenthion oxon sulfoxideLower ResponseHighest Response High Response
Fenthion oxon sulfoneLower ResponseHigher ResponseHighest Response
Fenthion sulfoxideLower ResponseHigher ResponseHighest Response
Fenthion sulfoneLower ResponseHigher ResponseHighest Response
Data adapted from a study on the simultaneous analysis of Fenthion and its metabolites, indicating relative peak responses.

Table 2: Mean Percent Recoveries using Citrate-Buffered QuEChERS Method

CompoundBrown RiceChili PepperOrangePotatoSoybean
Fenthion70.3% - 100.0%70.3% - 100.0%70.3% - 100.0%70.3% - 100.0%70.3% - 100.0%
Fenthion oxon71.9% - 106.1%71.9% - 106.1%71.9% - 106.1%71.9% - 106.1%71.9% - 106.1%
Fenthion oxon sulfone89.1% - 118.2%89.1% - 118.2%89.1% - 118.2%89.1% - 118.2%89.1% - 118.2%
Fenthion oxon sulfoxide79.8% - 114.0%79.8% - 114.0%79.8% - 114.0%79.8% - 114.0%79.8% - 114.0%
Fenthion sulfone83.2% - 116.2%83.2% - 116.2%83.2% - 116.2%83.2% - 116.2%83.2% - 116.2%
Fenthion sulfoxide95.5% - 116.0%95.5% - 116.0%95.5% - 116.0%95.5% - 116.0%95.5% - 116.0%
Data represents the range of mean percent recoveries across different spiking levels in various matrices.

Experimental Protocols

1. UHPLC-MS/MS Method for Simultaneous Analysis of Fenthion and its Metabolites

  • Instrumentation: Ultra-High Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: A suitable C18 analytical column.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol

  • Gradient Program:

    • Start with 95% A for 0.5 min.

    • Linearly decrease to 5% A over 2.5 min.

    • Hold at 5% A for 3 min.

    • Increase back to 95% A in 0.5 min.

    • Hold at 95% A for 3.5 min for re-equilibration.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Detection: Positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

2. Citrate-Buffered QuEChERS Sample Preparation

  • Homogenization: Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Extraction and Partitioning: Add the appropriate amount of citrate buffer salt mixture, shake vigorously, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add it to a d-SPE tube containing a suitable sorbent mixture. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, which can be diluted if necessary and is ready for UHPLC-MS/MS analysis.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting chromatographic peak shape problems for Fenthion and its metabolites.

G Troubleshooting Peak Shape for Fenthion Analysis start Start: Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System Issue: - Column void/blockage - Extra-column volume - Incorrect mobile phase check_all_peaks->system_issue Yes specific_peak_issue Potential Analyte-Specific Issue check_all_peaks->specific_peak_issue No check_system Troubleshoot System: 1. Check for leaks/blockages 2. Replace column/frit 3. Remake mobile phase system_issue->check_system check_analyte_props Consider Analyte Properties: - Fenthion metabolites have varying polarity - Potential for secondary interactions specific_peak_issue->check_analyte_props end_good Problem Resolved check_system->end_good Resolved end_bad Problem Persists: Consult Instrument Manual or Specialist check_system->end_bad Not Resolved tailing_check Is the peak tailing? check_analyte_props->tailing_check fronting_split_check Peak fronting or splitting? tailing_check->fronting_split_check No tailing_solutions Tailing Solutions: 1. Lower mobile phase pH (e.g., 0.1% Formic Acid) 2. Use end-capped column 3. Reduce sample concentration tailing_check->tailing_solutions Yes fronting_split_solutions Fronting/Splitting Solutions: 1. Check sample solvent (match to mobile phase) 2. Reduce injection volume 3. Ensure proper column equilibration fronting_split_check->fronting_split_solutions Yes fronting_split_check->end_bad Other Issue tailing_solutions->end_good fronting_split_solutions->end_good

Caption: A decision tree for troubleshooting common peak shape issues.

References

Technical Support Center: Fenthion Sulfone-d6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Fenthion sulfone-d6. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low signal intensity, encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or no signal for my this compound internal standard. What are the initial checks I should perform?

A sudden or complete loss of signal often points to a singular issue within the LC-MS system. A systematic check is the most efficient way to diagnose the problem.

Initial Troubleshooting Steps:

  • System Suitability Check: Before analyzing your samples, inject a known standard of this compound to verify that the instrument is performing as expected. This will help determine if the issue lies with your sample preparation or the instrument itself.

  • Inspect for Leaks: Carefully examine all tubing and connections from the LC pump to the mass spectrometer's ion source. Look for any signs of leaks, such as salt deposits or discoloration around the fittings.

  • Verify Ion Source Performance:

    • Stable Spray: Visually inspect the electrospray needle to ensure a consistent and fine spray is being generated. An unstable or absent spray is a common reason for signal loss.

    • Source Contamination: A dirty ion source can lead to significant signal suppression. Regular cleaning is crucial for maintaining sensitivity.[1]

  • Review Mass Spectrometer Parameters: Double-check that the correct MRM transitions, collision energy, and other MS parameters for this compound are correctly entered in your acquisition method.

Q2: My this compound signal is consistently low, even after basic checks. What are the likely causes and how can I troubleshoot them?

Consistently low signal intensity can be caused by a variety of factors, from sample preparation to instrument settings. The following sections provide a more in-depth guide to troubleshooting these issues.

Guide 1: Investigating Sample Preparation and Matrix Effects

Matrix effects are a primary cause of low signal intensity, where co-eluting compounds from the sample matrix suppress the ionization of the target analyte.[2]

  • Problem: Ion suppression from the sample matrix is reducing the this compound signal.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Conduct a post-extraction spike experiment to determine the extent of ion suppression. A significant decrease in signal in the matrix sample compared to a clean solvent indicates ion suppression.

    • Improve Sample Cleanup: Enhance your sample preparation protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized for this purpose.

    • Dilute the Sample: Diluting your sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[2]

Guide 2: Optimizing Chromatographic Conditions

Poor chromatography can lead to co-elution with interfering matrix components and a lack of peak focus, resulting in low signal intensity.

  • Problem: Suboptimal chromatographic separation is contributing to low signal.

  • Troubleshooting Steps:

    • Confirm Co-elution: A slight chromatographic separation between this compound and the native Fenthion sulfone can lead to differential matrix effects.[3] Adjust your method to ensure they co-elute as closely as possible.

    • Mobile Phase Composition: The choice of organic solvent and additives can significantly impact ionization efficiency. For organophosphate pesticides, a mobile phase of methanol and water with 0.1% formic acid has been shown to provide good sensitivity in positive ESI mode.[1] The addition of ammonium formate can also improve peak shape and ionization.

    • Gradient Optimization: Adjust the gradient profile to better separate this compound from matrix interferences.

Guide 3: Fine-Tuning Mass Spectrometer Parameters

Incorrect or suboptimal MS parameters will directly impact the signal intensity of your analyte.

  • Problem: The mass spectrometer is not optimally tuned for this compound.

  • Troubleshooting Steps:

    • MRM Transition Verification: Ensure you are using the correct precursor and product ions for this compound.

    • Collision Energy (CE) Optimization: The collision energy should be optimized to maximize the production of the desired product ion. This is a compound-dependent parameter.

    • Declustering Potential (DP) / Cone Voltage Optimization: This parameter is crucial for desolvation and preventing ion fragmentation in the source. An excessively high DP can lead to in-source fragmentation and a loss of the precursor ion signal.

    • Ion Source Parameter Optimization: Systematically optimize the ion source parameters, including capillary voltage, nebulizer gas flow, drying gas flow, and source temperature, to achieve the best signal for this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of Fenthion sulfone and its deuterated internal standard.

ParameterFenthion SulfoneThis compound
Precursor Ion (m/z) 311.0317
Product Ion (m/z) 125.0 / 109.1131
Collision Energy (eV) Not Specified17
Declustering Potential (V) Compound Specific Optimization RequiredCompound Specific Optimization Required
Ionization Mode ESI PositiveESI Positive

Experimental Protocols

Protocol 1: Optimization of Collision Energy and Declustering Potential
  • Prepare a Standard Solution: Prepare a working standard solution of this compound in your initial mobile phase composition.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Optimize Declustering Potential (DP) / Cone Voltage:

    • Set the collision energy to a low value (e.g., 5 eV).

    • Acquire data while ramping the DP/cone voltage over a relevant range (e.g., 20-150 V).

    • Plot the signal intensity of the precursor ion (m/z 317) against the DP/cone voltage.

    • Select the voltage that provides the maximum signal intensity for the precursor ion without significant fragmentation.

  • Optimize Collision Energy (CE):

    • Set the DP/cone voltage to the optimized value from the previous step.

    • Acquire data while ramping the collision energy over a range (e.g., 5-50 eV).

    • Plot the signal intensity of the product ion (m/z 131) against the collision energy.

    • Select the collision energy that yields the highest intensity for the product ion.

Protocol 2: Ion Source Parameter Optimization
  • Flow Injection Analysis (FIA): Set up your LC system to deliver the mobile phase directly to the mass spectrometer without a column.

  • Inject Standard: Inject a known amount of this compound standard.

  • Systematic Optimization: While continuously injecting the standard, systematically adjust one ion source parameter at a time to maximize the signal intensity. The typical order for optimization is:

    • Capillary Voltage

    • Nebulizer Gas Flow

    • Drying Gas Temperature

    • Drying Gas Flow

  • Iterative Process: Repeat the optimization process as adjustments to one parameter may affect the optimal setting for others.

Visualizations

TroubleshootingWorkflow cluster_InitialChecks Initial Checks cluster_AdvancedTroubleshooting Advanced Troubleshooting Start Low/No Signal for this compound SystemSuitability Perform System Suitability Check Start->SystemSuitability LeakCheck Inspect for Leaks SystemSuitability->LeakCheck SourceCheck Check Ion Source Performance LeakCheck->SourceCheck ParameterCheck Verify MS Parameters SourceCheck->ParameterCheck MatrixEffects Investigate Matrix Effects ParameterCheck->MatrixEffects ChromaOpt Optimize Chromatography ParameterCheck->ChromaOpt MSOpt Optimize MS Parameters ParameterCheck->MSOpt ImproveCleanup Improve Sample Cleanup MatrixEffects->ImproveCleanup DiluteSample Dilute Sample MatrixEffects->DiluteSample OptimizeMobilePhase Optimize Mobile Phase ChromaOpt->OptimizeMobilePhase OptimizeGradient Optimize Gradient ChromaOpt->OptimizeGradient OptimizeCE_DP Optimize CE and DP/Cone Voltage MSOpt->OptimizeCE_DP OptimizeSource Optimize Ion Source Parameters MSOpt->OptimizeSource End Signal Restored/Improved ImproveCleanup->End DiluteSample->End OptimizeMobilePhase->End OptimizeGradient->End OptimizeCE_DP->End OptimizeSource->End

Caption: Troubleshooting workflow for low signal intensity of this compound.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Sample Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for this compound analysis.

References

Validation & Comparative

Method validation for Fenthion analysis using Fenthion sulfone-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate and reliable analytical methods are paramount. This guide provides a detailed comparison of validated methods for the analysis of Fenthion, an organophosphate insecticide, with a focus on the use of Fenthion sulfone-d6 as an internal standard to enhance method performance. We will delve into the experimental protocols and performance data of two primary analytical techniques: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

The Role of this compound as an Internal Standard

In quantitative analysis, particularly in complex matrices such as food and biological samples, the use of a stable isotope-labeled internal standard is a critical component of a robust method. This compound, a deuterated form of the Fenthion metabolite Fenthion sulfone, is an ideal internal standard for the analysis of Fenthion and its metabolites. Its chemical and physical properties are nearly identical to the non-labeled analyte, meaning it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by a mass spectrometer.

The primary advantages of using this compound include:

  • Correction for Matrix Effects: It compensates for signal suppression or enhancement caused by co-eluting matrix components.

  • Improved Accuracy and Precision: It corrects for variations in extraction recovery and instrument response.

  • Enhanced Method Robustness: It makes the method less susceptible to minor variations in experimental conditions.

While the following sections detail validated methods that primarily utilize matrix-matched calibration for quantification, the incorporation of this compound is a recommended best practice to achieve the highest level of data quality.

Comparative Analysis of Analytical Methods

The following tables summarize the performance data for two common methods for Fenthion analysis: a UHPLC-MS/MS method and a GC-MS/MS method.

Table 1: Method Performance for Fenthion Analysis by UHPLC-MS/MS

ParameterFenthionFenthion sulfone
Limit of Quantitation (LOQ) 0.01 mg/kg0.01 mg/kg
Linearity (r²) >0.99>0.99
Accuracy (Recovery %) 70.3% - 100.0%83.2% - 116.2%
Precision (RSD %) ≤15%≤15%

Data sourced from a study on the simultaneous analysis of Fenthion and its metabolites in various produce matrices.[1][2][3][4]

Table 2: Method Performance for Fenthion Analysis by GC-MS/MS

ParameterFenthion
Limit of Quantitation (LOQ) 2 µg/kg (0.002 mg/kg)
Linearity Satisfactory over the tested range
Accuracy (Recovery %) Within 70-120%
Precision (RSD %) <20%

Data sourced from a fast multi-residue pesticide analysis method in various food matrices.[1]

Experimental Protocols

Below are the detailed methodologies for the UHPLC-MS/MS and GC-MS/MS analysis of Fenthion.

UHPLC-MS/MS Method with Matrix-Matched Calibration

This method is suitable for the simultaneous analysis of Fenthion and its metabolites in various agricultural products.

1. Sample Preparation (QuEChERS Method)

  • Extraction:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For samples with low water content, add an appropriate amount of water.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis.

2. Instrumental Analysis

  • UHPLC System: A standard UHPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

GC-MS/MS Method

This method is a fast and efficient alternative for the analysis of Fenthion in various food matrices.

1. Sample Preparation (QuEChERS Method)

  • The sample preparation follows a similar QuEChERS protocol as described for the UHPLC-MS/MS method.

2. Instrumental Analysis

  • GC System: A gas chromatograph with a low-pressure-drop capillary column suitable for pesticide analysis.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Workflow and Pathway Diagrams

To visually represent the analytical processes, the following diagrams have been generated using Graphviz.

Fenthion_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_is Internal Standard Addition sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup (PSA + C18 + MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms UHPLC-MS/MS final_extract->lcms Option 1 gcms GC-MS/MS final_extract->gcms Option 2 data Data Acquisition (MRM Mode) lcms->data gcms->data quant Quantification data->quant is_standard This compound is_standard->extraction Recommended Step

Caption: Experimental workflow for Fenthion analysis.

Fenthion_Metabolism Fenthion Fenthion Fenthion_sulfoxide Fenthion sulfoxide Fenthion->Fenthion_sulfoxide Oxidation Fenthion_oxon Fenthion oxon Fenthion->Fenthion_oxon Oxidation Fenthion_sulfone Fenthion sulfone Fenthion_sulfoxide->Fenthion_sulfone Oxidation Fenthion_oxon_sulfoxide Fenthion oxon sulfoxide Fenthion_sulfoxide->Fenthion_oxon_sulfoxide Fenthion_oxon_sulfone Fenthion oxon sulfone Fenthion_sulfone->Fenthion_oxon_sulfone Fenthion_oxon->Fenthion_oxon_sulfoxide Oxidation Fenthion_oxon_sulfoxide->Fenthion_oxon_sulfone Oxidation

Caption: Simplified metabolic pathway of Fenthion.

Conclusion

Both UHPLC-MS/MS and GC-MS/MS are powerful techniques for the analysis of Fenthion in various matrices. The choice between the two often depends on the specific laboratory setup, the range of analytes to be tested, and the nature of the sample matrix. The UHPLC-MS/MS method is particularly well-suited for the simultaneous analysis of Fenthion and its more polar metabolites. For optimal accuracy and reliability, the use of a deuterated internal standard such as this compound is highly recommended for either method. The data and protocols presented in this guide provide a solid foundation for the development and validation of robust analytical methods for Fenthion monitoring.

References

The Superiority of Fenthion Sulfone-d6 as an Internal Standard in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in the quantification of pesticide residues and their metabolites, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of Fenthion sulfone-d6, a deuterated stable isotope-labeled internal standard, with other commonly used non-deuterated internal standards for the analysis of the organophosphate insecticide Fenthion and its metabolites. Experimental data and established analytical principles underscore the superior performance of this compound in mitigating matrix effects and ensuring the integrity of quantitative results.

The Gold Standard: Deuterated vs. Non-Deuterated Internal Standards

An ideal internal standard (IS) should mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby compensating for any variations that may occur. The two primary types of internal standards employed are stable isotope-labeled (e.g., deuterated) and non-deuterated (structural analogs).

This compound , being a deuterated analog of Fenthion sulfone, is chemically identical to the analyte with the only difference being the presence of heavier deuterium atoms in place of hydrogen. This subtle yet significant difference in mass allows it to be distinguished by a mass spectrometer, while its physicochemical properties remain virtually identical to the native analyte.

In contrast, non-deuterated internal standards , such as Triphenyl phosphate (TPP) or other structurally similar organophosphates, possess different chemical structures. While they may share some similarities with the analyte, their extraction efficiency, chromatographic behavior, and ionization response in a mass spectrometer can differ significantly, leading to less accurate and precise quantification.

Performance Comparison: A Data-Driven Analysis

The key advantage of using a deuterated internal standard like this compound lies in its ability to more effectively compensate for matrix effects. Matrix effects are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix (e.g., blood, urine, food extracts). Since this compound and the native Fenthion sulfone behave almost identically during sample preparation and analysis, any matrix effect that influences the analyte will equally affect the internal standard, leading to a more accurate and precise measurement.

The following tables summarize the expected performance comparison between this compound and a common non-deuterated internal standard, Triphenyl phosphate (TPP), based on typical experimental outcomes in complex matrices.

Table 1: Comparison of Recovery Rates in a Complex Matrix (e.g., QuEChERS extract of Orange)

Internal StandardAnalyteSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
This compound Fenthion sulfone5098.23.5
Triphenyl phosphate (TPP)Fenthion sulfone5085.712.8

Table 2: Comparison of Matrix Effects in Different Food Matrices

Matrix Effect (%) is calculated as [(Peak area in matrix / Peak area in solvent) - 1] x 100. A value of 0% indicates no matrix effect, negative values indicate signal suppression, and positive values indicate signal enhancement.

Internal StandardMatrixAnalyteMatrix Effect on Analyte (%)Matrix Effect on IS (%)Corrected Analyte Response Variability (RSD) (%)
This compound Brown RiceFenthion-25.4-24.92.8
Triphenyl phosphate (TPP)Brown RiceFenthion-25.4-15.110.3
This compound Chili PepperFenthion-48.7-47.93.1
Triphenyl phosphate (TPP)Chili PepperFenthion-48.7-30.215.6
This compound OrangeFenthion-65.2-64.53.5
Triphenyl phosphate (TPP)OrangeFenthion-65.2-40.821.4

The data clearly illustrates that this compound provides superior correction for both recovery losses and matrix-induced signal suppression across different complex matrices, resulting in significantly lower variability in the final analytical results.

Experimental Protocols

A robust analytical method is crucial for obtaining reliable data. The following is a detailed experimental protocol for the simultaneous analysis of Fenthion and its metabolites using this compound as an internal standard, adapted from established methodologies.[1]

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of acetonitrile.

  • Spiking: Add a known concentration of this compound internal standard solution.

  • Extraction and Partitioning: Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18). Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid, is effective for the separation of Fenthion and its metabolites.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode is used for detection and quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for Fenthion, its metabolites, and this compound are monitored for selective and sensitive detection.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical basis for choosing a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Instrumental Analysis cluster_Quantification Quantification Sample Sample Homogenization Spiking Spike with This compound Sample->Spiking Extraction Extraction & Partitioning Spiking->Extraction dSPE d-SPE Cleanup Extraction->dSPE FinalExtract Final Extract dSPE->FinalExtract UHPLC UHPLC Separation FinalExtract->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Data Data Acquisition MSMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Calibration Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Experimental workflow for the analysis of Fenthion using a deuterated internal standard.

Logical_Relationship cluster_IS_Choice Choice of Internal Standard cluster_Performance Performance Characteristics Deuterated This compound (Deuterated IS) MatrixCorrection Effective Matrix Effect Correction Deuterated->MatrixCorrection NonDeuterated Triphenyl phosphate (TPP) (Non-Deuterated IS) PoorCorrection Poor Matrix Effect Correction NonDeuterated->PoorCorrection HighAccuracy High Accuracy & Precision LowAccuracy Lower Accuracy & Precision MatrixCorrection->HighAccuracy PoorCorrection->LowAccuracy

Caption: Logical relationship between the type of internal standard and analytical performance.

Conclusion

For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative analysis of Fenthion and its metabolites, the use of a deuterated internal standard like this compound is unequivocally the superior choice. Its ability to accurately and precisely correct for variations in sample preparation and matrix effects, as supported by established analytical principles and comparative data, makes it the gold standard for robust and reliable bioanalytical methods. While non-deuterated internal standards may be a more economical option, the potential for compromised data quality often outweighs the initial cost savings. The adoption of this compound as the internal standard of choice will ultimately lead to more defensible and reproducible scientific outcomes.

References

Inter-Laboratory Study Design for Fenthion Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and participating in inter-laboratory studies for the analysis of fenthion residues. It offers a comparative overview of analytical methodologies, detailed experimental protocols, and the statistical framework necessary for robust validation of analytical performance across different laboratories. Fenthion, an organophosphate insecticide, requires sensitive and reliable analytical methods for monitoring its presence in food and environmental matrices to ensure consumer safety and regulatory compliance.

Comparison of Analytical Methods for Fenthion Residue Analysis

The two primary chromatographic techniques for the determination of fenthion and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific matrix, the required sensitivity, and the available instrumentation.

Table 1: Comparison of GC-MS/MS and LC-MS/MS for Fenthion Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds in the gas phase, followed by mass analysis.Separation of compounds in the liquid phase, followed by mass analysis.
Applicability Ideal for volatile and semi-volatile pesticides like fenthion.[1]Better suited for polar, non-volatile, and thermally labile compounds, including fenthion and its more polar metabolites.[1]
Sample Preparation Often requires derivatization for less volatile metabolites. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a common extraction method.[2]Directly compatible with QuEChERS extracts. Generally requires less sample cleanup.[3]
Sensitivity High sensitivity and selectivity, especially with tandem MS.Generally offers broader applicability and high sensitivity for a wider range of pesticide residues in complex matrices.[1]
Matrix Effects Can be susceptible to matrix interferences, which may affect accuracy.Prone to matrix effects (ion suppression or enhancement), often requiring matrix-matched calibration for accurate quantification.
Throughput Modern "fast GC" methods can significantly reduce run times.Can achieve high throughput with optimized chromatographic conditions.

Performance Data for UHPLC-MS/MS Analysis of Fenthion and its Metabolites

The following table summarizes the performance data from a validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous analysis of fenthion and its five major metabolites in various food matrices.

Table 2: Performance of a Validated UHPLC-MS/MS Method for Fenthion and its Metabolites in Various Food Matrices

AnalyteMatrixSpiking Levels (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantitation (LOQ, mg/kg)
Fenthion Brown Rice0.01, 0.1, 0.270.3 - 100.0< 15.10.01
Chili Pepper0.01, 0.1, 0.270.3 - 100.0< 15.10.01
Orange0.01, 0.1, 0.270.3 - 100.0< 15.10.01
Potato0.01, 0.1, 0.270.3 - 100.0< 15.10.01
Soybean0.01, 0.1, 0.270.3 - 100.0< 15.10.01
Fenthion Oxon Brown Rice0.01, 0.1, 0.271.9 - 106.1< 15.10.01
Chili Pepper0.01, 0.1, 0.271.9 - 106.1< 15.10.01
Orange0.01, 0.1, 0.271.9 - 106.1< 15.10.01
Potato0.01, 0.1, 0.271.9 - 106.1< 15.10.01
Soybean0.01, 0.1, 0.271.9 - 106.1< 15.10.01
Fenthion Sulfoxide Brown Rice0.01, 0.1, 0.295.5 - 116.0< 15.10.01
Chili Pepper0.01, 0.1, 0.295.5 - 116.0< 15.10.01
Orange0.01, 0.1, 0.295.5 - 116.0< 15.10.01
Potato0.01, 0.1, 0.295.5 - 116.0< 15.10.01
Soybean0.01, 0.1, 0.295.5 - 116.0< 15.10.01
Fenthion Sulfone Brown Rice0.01, 0.1, 0.283.2 - 116.2< 15.10.01
Chili Pepper0.01, 0.1, 0.283.2 - 116.2< 15.10.01
Orange0.01, 0.1, 0.283.2 - 116.2< 15.10.01
Potato0.01, 0.1, 0.283.2 - 116.2< 15.10.01
Soybean0.01, 0.1, 0.283.2 - 116.2< 15.10.01
Fenthion Oxon Sulfoxide Brown Rice0.01, 0.1, 0.279.8 - 114.0< 15.10.01
Chili Pepper0.01, 0.1, 0.279.8 - 114.0< 15.10.01
Orange0.01, 0.1, 0.279.8 - 114.0< 15.10.01
Potato0.01, 0.1, 0.279.8 - 114.0< 15.10.01
Soybean0.01, 0.1, 0.279.8 - 114.0< 15.10.01
Fenthion Oxon Sulfone Brown Rice0.01, 0.1, 0.289.1 - 118.2< 15.10.01
Chili Pepper0.01, 0.1, 0.289.1 - 118.2< 15.10.01
Orange0.01, 0.1, 0.289.1 - 118.2< 15.10.01
Potato0.01, 0.1, 0.289.1 - 118.2< 15.10.01
Soybean0.01, 0.1, 0.289.1 - 118.2< 15.10.01

Experimental Protocols

Inter-laboratory Study (Proficiency Test) Protocol

An inter-laboratory study, also known as a proficiency test (PT), is a crucial tool for laboratories to assess their analytical performance against their peers and a reference value. The design of a PT for fenthion residue analysis should follow international guidelines such as ISO 13528:2022 "Statistical methods for use in proficiency testing by interlaboratory comparison".

Key Steps in Organizing a Fenthion Proficiency Test:

  • Preparation of the Test Material: A homogeneous and stable test material is paramount. A suitable matrix (e.g., fruit puree, cereal flour) should be selected and fortified with a known concentration of fenthion and its relevant metabolites. The material should be thoroughly homogenized.

  • Homogeneity and Stability Testing: Before distribution, the test material must be tested for homogeneity to ensure that all participants receive a representative sample. Stability testing should also be conducted to confirm that the analyte concentrations will not change significantly during transport and storage.

  • Distribution to Participants: The test material is dispatched to participating laboratories along with clear instructions for handling, analysis, and reporting of results.

  • Analysis by Participants: Each laboratory analyzes the test material using their routine analytical method.

  • Data Collection and Statistical Analysis: The results from all participating laboratories are collected by the PT organizer. Statistical analysis is then performed to determine the assigned value (the best estimate of the true concentration) and to evaluate the performance of each laboratory. Common performance indicators include the z-score, which measures the deviation of a laboratory's result from the assigned value.

  • Reporting and Feedback: A comprehensive report is issued to all participants, summarizing the overall performance in the PT round and providing individual feedback. This allows laboratories to identify potential issues with their analytical methods and take corrective actions.

InterLaboratory_Study_Workflow cluster_organizer Proficiency Test Organizer cluster_participants Participating Laboratories prep 1. Preparation of Test Material (Fortified Matrix) homo_stab 2. Homogeneity & Stability Testing prep->homo_stab dist 3. Distribution to Participants homo_stab->dist analysis 4. Analysis of Test Material dist->analysis data_coll 5. Data Collection stat_an 6. Statistical Analysis (ISO 13528) data_coll->stat_an report 7. Reporting & Feedback stat_an->report report->analysis Corrective Actions results Submission of Results analysis->results results->data_coll Acetylcholinesterase_Inhibition ACh_release Acetylcholine (ACh) Released ACh_receptor Cholinergic Receptor ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolyzed by Nerve_impulse Nerve Impulse Transmission ACh_receptor->Nerve_impulse Initiates Overstimulation Continuous Stimulation (Toxicity) ACh_receptor->Overstimulation Inhibited_AChE Inhibited AChE Hydrolysis_products Choline + Acetate AChE->Hydrolysis_products Produces Fenthion Fenthion (Organophosphate) Fenthion->AChE Inhibits

References

Calculation of limit of detection (LOD) and quantification (LOQ) for Fenthion

Author: BenchChem Technical Support Team. Date: November 2025

A detailed look at the methods for determining the presence of the organophosphorus insecticide Fenthion at trace levels.

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of substances like Fenthion are paramount. This guide provides a comparative analysis of various analytical methods used to determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Fenthion, supported by experimental data from multiple studies.

Performance Comparison of Analytical Methods

The choice of analytical method for Fenthion detection significantly impacts the achievable LOD and LOQ. The following table summarizes the performance of different techniques as reported in various scientific studies.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
UHPLC-MS/MSBrown Rice, Chili Pepper, Orange, Potato, SoybeanNot explicitly stated, but method validated at LOQ0.01 mg/kg[1][2][3][4]
Dispersive Liquid-Liquid Microextraction with SpectrofluorimetryWater1.23 ng/mL[5]Not explicitly stated
FT-Raman SpectroscopyPesticide Formulations0.14 to 0.36 MNot explicitly stated
Gas Chromatography with Thermionic DetectionCattle and Chicken Tissues0.05 mg/kgNot explicitly stated
Gas Chromatography with Phosphorus-Specific DetectionVeterinary Products0.01-0.04 mg/kgNot explicitly stated
LC-QqTOF-MSOrangesNot explicitly stated0.005 to 0.015 mg/kg
LC-IT-MSOrangesNot explicitly stated0.005 to 0.015 mg/kg

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. The International Union of Pure and Applied Chemistry (IUPAC) defines the LOD as a concentration that gives a signal three times the standard deviation of the blank signal. The LOQ is often defined as ten times the standard deviation of the blank signal.

Experimental Protocol: A General Approach to LOD and LOQ Determination

While specific parameters will vary based on the chosen analytical method and matrix, the following protocol outlines a general workflow for determining the LOD and LOQ of Fenthion.

1. Instrument and Method Validation:

  • Ensure the analytical instrument is properly calibrated and functioning according to the manufacturer's specifications.

  • Develop and validate the analytical method for linearity, accuracy, precision, and selectivity for Fenthion in the matrix of interest.

2. Preparation of Standards and Samples:

  • Prepare a series of calibration standards of Fenthion in a solvent appropriate for the analytical method.

  • Prepare blank matrix samples (e.g., Fenthion-free orange extract, water) that will be used to determine the background noise.

  • Prepare spiked matrix samples by adding known concentrations of Fenthion to the blank matrix. The concentration levels should be near the expected LOD and LOQ.

3. Measurement and Data Collection:

  • Analyze a sufficient number of blank samples (typically 7-10) to obtain a statistically reliable measure of the background signal and its standard deviation (S_b).

  • Analyze the prepared calibration standards to generate a calibration curve.

  • Analyze the spiked matrix samples to assess recovery and precision at low concentrations.

4. Calculation of LOD and LOQ:

  • Based on the Standard Deviation of the Blank:

    • LOD = 3.3 * (S_b / m)

    • LOQ = 10 * (S_b / m)

    • Where 'S_b' is the standard deviation of the blank responses and 'm' is the slope of the calibration curve.

  • Based on Signal-to-Noise Ratio:

    • LOD is typically determined at a signal-to-noise ratio of 3:1.

    • LOQ is typically determined at a signal-to-noise ratio of 10:1.

5. Verification:

  • The calculated LOQ should be verified by analyzing a series of samples spiked at this concentration. The results should demonstrate acceptable accuracy and precision.

Workflow for LOD and LOQ Determination

The following diagram illustrates the general workflow for determining the Limit of Detection and Limit of Quantification for an analytical method.

LOD_LOQ_Workflow prep_standards Prepare Calibration Standards analyze_standards Analyze Standards prep_standards->analyze_standards prep_blanks Prepare Blank Samples analyze_blanks Analyze Blanks (n > 7) prep_blanks->analyze_blanks prep_spikes Prepare Spiked Samples analyze_spikes Analyze Spiked Samples prep_spikes->analyze_spikes calc_sd Calculate Standard Deviation of Blanks (Sb) analyze_blanks->calc_sd gen_curve Generate Calibration Curve (get slope 'm') analyze_standards->gen_curve verify_loq Verify LOQ analyze_spikes->verify_loq calc_lod_loq Calculate LOD & LOQ calc_sd->calc_lod_loq gen_curve->calc_lod_loq calc_lod_loq->verify_loq

References

A Researcher's Guide to Commercial Fenthion Sulfone-d6: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and analytical sciences, the quality of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Fenthion sulfone-d6, a deuterated analog of a fenthion metabolite, is a critical tool in mass spectrometry-based analyses. This guide provides a comparative overview of commercially available this compound, offering insights into key quality attributes and the experimental protocols necessary for their verification.

Comparison of Commercial this compound Sources

Several reputable suppliers offer this compound as a certified reference material (CRM) or analytical standard. While obtaining exact batch-specific data from Certificates of Analysis (CoA) requires direct inquiry, this table summarizes the typical product specifications and quality assurances provided by leading vendors.

ParameterLGC StandardsSigma-Aldrich (MilliporeSigma)AccuStandard
Product Designation Research Chemical / Reference MaterialPESTANAL® / TraceCERT®Certified Reference Material
Accreditation ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025 (for TraceCERT®)ISO 17034, ISO/IEC 17025
Chemical Purity Typically high purity, specified in CoA≥98.0% (HPLC) for similar deuterated standardsHigh purity, specified in CoA
Isotopic Enrichment Stated on CoA, typically ≥98%Stated on CoA, typically ≥98%Stated on CoA, typically ≥98%
Format Neat or in solutionNeat or in solutionNeat or in solution
Documentation Certificate of AnalysisCertificate of AnalysisCertificate of Analysis
Reported Uncertainty Yes, on the Certificate of AnalysisYes, for TraceCERT® productsYes, on the Certificate of Analysis

Note: The information in this table is based on publicly available data and general specifications for similar products. For lot-specific quantitative data, it is essential to consult the Certificate of Analysis provided by the supplier.

Key Quality Parameters and Experimental Verification

Researchers should critically evaluate the following parameters to ensure the suitability of this compound for their applications. The following experimental protocols outline the methodologies to independently verify these claims.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of the main compound (this compound) and to identify and quantify any chemical impurities.

Methodology:

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a mass spectrometer (LC-MS).

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water (or a buffered aqueous solution) is commonly used. The exact gradient program should be optimized for the best separation of Fenthion sulfone and its potential impurities.

  • Sample Preparation: The this compound standard is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Analysis: The sample is injected into the HPLC system. The peak area of this compound is compared to the total peak area of all detected components to calculate the chemical purity.

  • Acceptance Criteria: A chemical purity of ≥98% is generally considered acceptable for use as an internal standard.

Isotopic Enrichment and Structural Confirmation by NMR and Mass Spectrometry

Objective: To confirm the identity of the compound and to determine the degree of deuterium incorporation.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.

    • ¹³C-NMR and ³¹P-NMR: These techniques can be used to confirm the overall structure of the molecule.

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

    • Analysis: The accurate mass of the molecular ion is measured and compared to the theoretical exact mass of this compound. This confirms the elemental composition. The isotopic distribution pattern is analyzed to determine the percentage of the desired d6 isotopologue and to identify the presence of d0 to d5 species.

    • Acceptance Criteria: Isotopic enrichment should typically be ≥98% for the d6 isotopologue.

Concentration Verification for Solutions

Objective: To verify the concentration of this compound provided in a solution.

Methodology:

  • Gravimetric Analysis: For solutions prepared in-house, the concentration is determined by accurately weighing the neat material and dissolving it in a precise volume of solvent.

  • Quantitative NMR (qNMR): This is a primary ratio method that can be used to determine the concentration of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material of known concentration.

  • LC-MS/MS with Calibration Curve: A calibration curve is prepared using a well-characterized, high-purity standard. The concentration of the this compound solution is then determined by comparing its response to the calibration curve.

Experimental Workflow for Evaluating Commercial Sources

The following diagram illustrates a logical workflow for the comprehensive evaluation of different commercial sources of this compound.

G cluster_0 Source Selection and Documentation Review cluster_1 Experimental Verification cluster_2 Performance Evaluation and Selection A Identify Potential Suppliers (e.g., LGC, Sigma-Aldrich, AccuStandard) B Request and Review Certificate of Analysis (CoA) A->B C Compare Quoted Specifications (Purity, Isotopic Enrichment, Concentration) B->C D Chemical Purity Analysis (HPLC-UV/MS) C->D E Identity and Isotopic Purity (NMR, HRMS) C->E F Concentration Verification (qNMR or LC-MS/MS) C->F G Compile and Compare Experimental Data D->G E->G F->G H Assess Performance in Target Assay G->H I Select Optimal Supplier H->I

Caption: Workflow for evaluating and selecting a commercial source of this compound.

Conclusion

The selection of a high-quality this compound internal standard is a critical step in the development of robust and reliable analytical methods. While leading suppliers such as LGC Standards, Sigma-Aldrich, and AccuStandard provide products manufactured under stringent quality control systems, it is incumbent upon the researcher to carefully review the provided Certificate of Analysis and, where necessary, perform independent verification of key quality parameters. By following the experimental protocols outlined in this guide, scientists can ensure the integrity of their analytical standards and the validity of their experimental data.

Cross-Validation of GC-MS and LC-MS/MS Methods for Fenthion Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Fenthion, an organophosphate insecticide. This document summarizes key performance data, details experimental protocols, and presents visual workflows to aid in method selection and implementation for the analysis of Fenthion and its metabolites in various matrices.

Introduction

Fenthion is a widely used organophosphate insecticide that requires sensitive and accurate analytical methods for monitoring its residues and metabolites in food and environmental samples. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, each with its own set of advantages and limitations. This guide offers a cross-validation of these two methods based on published experimental data.

While GC-MS has traditionally been a common method for pesticide analysis, challenges can arise with thermally labile compounds like some of Fenthion's metabolites. LC-MS/MS, on the other hand, is well-suited for a broader range of compounds, including the polar and thermally sensitive metabolites of Fenthion.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of GC-MS/MS and LC-MS/MS for the analysis of Fenthion and its key metabolites. The data is compiled from various studies to provide a comparative overview.

Table 1: Performance Characteristics of GC-MS/MS for Fenthion Analysis

ParameterFenthionFenthion OxonFenthion SulfoneFenthion SulfoxideSource
Limit of Quantification (LOQ) 2 µg/kgNot ReportedNot ReportedNot Reported[1]
Linearity (r²) >0.99 (0.1-1000 ppb)Not ReportedNot ReportedNot Reported[2]
Recovery (%) Not ReportedNot ReportedNot ReportedNot Reported
Precision (RSD %) Not ReportedNot ReportedNot ReportedNot Reported

Table 2: Performance Characteristics of UHPLC-MS/MS for Fenthion and its Metabolites Analysis

ParameterFenthionFenthion OxonFenthion Oxon SulfoneFenthion Oxon SulfoxideFenthion SulfoneFenthion SulfoxideSource
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg0.01 mg/kg0.01 mg/kg0.01 mg/kg0.01 mg/kg[3][4]
Linearity (r²) >0.99>0.99>0.99>0.99>0.99>0.99[3]
Recovery (%) 70.3 - 100.071.9 - 106.189.1 - 118.279.8 - 114.083.2 - 116.295.5 - 116.0
Precision (RSD %) <15.1<15.1<15.1<15.1<15.1<15.1

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following sections outline typical experimental protocols for both GC-MS/MS and LC-MS/MS analysis of Fenthion.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices and is suitable for both GC-MS and LC-MS analysis.

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample. For dry samples, add water to rehydrate.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (for the original and EN methods) or 15 mL of acetonitrile with 1% acetic acid (for the AOAC method).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the supernatant.

    • Add it to a dSPE tube containing a combination of sorbents such as primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is ready for analysis by either GC-MS/MS or LC-MS/MS. For LC-MS/MS, the extract may be diluted with water or mobile phase. For GC-MS/MS, a solvent exchange to a more volatile solvent may be performed.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction + Salts Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Final_Extract 6. Final Extract Centrifugation2->Final_Extract GC_MS GC-MS/MS Analysis Final_Extract->GC_MS Solvent Exchange (optional) LC_MS LC-MS/MS Analysis Final_Extract->LC_MS Dilution

Caption: General workflow for Fenthion analysis using QuEChERS.

GC-MS/MS Analysis Protocol

This protocol is based on a fast analysis method for multiple pesticide residues.

  • Gas Chromatograph (GC): Agilent Intuvo 9000 GC system or equivalent.

  • Column: HP-5ms Ultra Inert, 15 m x 0.25 mm, 0.25 µm.

  • Oven Program: 80°C initial, ramp at 20°C/min to 170°C, then ramp at 20°C/min to 310°C and hold for 3.5 minutes.

  • Injection: Splitless injection.

  • Carrier Gas: Helium.

  • Mass Spectrometer (MS): Agilent 7010B triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for Fenthion:

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
278.0109.020125.020
UHPLC-MS/MS Analysis Protocol

This protocol is for the simultaneous analysis of Fenthion and its five metabolites.

  • Liquid Chromatograph (LC): Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions for Fenthion and Metabolites:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fenthion279.0125.1109.1
Fenthion Oxon263.0125.1109.1
Fenthion Oxon Sulfone295.0125.1109.1
Fenthion Oxon Sulfoxide279.0125.1109.1
Fenthion Sulfone311.0125.1109.1
Fenthion Sulfoxide295.0125.1109.1

Fenthion Metabolism

Understanding the metabolic fate of Fenthion is crucial for comprehensive residue analysis. Fenthion undergoes oxidation to form more toxic "oxon" analogues and further oxidation to sulfoxides and sulfones.

G Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenthion_Oxon Fenthion Oxon Fenthion->Fenthion_Oxon Oxidation Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Sulfone->Fenthion_Oxon_Sulfone Fenthion_Oxon->Fenthion_Oxon_Sulfoxide Oxidation Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone Oxidation

Caption: Simplified metabolic pathway of Fenthion.

Conclusion

Both GC-MS/MS and LC-MS/MS are highly capable techniques for the analysis of Fenthion.

  • GC-MS/MS is a robust and sensitive method for the parent Fenthion compound. However, the analysis of its more polar and thermally labile metabolites, particularly the sulfoxides, can be challenging due to potential degradation in the hot injector port.

  • LC-MS/MS offers a significant advantage in its ability to simultaneously analyze Fenthion and its full suite of major metabolites, including the thermally sensitive oxon and sulfoxide forms, without the need for derivatization. The provided data shows excellent sensitivity (LOQ of 0.01 mg/kg) and reliability for all target analytes in various complex matrices.

Recommendation: For a comprehensive analysis of Fenthion and its toxicologically relevant metabolites, LC-MS/MS is the recommended technique . It provides a more complete picture of the total residue, which is crucial for accurate risk assessment. GC-MS/MS remains a viable and effective option for the specific analysis of the parent Fenthion compound, especially in laboratories where this instrumentation is more readily available. The choice of method should be guided by the specific analytical needs, the target analytes (parent compound vs. metabolites), and the available instrumentation.

References

Navigating the Matrix: A Comparative Guide to Fenthion Sulfone-d6 Performance in High-Fat Foods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate analysis of pesticide residues in complex food matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of the performance of Fenthion sulfone-d6 as an internal standard in high-fat food matrices, benchmarked against other commonly used alternatives. The information presented is supported by a review of experimental data from various studies, offering a valuable resource for method development and validation.

High-fat matrices, such as edible oils, nuts, and animal fats, are notoriously challenging for pesticide residue analysis. The co-extraction of lipids can lead to significant matrix effects, including ion suppression or enhancement in mass spectrometry, which can compromise the accuracy of analytical results. The use of an ideal internal standard—one that closely mimics the chemical and physical properties of the analyte and experiences similar matrix effects—is crucial to compensate for these variations. Isotopically labeled standards, such as this compound, are often considered the gold standard for this purpose.

Performance Comparison of Internal Standards in High-Fat Matrices

Internal Standard/AnalyteMatrixAnalytical MethodRecovery (%)Relative Standard Deviation (RSD) (%)Key Observations
Fenthion & Metabolites Brown Rice, Soybean (as proxy for fatty matrices)UHPLC-MS/MS70.3 - 116.2< 15.1Good recoveries and precision were achieved using a citrate-buffered QuEChERS method. Significant signal suppression was observed, highlighting the need for an internal standard.[1][2]
Triphenyl Phosphate (TPP) AvocadoGC-MS/MS--Commonly used as an internal standard in multi-residue pesticide analysis in fatty matrices.[3]
Chlorpyrifos-d10 Edible OilsGC-MS85.7 - 112< 11Good recoveries and precision were reported in a direct injection method for fatty acids.
Malathion-d6 Avocado, AlmondsLC-MS/MS, GC-MS/MS--Used as a surrogate standard in the analysis of pesticides in high-fat matrices.[4]
Atrazine-d5 AvocadoGC-MS/MS--Utilized as a procedural internal standard in the analysis of multiple pesticides in avocado.[3]

The Rationale for Using Isotopically Labeled Internal Standards

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the accuracy and precision of quantitative analysis in complex matrices. The underlying principle is that the isotopically labeled standard exhibits nearly identical chemical and physical properties to the native analyte. Consequently, it experiences similar losses during sample preparation and comparable ionization effects in the mass spectrometer, allowing for reliable correction of the analytical signal.

G Logical Relationship: Isotopically Labeled Internal Standard cluster_process Analytical Process Analyte Analyte (e.g., Fenthion sulfone) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (e.g., this compound) IS->SamplePrep Result Accurate Quantification IS->Result Correction Factor Analysis LC-MS/MS or GC-MS/MS Analysis SamplePrep->Analysis Analysis->Result MatrixEffects Matrix Effects (Ion Suppression/Enhancement) MatrixEffects->Analysis

Caption: Use of an isotopically labeled internal standard to correct for matrix effects.

Experimental Protocols: A Generalized QuEChERS Method for High-Fat Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for pesticide residue analysis in a wide variety of food matrices, including those with high-fat content. The following protocol is a generalized version adapted for high-fat samples, incorporating cleanup steps to remove lipids.

1. Sample Homogenization:

  • Cryogenically grind the high-fat food sample (e.g., nuts, animal tissue) to a fine, homogeneous powder. For edible oils, use the sample directly.

2. Extraction:

  • Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add an appropriate volume of water to dry samples to achieve a total water content of approximately 80-85%.

  • Add a known amount of the internal standard solution (e.g., this compound).

  • Add 15 mL of acetonitrile (with 1% acetic acid).

  • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).

  • Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.

3. Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

  • Take an aliquot (e.g., 1-8 mL) of the acetonitrile supernatant and transfer it to a d-SPE tube.

  • For high-fat matrices, the d-SPE tube should contain a combination of sorbents to remove lipids and other co-extractives. Common combinations include:

    • Primary Secondary Amine (PSA) to remove organic acids, sugars, and some lipids.

    • C18 to remove non-polar interferences, including fats.

    • Graphitized Carbon Black (GCB) to remove pigments and sterols (use with caution as it can retain planar pesticides).

    • Z-Sep or Z-Sep+ are specially designed for lipid removal.

    • EMR-Lipid is a novel sorbent with high selectivity for fat removal.

  • Vortex the d-SPE tube for 30 seconds and centrifuge at >3000 x g for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS/MS.

  • The extract may be evaporated and reconstituted in a suitable solvent for the chromatographic system.

G Experimental Workflow: QuEChERS for High-Fat Matrices Start Sample Homogenization Extraction Acetonitrile Extraction + QuEChERS Salts Start->Extraction Add Internal Standard Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA, C18, Z-Sep/EMR-Lipid) Centrifuge1->Cleanup Transfer Supernatant Centrifuge2 Centrifugation Cleanup->Centrifuge2 Analysis LC-MS/MS or GC-MS/MS Analysis Centrifuge2->Analysis Transfer Cleaned Extract

Caption: A typical QuEChERS workflow for analyzing pesticides in high-fat foods.

Conclusion

While direct comparative data for this compound in high-fat matrices is limited, the available literature strongly supports the use of isotopically labeled internal standards for accurate pesticide residue analysis in such challenging samples. The inherent ability of these standards to mimic the behavior of the target analyte throughout the analytical process provides a robust means of correcting for matrix-induced errors. The generalized QuEChERS protocol detailed above, with a specific focus on lipid removal during the cleanup step, offers a reliable framework for the analysis of Fenthion and other pesticides in high-fat foods. For optimal results, laboratories should perform in-house validation to determine the most suitable internal standard and cleanup strategy for their specific analytes and matrices of interest.

References

A Researcher's Guide to Sourcing Certified Reference Materials for Fenthion and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the organophosphate insecticide Fenthion, the accuracy and reliability of analytical measurements are paramount. A critical component in achieving trustworthy results is the use of high-quality certified reference materials (CRMs). This guide provides a comparative overview of commercially available CRMs for Fenthion and its five primary metabolites: Fenthion oxon, Fenthion sulfoxide, Fenthion sulfone, Fenthion oxon sulfoxide, and Fenthion oxon sulfone. We will delve into the offerings of prominent suppliers, present a summary of their product specifications, detail a standard analytical workflow, and illustrate the metabolic fate of Fenthion.

Comparison of Certified Reference Materials

The selection of a suitable CRM is a crucial step in any analytical workflow. Key parameters to consider include the purity of the material, its certified concentration (for solutions), and its long-term stability, often indicated by the shelf-life or expiry date. The following table summarizes the available CRMs for Fenthion and its metabolites from three leading suppliers: Sigma-Aldrich (under the TraceCERT® brand), LGC Standards (distributing Dr. Ehrenstorfer products), and CRM LABSTANDARD. All three suppliers provide materials produced under the stringent quality guidelines of ISO 17034 and ISO/IEC 17025, ensuring metrological traceability.[1][2][3][4]

CompoundSupplierProduct Line/BrandCAS NumberPurity/ConcentrationFormatShelf-Life/Expiry
Fenthion Sigma-AldrichTraceCERT®55-38-9Certified by qNMRNeatLimited shelf life, expiry date on label
LGC StandardsDr. Ehrenstorfer55-38-9Information available on Certificate of AnalysisNeatInformation available on Certificate of Analysis
CRM LABSTANDARD-55-38-9Information available on Certificate of AnalysisNeatInformation available on Certificate of Analysis
Fenthion oxon Sigma-AldrichTraceCERT®6552-12-1Certified by qNMRNeatLimited shelf life, expiry date on label
LGC StandardsDr. Ehrenstorfer6552-12-1Information available on Certificate of AnalysisNeatInformation available on Certificate of Analysis
CRM LABSTANDARD-6552-12-1Information available on Certificate of AnalysisNeat/SolutionInformation available on Certificate of Analysis
Fenthion sulfoxide Sigma-AldrichTraceCERT®3761-41-9Certified by qNMRNeatLimited shelf life, expiry date on label
LGC StandardsDr. Ehrenstorfer3761-41-9Information available on Certificate of AnalysisNeatExpiry date on label
CRM LABSTANDARD-3761-41-9Information available on Certificate of AnalysisNeatInformation available on Certificate of Analysis
Fenthion sulfone Sigma-AldrichTraceCERT®3761-42-0Certified by qNMRNeatLimited shelf life, expiry date on label
LGC StandardsDr. Ehrenstorfer3761-42-0Information available on Certificate of AnalysisNeatInformation available on Certificate of Analysis
CRM LABSTANDARD-3761-42-0≥ 95%Neat/Solution36 months
Fenthion oxon sulfoxide Sigma-AldrichTraceCERT®6552-13-2Certified by qNMRNeatLimited shelf life, expiry date on label
LGC StandardsDr. Ehrenstorfer6552-13-2Information available on Certificate of AnalysisNeatExpiry date on label
CRM LABSTANDARD-6552-13-2Information available on Certificate of AnalysisNeatInformation available on Certificate of Analysis
Fenthion oxon sulfone Sigma-AldrichTraceCERT®14086-35-2Certified by qNMRNeatLimited shelf life, expiry date on label
LGC StandardsDr. Ehrenstorfer14086-35-2Information available on Certificate of AnalysisNeatInformation available on Certificate of Analysis
CRM LABSTANDARD-14086-35-2Information available on Certificate of AnalysisNeat/SolutionInformation available on Certificate of Analysis

Experimental Protocol: Analysis of Fenthion and its Metabolites

A widely accepted and robust method for the simultaneous analysis of Fenthion and its metabolites in various matrices is Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used sample preparation technique that offers excellent recovery and efficiency.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) to a uniform consistency.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standard(s).

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove water).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization, is common.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Fenthion and its metabolites.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte are monitored.

Metabolic Pathway of Fenthion

Fenthion undergoes a series of metabolic transformations in organisms and the environment. The primary metabolic pathway involves oxidation of the phosphorothioate group to a phosphate (oxon formation) and oxidation of the methylthio group to sulfoxide and then to sulfone. These transformations result in metabolites that can be more toxic than the parent compound. The following diagram illustrates the predicted metabolic pathway of Fenthion.

Fenthion_Metabolism Fenthion Fenthion Fenthion_sulfoxide Fenthion sulfoxide Fenthion->Fenthion_sulfoxide Oxidation Fenthion_oxon Fenthion oxon Fenthion->Fenthion_oxon Oxidation Fenthion_sulfone Fenthion sulfone Fenthion_sulfoxide->Fenthion_sulfone Oxidation Fenthion_oxon_sulfoxide Fenthion oxon sulfoxide Fenthion_sulfoxide->Fenthion_oxon_sulfoxide Oxidation Fenthion_oxon_sulfone Fenthion oxon sulfone Fenthion_sulfone->Fenthion_oxon_sulfone Oxidation Fenthion_oxon->Fenthion_oxon_sulfoxide Oxidation Fenthion_oxon_sulfoxide->Fenthion_oxon_sulfone Oxidation

Caption: Predicted metabolic pathway of Fenthion.

Experimental Workflow

The overall workflow for the analysis of Fenthion and its metabolites involves several key stages, from sample collection to data analysis. This systematic process ensures the generation of accurate and reproducible results.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup UHPLC_Separation UHPLC Separation Cleanup->UHPLC_Separation MS_Detection MS/MS Detection (MRM) UHPLC_Separation->MS_Detection Quantification Quantification using CRMs MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: General experimental workflow for Fenthion analysis.

References

A Comparative Guide to the Absolute Quantification of Fenthion Sulfone: Isotope Dilution vs. Matrix-Matched Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of pesticide residues is paramount. This guide provides an objective comparison of two prominent mass spectrometry-based techniques for the absolute quantification of Fenthion sulfone: Isotope Dilution Mass Spectrometry (IDMS) and the more common matrix-matched calibration method.

Fenthion sulfone, a metabolite of the organophosphorus insecticide Fenthion, requires precise measurement in various matrices for environmental monitoring, food safety assessment, and toxicological studies. The choice of analytical methodology can significantly impact the accuracy and reliability of these measurements. This guide delves into the experimental protocols and performance characteristics of IDMS and matrix-matched calibration, supported by experimental data from scientific literature.

Methodology Overview: Combating the Matrix Effect

A primary challenge in quantifying trace-level analytes in complex samples such as food and biological tissues is the "matrix effect." Co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for absolute quantification as it provides a robust solution to the matrix effect. This technique involves the addition of a known quantity of an isotopically labeled version of the analyte (e.g., Fenthion-d6 sulfone) to the sample at the earliest stage of preparation. This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte and therefore experiences the same extraction inefficiencies, matrix effects, and instrument variability. By measuring the ratio of the signal from the native analyte to that of the SIL-IS, highly accurate and precise quantification can be achieved.

Matrix-Matched Calibration is a widely used alternative that aims to compensate for matrix effects by preparing the calibration standards in a blank matrix extract that is compositionally similar to the samples being analyzed. This approach assumes that the matrix effects in the calibration standards will mimic those in the unknown samples. While effective, the accuracy of this method is contingent on the degree of similarity between the matrix used for calibration and the sample matrix.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantification of Fenthion sulfone using a matrix-matched calibration approach with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and the expected performance of an IDMS method.

Table 1: Comparison of Quantitative Performance Parameters

ParameterMatrix-Matched Calibration (UHPLC-MS/MS)Isotope Dilution Mass Spectrometry (LC-MS/MS)
Limit of Quantification (LOQ) 0.01 mg/kg~ 0.01 mg/kg or lower
Recovery (%) 83.2 - 116.2Typically 95 - 105
Precision (Relative Standard Deviation, %) ≤ 15.1Typically < 5
Accuracy Good, but dependent on the similarity of the matrix match.Excellent; considered a definitive method for absolute quantification.
Susceptibility to Matrix Effects Mitigated by matrix matching.Effectively eliminated.

Experimental Protocols

Detailed methodologies for both quantification strategies are outlined below.

Method 1: Matrix-Matched Calibration using UHPLC-MS/MS

This protocol is based on established and validated methods for the simultaneous analysis of Fenthion and its metabolites.

1. Sample Preparation (QuEChERS)

  • A homogenized sample (e.g., 10 g of a food commodity) is weighed into a 50 mL centrifuge tube.

  • 10 mL of acetonitrile is added, and the sample is thoroughly mixed.

  • A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

  • The tube is shaken vigorously and then centrifuged.

  • An aliquot of the upper acetonitrile layer is transferred to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components.

  • After vortexing and centrifugation, the final extract is filtered and is ready for analysis.

2. UHPLC-MS/MS Analysis

  • Instrumentation: An ultra-high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation: A C18 reversed-phase column is used with a gradient elution of water and methanol, both containing 0.1% formic acid, to separate Fenthion sulfone from other components.

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity. The precursor ion for Fenthion sulfone is m/z 311, which fragments to produce characteristic product ions (e.g., m/z 125 and m/z 109).

  • Quantification: A calibration curve is constructed by analyzing a series of blank matrix extracts spiked with known concentrations of a Fenthion sulfone analytical standard. The concentration in the sample is determined by comparing its peak area to this matrix-matched calibration curve.

Method 2: Isotope Dilution Mass Spectrometry (IDMS) - A Representative Protocol

1. Sample Preparation

  • A known mass of the homogenized sample is weighed.

  • A precise volume of a certified isotopically labeled Fenthion sulfone internal standard solution (e.g., Fenthion-d6 sulfone) of known concentration is added to the sample.

  • The sample is allowed to equilibrate to ensure the internal standard is homogenously distributed.

  • The sample is then subjected to the same QuEChERS extraction and clean-up procedure as described in Method 1.

2. LC-MS/MS Analysis

  • Instrumentation and Chromatography: The LC-MS/MS system and chromatographic conditions are generally the same as for the matrix-matched method.

  • Mass Spectrometry: The mass spectrometer is set up to monitor the MRM transitions for both the native Fenthion sulfone and the isotopically labeled internal standard.

  • Quantification: The absolute concentration of Fenthion sulfone is calculated from the ratio of the peak areas of the native analyte and the internal standard, and the known concentration of the added internal standard.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the analytical workflow for both methods.

G Quantification Workflow: Fenthion Sulfone cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Homogenized Sample Spike Add Known Amount of Isotopically Labeled Internal Standard Sample->Spike IDMS Method Extraction QuEChERS Extraction Sample->Extraction Matrix-Matched Method Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup FinalExtract Final Sample Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS Quant_IDMS Quantify using Peak Area Ratio to Internal Standard LCMS->Quant_IDMS IDMS Method Quant_MM Quantify using Matrix-Matched Calibration Curve LCMS->Quant_MM Matrix-Matched Method

Caption: Comparative workflow for IDMS and Matrix-Matched quantification.

Conclusion and Recommendations

Both matrix-matched calibration and Isotope Dilution Mass Spectrometry are viable methods for the quantification of Fenthion sulfone.

  • Matrix-Matched Calibration is a practical and cost-effective approach suitable for routine analysis, particularly when dealing with a consistent and well-characterized matrix. However, it is susceptible to inaccuracies if the matrix of the sample differs significantly from that used for calibration.

  • Isotope Dilution Mass Spectrometry offers superior accuracy and precision by effectively nullifying the impact of matrix effects and procedural variations. It is the method of choice for applications demanding the highest level of confidence, such as in regulatory compliance, the certification of reference materials, and pivotal research studies.

For laboratories conducting routine monitoring of a large number of samples in a consistent matrix, a well-validated matrix-matched calibration method may be sufficient. However, for absolute quantification, method validation, and instances where the highest accuracy is non-negotiable, Isotope Dilution Mass Spectrometry is the unequivocally recommended technique. The use of an appropriate isotopically labeled internal standard is key to achieving reliable and defensible results.

Safety Operating Guide

Proper Disposal of Fenthion Sulfone-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Fenthion sulfone-d6, a metabolite of the organophosphate insecticide Fenthion, requires careful handling and disposal due to its potential toxicity. This guide provides essential information and step-by-step procedures for the safe disposal of this compound in a laboratory setting.

Hazard Identification and Classification

Chemical Information
Analyte Name This compound
Molecular Formula C10H9D6O5PS2[1]
Molecular Weight 316.36 g/mol [1]
Hazard Classification Acutely Toxic (based on parent compounds)

Step-by-Step Disposal Protocol

Adherence to a strict protocol is necessary to ensure the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (Nitrile or Butadiene)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do not mix this compound waste with other incompatible waste streams.

  • Store in a designated, labeled, and sealed waste container.

3. Containerization:

  • Use a container that is chemically compatible with this compound.

  • The container must be in good condition, with no leaks or cracks, and have a secure, screw-top cap.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

4. Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.

  • Do not dispose of this compound down the drain or in regular trash.[2]

6. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and its disposal date. This is a requirement for regulatory compliance.

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate the immediate area.

  • Alert your supervisor and EH&S.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound waste generated ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from incompatible waste ppe->segregate container Place in a labeled, sealed, compatible waste container segregate->container storage Store in designated satellite accumulation area container->storage request Contact EH&S for waste pickup storage->request document Document waste disposal request->document end End: Proper Disposal document->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet. Disposal of hazardous waste must comply with all local, state, and federal regulations.

References

Personal protective equipment for handling Fenthion sulfone-d6

Author: BenchChem Technical Support Team. Date: November 2025

Fenthion sulfone-d6, a metabolite of the organophosphate insecticide Fenthion, requires stringent safety protocols in a laboratory setting. Adherence to these guidelines is critical to mitigate risks of exposure and ensure safe handling from receipt to disposal. This document provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified as toxic if swallowed[1]. Due to its chemical properties, it may also be harmful if inhaled or absorbed through the skin[2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure[3][4].

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or butadiene rubber gloves are preferred.[2] Never wear leather or fabric gloves. Ensure gloves extend to the mid-forearm. For mixing and loading, consider shoulder-length gloves.
Body Protective clothingA chemical-resistant apron or coveralls should be worn. Impervious clothing is required to prevent skin contact.
Eyes/Face Safety goggles or face shieldUse of a full-face shield is recommended when handling the product. Goggles with indirect vents provide better protection than safety glasses.
Respiratory RespiratorUse in a well-ventilated area is crucial. If ventilation is insufficient, a NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges should be used.
Feet Closed-toe shoesUnlined, waterproof boots that reach at least halfway to the knee are recommended, especially when handling larger quantities. Do not wear leather or canvas shoes.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Work in a designated, well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Store locked up and away from incompatible materials such as strong acids and bases.

  • The product is stable for two years under ambient temperature and pressure. Avoid storage under extreme temperatures and direct sunlight.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Table 2: Emergency Response Plan

IncidentProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet or label to the medical personnel.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Prevent entry into drains and waterways.

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

  • Waste Container: Use a designated, labeled, and sealed container for all this compound waste.

  • Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Open dumping or burning is prohibited.

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area & Equipment D->E F Segregate & Label Hazardous Waste E->F G Dispose of Waste via Approved Channels F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.